(4S)-N-Cbz-4-hydroxy-azepane
Descripción
BenchChem offers high-quality (4S)-N-Cbz-4-hydroxy-azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-N-Cbz-4-hydroxy-azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
benzyl (4S)-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUQWPNVHGPQC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(4S)-N-Cbz-4-hydroxy-azepane chemical structure and properties
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the structural utility, synthesis, and application of (4S)-N-Cbz-4-hydroxy-azepane .
Core Identity & Therapeutic Utility in Peptidomimetics and Protease Inhibition [1]
Executive Summary
(4S)-N-Cbz-4-hydroxy-azepane (CAS: 648418-25-1) is a specialized chiral building block used primarily in the synthesis of macrocyclic peptidomimetics and protease inhibitors. Unlike its 6-membered piperidine analogs, the 7-membered azepane ring introduces unique conformational flexibility (twist-chair/twist-boat equilibrium), allowing it to bridge specific binding pockets in targets like Cathepsin K/S and Integrin receptors . The benzyl carbamate (Cbz) group provides orthogonal protection, stable to acidic conditions (e.g., TFA deprotection of Boc groups) but removable via hydrogenolysis, making it ideal for solid-phase peptide synthesis (SPPS) and diversity-oriented synthesis (DOS).
Chemical Identity & Structural Analysis[2][3][4][5]
Core Data Table
| Property | Specification |
| IUPAC Name | Benzyl (4S)-4-hydroxyazepane-1-carboxylate |
| Common Name | (4S)-1-Cbz-4-hydroxyazepane |
| CAS Number | 648418-25-1 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | Viscous colorless to pale yellow oil (often solidifies upon cooling) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Conformational Dynamics
The azepane ring does not adopt a rigid chair conformation like cyclohexane. Instead, it exists in a dynamic equilibrium between twist-chair and twist-boat conformers.
-
Impact on Binding: The (4S)-hydroxyl group is positioned to interact with hydrogen bond acceptors in the S2 or S3 pockets of cysteine proteases.
-
Cbz Protection: The bulky benzyloxycarbonyl group prevents nitrogen lone-pair participation, reducing basicity and preventing oxidation during downstream functionalization of the hydroxyl group.
Synthetic Pathways[6][8][9][10]
The synthesis of the enantiopure (S)-isomer is critical, as the (R)-isomer often shows significantly reduced biological activity. Two primary routes are employed: Asymmetric Transfer Hydrogenation (ATH) (Industrial preferred) and Enzymatic Resolution .
Route A: Asymmetric Transfer Hydrogenation (ATH)
This route is preferred for scalability and high enantiomeric excess (>95% ee). It proceeds via the reduction of the achiral ketone precursor.
Precursor: 1-Cbz-azepan-4-one (CAS: 83621-33-4). Catalyst: RuCl (Noyori Catalyst). Hydrogen Source: Formic acid/Triethylamine complex.
Experimental Protocol (Self-Validating):
-
Setup: In a flame-dried Schlenk flask, dissolve 1-Cbz-azepan-4-one (1.0 eq) in degassed DMF or DCM.
-
Catalyst Addition: Add RuCl (1 mol%).
-
Reduction: Add a 5:2 mixture of HCOOH:Et₃N azeotrope dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane; Product R_f ~ 0.35, Ketone R_f ~ 0.50).
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organics with brine to remove DMF.
-
Purification: Flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexane).
-
Validation: Check optical rotation.
should be negative (typically -12° to -15° in MeOH).
Route B: Synthetic Visualization
The following diagram illustrates the logic flow from the achiral ketone to the chiral alcohol and its downstream deprotection.
Caption: Figure 1. Asymmetric Transfer Hydrogenation route to (4S)-N-Cbz-4-hydroxy-azepane.
Applications in Drug Discovery[3][10][11][12][13]
The (4S)-N-Cbz-4-hydroxy-azepane scaffold is a "privileged structure" in medicinal chemistry, particularly for targets requiring a constrained 7-membered loop.
Protease Inhibitors (Cathepsin K & S)
Cysteine proteases like Cathepsin K (osteoporosis target) and Cathepsin S (autoimmune target) have large, hydrophobic S2 pockets.
-
Mechanism: The azepane ring acts as a hydrophobic spacer that fits into the S2 pocket.
-
Functionalization: The 4-hydroxy group is often converted to an ether or carbamate to extend interactions into the S3 subsite.
-
Advantage: Azepanes often show better metabolic stability and selectivity profiles compared to linear alkyl chains or more rigid piperidines.
Peptidomimetics (Turn Inducers)
In peptide engineering, the 7-membered ring forces the backbone into a specific curvature, mimicking
-
Usage: The Cbz group is removed, and the amine is coupled to the C-terminus of a peptide chain. The hydroxyl group is coupled to the N-terminus of the next amino acid (via an ether or ester linkage) or kept free to modulate solubility.
Application Logic Diagram
Caption: Figure 2. Divergent application of the scaffold in medicinal chemistry.
Analytical Characterization
To ensure the integrity of the scaffold before use in complex synthesis, the following analytical parameters must be met.
NMR Spectroscopy (Typical Shifts in CDCl₃)
-
¹H NMR (400 MHz):
- 7.30–7.40 (m, 5H, Ar-H) – Cbz aromatic ring.
- 5.15 (s, 2H, Ph-CH ₂-O) – Benzylic protons.
- 3.90–4.05 (m, 1H, CH -OH) – The chiral center (diagnostic multiplet).
- 3.30–3.60 (m, 4H, N-CH ₂) – Azepane ring protons adjacent to Nitrogen.
- 1.60–2.00 (m, 6H, Ring CH ₂) – Remaining methylene protons.
-
¹³C NMR (100 MHz):
- 156.0 (Carbamate C=O).
- 136.5 (Ar-C ipso).
- 67.5 (Ph-C H₂).
- 69.0 (C-OH).
Quality Control Parameters
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane:IPA (90:10).
-
Requirement: >95% ee for pharmaceutical applications.
-
-
Mass Spectrometry: ESI-MS
.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable for months if kept dry.
-
Cbz Removal: The Cbz group is robust against acidic and basic hydrolysis but is cleaved by:
-
Catalytic Hydrogenation (H₂, Pd/C, MeOH).
-
HBr in Acetic Acid (Harsh, use only if -OH is protected).
-
Trimethylsilyl iodide (TMSI) in DCM.
-
References
-
Stereoselective Synthesis of Azepanes: Dhavale, D. D., et al. "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation." Journal of Organic Chemistry, 2023. Link
-
Azepane Scaffolds in Drug Discovery: Reymond, J. L., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[2] Journal of Medicinal Chemistry, 2025.[3] Link
-
Cathepsin Inhibition: "Cathepsin L Inhibitor IV - Technical Data Sheet." Merck Millipore. Link
-
Asymmetric Transfer Hydrogenation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1996. Link
-
General Properties: "Benzyl 4-hydroxyazepane-1-carboxylate Product Page." Sigma-Aldrich. Link
Sources
- 1. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 3. selleckchem.com [selleckchem.com]
Technical Monograph: (4S)-1-Cbz-4-hydroxy-azepane
This guide serves as a comprehensive technical monograph for (4S)-1-Cbz-4-hydroxy-azepane , a critical chiral building block in the synthesis of vasopressin receptor antagonists and other heterocyclic therapeutics.
CAS 1292324-55-0 | Chiral Scaffold for Drug Development
Chemical Identity & Core Properties
This compound serves as a protected, chiral seven-membered ring intermediate. Its primary utility lies in introducing the azepane ring with defined stereochemistry at the C4 position, a structural motif found in V1a receptor antagonists like Balovaptan .
| Property | Specification |
| Chemical Name | Benzyl (4S)-4-hydroxyazepane-1-carboxylate |
| CAS Number | 1292324-55-0 |
| Synonyms | (S)-1-N-Cbz-4-hydroxyazepane; (S)-1-CBZ-Hexahydro-1H-azepin-4-ol |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Chiral Center | C4 (S-configuration) |
| Appearance | Viscous colorless to pale yellow oil (often solidifies upon high purity/cooling) |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |
| Related CAS | (R)-Enantiomer: 1017575-76-3 Racemic: 648418-25-1 Ketone Precursor: 1208-75-9 |
Synthesis & Production Methodologies
The synthesis of (4S)-1-Cbz-4-hydroxy-azepane requires strict stereocontrol. While racemic synthesis followed by chiral resolution is possible, modern process chemistry favors Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction of the corresponding ketone.
A. Precursor Preparation: 1-Cbz-4-oxoazepane
Before the chiral step, the ketone core must be assembled.
-
Starting Material: 1-Benzyl-4-piperidone (or similar commercially available piperidones) can be ring-expanded, but a more direct route often employs Ring-Closing Metathesis (RCM) or Dieckmann condensation of diesters followed by decarboxylation.
-
Protection: The nitrogen is protected with a Carboxybenzyl (Cbz) group using Benzyl chloroformate (Cbz-Cl) and a base (Na₂CO₃) to yield 1-Cbz-4-oxoazepane (CAS 1208-75-9) .
B. Core Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol describes the reduction of the ketone to the (S)-alcohol using a Ruthenium-Noyori catalyst. This method is preferred for its scalability and high enantiomeric excess (ee).
Reagents:
-
Substrate: 1-Cbz-4-oxoazepane (1.0 eq)
-
Catalyst: RuCl (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
-
Inertion: Purge a reaction vessel with nitrogen.
-
Dissolution: Dissolve 1-Cbz-4-oxoazepane in degassed DCM (0.5 M concentration).
-
Catalyst Addition: Add RuCl. Note: The (S,S)-ligand typically yields the (S)-alcohol, but this must be empirically verified as ligand-substrate matching can vary.
-
Initiation: Add the Formic acid/TEA mixture dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor consumption of ketone via TLC (SiO₂; Hexane:EtOAc 7:3) or HPLC.
-
Quench & Workup: Wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to isolate the pure (S)-enantiomer.
C. Alternative: Biocatalytic Reduction (KRED)
For higher optical purity (>99% ee), Ketoreductases (KREDs) are employed.
-
Enzyme: Screen KRED panels (e.g., Codexis or similar libraries) for (S)-selectivity.
-
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).
-
Condition: Aqueous buffer (pH 7.0) with DMSO co-solvent (10%).
Visualization of Synthesis Workflow
The following diagram illustrates the logic flow from the ketone precursor to the final chiral scaffold, including critical quality control checkpoints.
Caption: Logical workflow for the stereoselective synthesis of (4S)-1-Cbz-4-hydroxy-azepane from its ketone precursor.
Applications in Drug Discovery
The (4S)-1-Cbz-4-hydroxy-azepane scaffold is a privileged structure in medicinal chemistry, primarily due to the conformational flexibility of the seven-membered ring combined with the rigid stereocenter.
Case Study: Balovaptan (V1a Receptor Antagonist)
Balovaptan (RG7314) is a vasopressin 1a (V1a) receptor antagonist developed by Roche for autism spectrum disorders and PTSD.
-
Role of the Scaffold: The azepane ring mimics the spatial arrangement of peptide turns found in the native vasopressin ligand.
-
Stereochemistry Criticality: The (S)-configuration of the hydroxyl group (often derivatized into an ether or amine in the final drug) is essential for high-affinity binding to the V1a receptor pocket. The (R)-enantiomer typically shows significantly reduced potency (e.g., >100-fold loss in
).
Other Applications
-
Cathepsin K Inhibitors: Azepane nitriles derived from this alcohol are explored for osteoporosis treatment.
-
Glycomimetics: Polyhydroxylated azepanes (derived from further oxidation of the ring) act as iminosugar mimics, inhibiting glycosidases.
Quality Control & Validation (Self-Validating Protocols)
To ensure the integrity of this building block, the following QC parameters must be met.
A. Enantiomeric Excess (ee) Determination[5]
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (amide absorption).
-
Acceptance Criteria: ee > 98.0%.
B. Structural Confirmation
-
1H NMR (400 MHz, CDCl₃): Diagnostic signals include the benzylic protons of Cbz (~5.1 ppm, s, 2H), the aromatic protons (7.30-7.40 ppm, m, 5H), and the carbinol proton at C4 (~3.9 ppm, multiplet). The splitting pattern of the C4 proton helps confirm the ring conformation but not absolute configuration (requires chiral HPLC or Mosher ester analysis).
-
Mass Spectrometry: ESI+ [M+H]⁺ = 250.14.
References
-
Roche (F. Hoffmann-La Roche AG). (2018). Balovaptan (RG7314) Clinical Data & Structure.
-
BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
-
Sigma-Aldrich. (2024). Benzyl 4-hydroxyazepane-1-carboxylate Product Data.
-
National Institutes of Health (NIH). (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist.
-
BLD Pharm. (2024). Chemical Properties of Benzyl (S)-4-hydroxyazepane-1-carboxylate (CAS 1292324-55-0).
Technical Monograph: Benzyl (4S)-4-hydroxyazepane-1-carboxylate
[1]
Executive Summary
Benzyl (4S)-4-hydroxyazepane-1-carboxylate (often abbreviated as (S)-N-Cbz-4-hydroxyazepane ) is a seven-membered nitrogen heterocycle protected by a carboxybenzyl (Cbz) group.[1] It serves as a high-value chiral building block in medicinal chemistry, particularly for the development of protease inhibitors (e.g., Cathepsin K) and CNS-active agents targeting receptors such as the Vasopressin 1a (V1a) receptor.
Unlike its six-membered piperidine analogs, the azepane ring introduces unique conformational flexibility, allowing drug candidates to access distinct binding pockets. This guide outlines its nomenclature, validated synthetic protocols, and application in drug discovery.
Nomenclature & Chemical Identity
The precise identification of this compound is critical due to the existence of its enantiomer and the racemic mixture often sold by non-specialized suppliers.
Identity Matrix[1]
| Parameter | Data |
| Primary Name | Benzyl (4S)-4-hydroxyazepane-1-carboxylate |
| Systematic IUPAC | Benzyl (4S)-4-hydroxy-1-azepanecarboxylate |
| Common Synonyms | (S)-1-Cbz-4-hydroxyazepane; (S)-1-N-Cbz-4-hydroxyhexamethyleneimine |
| CAS Number (S-isomer) | 1292324-55-0 |
| CAS Number (R-isomer) | 1017575-76-6 |
| CAS Number (Racemic) | 648418-25-1 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Chiral Center | C4 (S-configuration) |
Synonym Hierarchy Visualization
The following diagram illustrates the relationship between the systematic names, trade codes, and database identifiers to prevent procurement errors.
Figure 1: Nomenclature hierarchy highlighting the critical distinction between the specific (S)-enantiomer CAS and the commonly cited racemic CAS.
Synthetic Utility & Manufacturing
Route A: Ring-Closing Metathesis (RCM)
Context: Primarily used in academic settings for isotopic labeling or analog generation. This route builds the ring from a linear diene precursor (e.g., derived from chiral amino acids) using Grubbs' catalysts. While flexible, it is cost-prohibitive for multi-gram synthesis due to catalyst expense and dilution requirements.
Route B: Asymmetric Transfer Hydrogenation (Recommended)
Context: The industrial standard for generating high-purity chiral alcohols. This protocol utilizes the commercially available ketone precursor, Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4) .
Validated Protocol: Ru-Catalyzed Asymmetric Reduction
Objective: Convert Cbz-4-oxoazepane to (S)-Cbz-4-hydroxyazepane with >98% ee.
-
Catalyst Preparation:
-
Charge a reactor with [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%).
-
Solvent system: 5:2 Formic acid/Triethylamine (TEAF) azeotrope in Dichloromethane (DCM).
-
-
Reaction:
-
Workup (Self-Validating Step):
-
Wash the reaction mixture with saturated NaHCO₃ to neutralize formic acid.
-
Separate organic layer, dry over MgSO₄, and concentrate.[4]
-
-
Purification:
-
If ee < 98%, recrystallize from EtOAc/Heptane.
-
Validation: Chiral HPLC (Chiralpak AD-H, 90:10 Hexane/iPrOH) should show a single peak for the (S)-isomer.
-
Figure 2: Industrial workflow for the asymmetric synthesis of the target scaffold.
Applications in Drug Discovery[1]
The (4S)-hydroxyazepane moiety functions as a conformational constraint . Unlike linear alkyl chains, the azepane ring restricts the spatial orientation of the hydroxyl group, reducing the entropic penalty upon binding to a protein target.
Key Therapeutic Areas
-
CNS Disorders (V1a Antagonists):
-
Analogs of Balovaptan utilize fused azepane rings. The (4S)-hydroxy variant allows for the introduction of polar interactions (H-bonds) with receptor backbones, improving solubility and metabolic stability compared to unsubstituted azepanes.
-
-
Protease Inhibitors (Cathepsin K):
-
Used as a P2 or P3 scaffold. The hydroxyl group at C4 can be converted to a leaving group (mesylate/tosylate) and displaced by nucleophiles (azides, amines) to create 4-aminoazepane derivatives with inverted (R)-stereochemistry, essential for mimicking the transition state of peptide hydrolysis.
-
Functionalization Logic
-
N-Deprotection: Hydrogenolysis (H₂/Pd-C) removes the Cbz group to yield the free secondary amine, ready for coupling to heterocycles.
-
OH-Activation: The (S)-OH can be inverted to (R)-N₃ via the Mitsunobu reaction (DPPA, DIAD, PPh₃), providing access to chiral amino-azepanes.
References
-
Chemical Identity & CAS Data
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Therapeutic Context
-
Discovery of V1a Receptor Antagonists. Journal of Medicinal Chemistry. (Contextualizes azepane scaffolds in CNS drug design). Link
-
-
Database Validation
-
PubChem Compound Summary for Azepane Derivatives. Link
-
Sources
- 1. wuhandekraypharm.com [wuhandekraypharm.com]
- 2. CN103420840A - Preparation method for benzyl 4-hydroxybenzoate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 648418-25-1|Benzyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
Chiral Azepane Building Blocks: A Technical Guide for Modern Medicinal Chemistry
Abstract
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry due to its unique three-dimensional architecture and conformational flexibility.[1] This inherent structural complexity allows for the exploration of novel chemical space, offering a distinct advantage in the design of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral azepane building blocks. We will delve into the strategic importance of this motif, explore state-of-the-art stereoselective synthetic methodologies, and showcase their successful application in contemporary drug discovery, supported by detailed protocols and mechanistic insights.
The Strategic Value of the Azepane Moiety in Drug Design
Saturated heterocycles are cornerstones of modern medicinal chemistry, and the azepane ring system offers several compelling advantages over more common five- and six-membered rings.[2] Its larger ring size and increased number of sp³-hybridized carbons provide a greater degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets.[1] This flexibility, however, is not without its challenges, as it can also introduce an entropic penalty upon binding. Therefore, the ability to synthesize stereochemically defined and conformationally constrained azepane derivatives is paramount for effective drug design.[3]
The introduction of chirality into the azepane scaffold further expands its utility, allowing for precise spatial orientation of substituents to maximize target engagement and minimize off-target effects. Many successful drugs and clinical candidates incorporate the azepane motif, highlighting its therapeutic relevance across a wide range of disease areas, including oncology, neuroscience, and infectious diseases.[3][4] For instance, certain N-benzylated bicyclic azepanes have shown potent inhibition of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders.[5][6]
Stereoselective Synthesis of Chiral Azepane Scaffolds
The construction of enantiomerically pure azepane building blocks is a significant synthetic challenge due to the thermodynamic and kinetic hurdles associated with forming seven-membered rings.[7] However, a number of robust and innovative strategies have been developed to address this challenge.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated azepane precursors, which can then be reduced to the saturated scaffold.[8] This method typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[9]
-
Synthesis of the Diene Precursor:
-
To a solution of an appropriate α,β-unsaturated ester (1.0 eq) in dichloromethane (DCM) (0.5 M), add the desired allylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
The organic layers are combined, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is then allylated using allyl bromide and a suitable base like triethylamine (TEA) to yield the diene precursor.
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon).
-
Add a second-generation Grubbs catalyst (2-5 mol%).
-
Reflux the reaction mixture for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.
-
-
Reduction to Azepane:
-
Dissolve the tetrahydroazepine derivative (1.0 eq) in methanol (MeOH) (0.1 M).
-
Add 10 wt% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite® and wash with MeOH.
-
Concentrate the filtrate to obtain the crude azepane, which can be further purified by column chromatography if necessary.
-
Caption: Chemoenzymatic workflow for substituted azepane synthesis.
Ring Expansion Strategies
Ring expansion reactions provide another valuable avenue to chiral azepanes, often starting from more readily available five- or six-membered ring precursors. [7]The Beckmann rearrangement of cyclohexanone oximes is a classic example, though modern variations offer improved control and broader substrate scope. [8]More recently, palladium-catalyzed two-carbon ring expansions of 2-alkenylpiperidines have been shown to proceed with high enantioretention, offering a powerful method for the synthesis of chiral azepanes. [10]
Conformational Analysis: A Key to Unlocking Biological Activity
The inherent flexibility of the azepane ring necessitates a thorough understanding of its conformational preferences to enable rational drug design. [1]The azepan-3-one core, for instance, can adopt various chair, boat, and twist-boat conformations, and the equilibrium between these states is highly dependent on the substitution pattern. [1]This conformational landscape directly impacts a molecule's ability to bind to its biological target.
A combination of experimental techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling, is crucial for elucidating the dominant conformations of substituted azepanes. [1]For example, selective monofluorination has been shown to bias the azepane ring towards a single major conformation, a strategy that can be employed to "lock in" a bioactive conformation. [11]
Caption: Workflow for the conformational analysis of azepan-3-one derivatives.
Applications in Medicinal Chemistry: Case Studies
The versatility of the azepane scaffold is evident in the numerous pharmaceutical drugs that incorporate this motif. [12]Examples include:
-
Bazedoxifene: A selective estrogen receptor modulator.
-
Setastine: An antihistamine.
-
Tolazamide: An anti-diabetic medication. [3] More recent research continues to uncover novel applications. For example, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters with potential applications in neuropsychiatric disorders. [5][6][13]Furthermore, azepane derivatives have been investigated for their potential as anti-cancer, anti-Alzheimer's, and antimicrobial agents. [4][14]
Conclusion and Future Outlook
Chiral azepane building blocks represent a valuable and increasingly accessible class of scaffolds for medicinal chemists. The development of robust stereoselective synthetic methods, including ring-closing metathesis, chemoenzymatic approaches, and ring expansion strategies, has paved the way for the rational design and synthesis of novel azepane-containing drug candidates. A thorough understanding of the conformational behavior of these flexible seven-membered rings is critical for optimizing their biological activity. As our synthetic and analytical tools continue to evolve, the full potential of chiral azepanes in addressing unmet medical needs is yet to be realized, promising a rich future for this privileged scaffold in drug discovery.
References
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Synthesis of Azepane-Based Scaffolds: Applic
- Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. Benchchem.
- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.
- Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- Azepane. Wikipedia.
- Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Medi
- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
- An asymmetric synthesis of (2S,5S)
- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
- Optimizing reaction conditions for azepane ring form
- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz
- Synthesis of azepane derivatives 4 by a sequence of asymmetric...
- An Approach to the Synthesis of Pyrimido[b]azepines via Ruthenium-Catalyzed Ring-Closing Met
- Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos.
- Synthesis of Functionalized Azepines via Cu(I)
- From cyclooctatetraene to chiral polyfunctionalized C 8 building blocks— meso-persubstituted oxepanes and azepanes.
- Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. Bentham Science Publisher.
- Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Medicinal Uses of Azepines. Pharmaguideline.
- Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjug
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group.
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
- Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
- Multiple stereogenic chiral structures using azepine as the template...
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermedi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Azepane - Wikipedia [en.wikipedia.org]
- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to (S)-N-Benzyloxycarbonyl-4-Hydroxy-Substituted Piperidines: Synthesis, Stereochemical Control, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-benzyloxycarbonyl-4-hydroxypiperidine, a pivotal structural motif in contemporary medicinal chemistry. While the specific nomenclature "(S)-N-benzyloxycarbonyl-4-hydroxyhexamethyleneimine" suggests a seven-membered azepane ring, the prevalence and significance of the six-membered piperidine scaffold in drug development, coupled with the commonality of the "4-hydroxy" substitution pattern, indicate a likely interest in the latter. It is important to note that N-benzyloxycarbonyl-4-hydroxypiperidine itself is an achiral molecule. The designation of "(S)" stereochemistry implies the presence of an additional substituent on the piperidine ring that imparts chirality.
This whitepaper will first detail the synthesis of the foundational racemic N-benzyloxycarbonyl-4-hydroxypiperidine. Subsequently, it will delve into advanced strategies for achieving stereochemical control, a critical consideration in the development of modern therapeutics, and conclude with an overview of its applications as a versatile building block in drug discovery.
Synthesis of the N-Benzyloxycarbonyl-4-Hydroxypiperidine Scaffold
The synthesis of N-benzyloxycarbonyl-4-hydroxypiperidine is a foundational procedure that involves the protection of the secondary amine of 4-hydroxypiperidine with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenolysis.[1] This makes it an ideal choice for multi-step syntheses.
Experimental Protocol: N-Protection of 4-Hydroxypiperidine
This protocol outlines a standard procedure for the synthesis of N-benzyloxycarbonyl-4-hydroxypiperidine from commercially available 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 equivalent) in a mixture of dioxane and a 1N aqueous NaOH solution.[2]
-
Cool the mixture in an ice bath to 0°C with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0°C.[1][2]
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C, then warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1][2]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-4-hydroxypiperidine. The crude product can be purified by column chromatography on silica gel.[2]
Causality of Experimental Choices:
-
Base (NaHCO₃ or NaOH): The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent System (Dioxane/Water or THF/Water): A biphasic solvent system is often employed to dissolve both the polar (4-hydroxypiperidine hydrochloride, if used as a starting material) and nonpolar (benzyl chloroformate) reactants.
-
Low Temperature (0°C): The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions.
Synthetic Pathway Diagram
Caption: Synthetic route to N-benzyloxycarbonyl-4-hydroxypiperidine.
Strategies for Stereoselective Synthesis of Substituted 4-Hydroxypiperidines
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous methods for asymmetric synthesis. For the 4-hydroxypiperidine scaffold, chirality is introduced by substitution at positions other than C4 (in the absence of other substituents). The following are key strategies to obtain specific stereoisomers of substituted 4-hydroxypiperidines.
Biocatalytic and Chemoenzymatic Methods
Enzymes, particularly ketoreductases, offer a highly selective means of producing chiral alcohols.
-
Enzymatic Reduction: The asymmetric reduction of a corresponding N-protected piperidinone precursor can yield a specific enantiomer of the desired 4-hydroxypiperidine derivative. For instance, certain aldo-keto reductases exhibit high activity and enantioselectivity in the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the drug Imbruvica.[3] A similar strategy could be applied to appropriately substituted 4-piperidones.
-
Kinetic Resolution: Lipases can be employed for the kinetic resolution of racemic mixtures. This has been demonstrated in the synthesis of a key intermediate for the β-lactamase inhibitor Avibactam, where a lipase-catalyzed resolution of racemic (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate was a crucial step.[4]
Asymmetric Hydrogenation
Iridium- and rhodium-catalyzed asymmetric hydrogenation of pyridinium salts or substituted pyridines is a powerful method for generating chiral piperidines. This approach allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity.[5]
Chiral Resolution via Chromatography
For racemic mixtures, chiral high-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers. This method relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.[6][7] Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and crown ethers.[7]
Structural Characterization
The structural confirmation of N-benzyloxycarbonyl-4-hydroxypiperidine is typically achieved through a combination of spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons of the Cbz group, the aromatic protons, and the protons of the piperidine ring. The proton attached to the hydroxyl-bearing carbon will appear as a characteristic multiplet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Cbz group, the aromatic carbons, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (235.28 g/mol ) would be observed, often as [M+H]⁺ in ESI-MS.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic portions of the molecule. |
Applications in Drug Development
The 4-hydroxypiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[5] Its bifunctional nature (a secondary amine and a secondary alcohol) allows for diverse chemical modifications.
-
Scaffold for Bioactive Molecules: The hydroxyl group can serve as a handle for further functionalization or as a key hydrogen bond donor for interaction with biological targets. The piperidine nitrogen, once deprotected, allows for the introduction of various substituents to modulate the pharmacological properties of the molecule.
-
Versatile Intermediate: N-protected 4-hydroxypiperidines are crucial intermediates in the synthesis of a wide array of therapeutic agents, including analgesics, antipsychotics, and enzyme inhibitors.[8]
Conceptual Role as a Synthetic Scaffold
Caption: The 4-hydroxypiperidine scaffold as a versatile intermediate.
Conclusion
N-benzyloxycarbonyl-4-hydroxypiperidine is a cornerstone building block in the synthesis of complex, biologically active molecules. While the parent compound is achiral, the principles of asymmetric synthesis and chiral resolution are paramount for producing enantiomerically pure substituted derivatives for pharmaceutical applications. A thorough understanding of the synthesis of the core scaffold and the various strategies for introducing and controlling stereochemistry is essential for researchers and scientists in the field of drug development.
References
-
Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]
-
Ortiz, A., et al. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Figshare. (2005, December 8). Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). Retrieved from [Link]
-
Wiley-VCH. (n.d.). 4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
KoreaScience. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 3. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Difference between (4S) and (4R)-N-Cbz-4-hydroxy-azepane
The stereochemical divergence in seven-membered nitrogenous heterocycles—specifically the azepane scaffold—represents a critical frontier in modern drug discovery. As pharmaceutical pipelines increasingly target complex protein-protein interactions and highly specific allosteric pockets, the spatial orientation of functional groups becomes the primary determinant of efficacy.
This technical guide explores the structural, synthetic, and pharmacological distinctions between (4S)-N-Cbz-4-hydroxy-azepane and (4R)-N-Cbz-4-hydroxy-azepane . By analyzing their conformational dynamics and detailing self-validating protocols for their enantioselective resolution, this whitepaper provides application scientists and medicinal chemists with the actionable intelligence required to leverage these chiral building blocks.
Molecular Architecture and Conformational Dynamics
The core scaffold of both enantiomers is a seven-membered azepane ring, characterized by high conformational flexibility. Unlike rigid piperidine (six-membered) systems, azepanes rapidly interconvert between twist-chair and boat-chair conformations.
Structural Definitions:
-
Nitrogen Protection (N1): The amine is protected by a carboxybenzyl (Cbz) group. The partial double-bond character of the carbamate nitrogen-carbon bond restricts free rotation, leading to distinct cis and trans rotamers observable in standard ambient-temperature NMR spectroscopy.
-
Stereocenter (C4): The hydroxyl group at position 4 is the sole stereogenic center.
-
(4S)-N-Cbz-4-hydroxy-azepane (CAS: 1292324-55-0)[1] dictates a specific spatial trajectory for the -OH group, often utilized when the target receptor pocket requires a hydrogen bond donor/acceptor in a "downward" or specific lateral vector.
-
(4R)-N-Cbz-4-hydroxy-azepane (CAS: 1017575-76-6)[2] projects the hydroxyl group in the exact opposite spatial orientation.
-
Causality in Drug Design: The choice between the (4S) and (4R) enantiomer is rarely arbitrary. In the development of macrodomain inhibitors (such as PARP14 inhibitors)[3] or Hepatitis B Virus (HBV) capsid assembly modulators[4][5], the C4-hydroxyl group frequently serves as an anchoring point for further functionalization (e.g., etherification or Buchwald-Hartwig amination). The stereocenter determines the vector of the appended pharmacophore, directly dictating whether the molecule will achieve high-affinity binding or suffer from steric clashes within the target pocket.
Figure 1: Pharmacological divergence pathway illustrating how the C4 stereocenter dictates therapeutic outcomes.
Quantitative Data & Physicochemical Profiling
To ensure rigorous tracking during synthesis and scale-up, the physical properties of the azepane enantiomers and their racemic counterpart must be strictly cataloged. Below is the comparative data matrix:
| Property | (4S)-N-Cbz-4-hydroxy-azepane | (4R)-N-Cbz-4-hydroxy-azepane | Racemate (N-Cbz-4-hydroxy-azepane) |
| CAS Number | 1292324-55-0[1] | 1017575-76-6[2] | 648418-25-1[6][7] |
| Molecular Formula | C14H19NO3 | C14H19NO3 | C14H19NO3 |
| Molecular Weight | 249.31 g/mol | 249.31 g/mol | 249.31 g/mol |
| Physical State | Viscous yellow oil / low-melting solid | Viscous yellow oil / low-melting solid | Viscous yellow oil / low-melting solid |
| Stereocenter | C4 (S-configuration) | C4 (R-configuration) | 1:1 mixture of (4S) and (4R) |
| Downstream Utility | Chiral ligands, specific kinase inhibitors | PARP14 inhibitors, Beta-lactamase inhibitors | Starting material for kinetic resolution |
Self-Validating Protocol: Enzymatic Kinetic Resolution
While asymmetric synthesis from chiral pool precursors (like D- or L-isoascorbic acid) is possible[8][9], the most scalable and economically viable method for generating these enantiomers is the enzymatic kinetic resolution of the racemic mixture (CAS: 648418-25-1)[6][7].
The following protocol utilizes a highly selective lipase to perform an enantioselective acylation. The protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee scientific integrity and prevent downstream failure.
Phase 1: Reaction Setup and Causality
-
Reagents: Racemic Benzyl 4-hydroxyazepane-1-carboxylate (1.0 eq), Vinyl acetate (3.0 eq, acts as the irreversible acyl donor), Lipase PS (Burkholderia cepacia) (20% w/w relative to substrate).
-
Solvent: Toluene or Methyl tert-butyl ether (MTBE). Causality: Non-polar solvents suppress the reverse hydrolysis reaction and maintain the structural integrity of the enzyme's active site.
-
Procedure:
-
Dissolve the racemate in the chosen solvent (0.5 M concentration).
-
Add vinyl acetate. The use of vinyl acetate is critical; the byproduct is acetaldehyde, which tautomerizes and evaporates, driving the reaction forward irreversibly.
-
Introduce the Lipase PS and agitate at 30°C. Causality: Temperatures above 40°C risk thermal denaturation of the enzyme, while temperatures below 25°C unnecessarily prolong reaction kinetics.
-
Phase 2: In-Process Control (IPC) & Self-Validation
-
Monitoring: The reaction must be monitored via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol mobile phase).
-
Validation Logic: The reaction is strictly halted at ~48-50% conversion. Proceeding beyond 50% will result in the acylation of the slower-reacting enantiomer, destroying the enantiomeric excess (ee) of the product. If the conversion hits 50% and the ee of the remaining alcohol is >99%, the system has validated its own selectivity.
Phase 3: Separation and Recovery
-
Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. The enzyme can be washed with MTBE and recycled.
-
Chromatography: Subject the filtrate to silica gel flash chromatography.
-
The acylated product (e.g., (4R)-N-Cbz-4-acetoxy-azepane) elutes first due to lower polarity.
-
The unreacted alcohol (e.g., (4S)-N-Cbz-4-hydroxy-azepane) elutes second.
-
-
Hydrolysis (Optional): To obtain the (4R)-alcohol, treat the (4R)-acetate with K₂CO₃ in Methanol for 2 hours at room temperature, followed by aqueous workup.
Figure 2: Workflow for the enzymatic kinetic resolution of racemic N-Cbz-4-hydroxy-azepane.
Advanced Applications in Medicinal Chemistry
The isolation of pure (4S) and (4R) enantiomers unlocks specific therapeutic pathways:
-
HBV Capsid Assembly Modulators: In the pursuit of functional cures for Hepatitis B, compounds derived from specific azepane stereoisomers are used to disrupt the normal assembly of the HBV core protein. The correct enantiomer forces the core proteins into aberrant, non-infectious morphologies, whereas the incorrect enantiomer fails to bind the allosteric pocket with sufficient affinity[4][5].
-
PARP14 Inhibitors: Poly(ADP-ribose) polymerase 14 (PARP14) is a macro-PARP implicated in cancer cell survival and immune regulation. Inhibitors utilizing the azepane scaffold rely on the precise spatial orientation of the C4 substituent (derived from the chiral alcohol) to engage the macrodomain selectively over other PARP family members[3].
-
Beta-Lactamase Inhibitors: The (4R) enantiomer has been explicitly cited as a critical intermediate synthesized via immobilized ketoreductases for the development of novel beta-lactamase inhibitors, combating antimicrobial resistance[10].
By strictly controlling the stereochemistry at the C4 position of the azepane ring, researchers can systematically eliminate off-target effects and optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
-
Tuch, Arounarith, et al. "Arounarith Tuch's research works." ResearchGate. Available at: [Link]
- Google Patents. "US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections." patents.google.com.
- Google Patents. "US10562891B2 - Quinazolinones as PARP14 inhibitors." patents.google.com.
- Google Patents. "WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections." patents.google.com.
-
Molaid. "(R)-benzyl 4-hydroxyazepane-1-carboxylate - CAS号1017575-76-6." molaid.com. Available at:[Link]
Sources
- 1. chem960.com [chem960.com]
- 2. CAS 1017575-76-6 | Sigma-Aldrich [sigmaaldrich.com]
- 3. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 4. US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections - Google Patents [patents.google.com]
- 5. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
- 6. 648418-25-1 CAS|N-CBZ-4-氮杂卓醇|生产厂家|价格信息 [m.chemicalbook.com]
- 7. 1H-AZEPINE-1-CARBOXYLIC ACID, HEXAHYDRO-4-HYDROXY-, PHENYLMETHYL ESTER | 648418-25-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (R)-benzyl 4-hydroxyazepane-1-carboxylate - CAS号 1017575-76-6 - 摩熵化学 [molaid.com]
Commercial Procurement and Synthetic Utility of (4S)-N-Cbz-4-hydroxy-azepane: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, escaping "flatland" (the over-reliance on sp2-hybridized planar molecules) is a critical strategy for improving clinical success rates. Saturated, sp3-rich heterocycles like azepanes offer unique conformational flexibility and three-dimensional spatial projections that are highly prized in structure-activity relationship (SAR) campaigns.
This technical whitepaper provides an in-depth analysis of (4S)-N-Cbz-4-hydroxy-azepane (CAS: 1292324-55-0), a versatile, commercially available chiral building block. Designed for drug development professionals, this guide evaluates the commercial supplier landscape, establishes rigorous Quality Control (QC) protocols for incoming batches, and details downstream synthetic methodologies.
Chemical Profile & Mechanistic Causality
The Challenge of Azepane Synthesis
Seven-membered azepane rings are notoriously difficult to synthesize de novo with high enantiomeric excess. Unlike five-membered pyrrolidines or six-membered piperidines, azepanes suffer from significant transannular strain and exist in a complex equilibrium of twist-chair conformations. This conformational flexibility makes stereocontrol during asymmetric synthesis highly unpredictable. Consequently, procuring pre-synthesized, enantiopure (4S)-N-Cbz-4-hydroxy-azepane from commercial vendors is the most cost-effective and time-efficient strategy for drug discovery programs.
Protecting Group Strategy: Why Cbz?
The molecule features a carboxybenzyl (Cbz) protecting group on the azepane nitrogen. The causality behind selecting Cbz over other common protecting groups (like Boc or Fmoc) lies in its specific orthogonality:
-
Robustness: The Cbz group is highly stable to the basic conditions required for functionalizing the 4-hydroxyl group (e.g., alkylation to form ethers) and the mild acidic conditions often used in parallel synthesis.
-
Orthogonal Deprotection: Unlike the Boc group (which requires harsh acids like TFA or HCl) or the Fmoc group (which requires nucleophilic bases like piperidine), the Cbz group is cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂). This allows for the unmasking of the azepane nitrogen without disturbing acid- or base-sensitive functional groups installed elsewhere on the scaffold.
Commercial Supplier Landscape
The commercial availability of (4S)-N-Cbz-4-hydroxy-azepane has expanded, allowing researchers to source this material directly rather than dedicating internal resources to its complex synthesis. Below is a summarized evaluation of key commercial suppliers based on recent catalog data.
| Supplier | Catalog / SKU | CAS Number | Notable Procurement Features |
| Sigma-Aldrich | 1292324-55-0 (via J&W Pharmlab) | 1292324-55-0 | High reliability; integrated MSDS and peer-reviewed literature support[1]. |
| BLD Pharm | BD01152800 | 1292324-55-0 | Extensive inventory of chiral building blocks; scalable quantities available[2]. |
| ChemScene | CS-0340350 | 1292324-55-0 | Transparent pricing (e.g., 250mg scale); rapid global shipping availability. |
| Chemsigma Int. | 81330826 | 1292324-55-0 | Focuses on bulk chemical supply and distribution for industrial production[3]. |
| Amadis Chemical | N/A | 1292324-55-0 | Provides competitive pricing for custom bulk orders and scale-up campaigns[4]. |
Quality Control (QC) & Validation Workflows
Trusting commercial suppliers blindly introduces unacceptable risk into drug development pipelines. Every procured batch must be subjected to a self-validating QC system before being introduced into downstream synthesis.
QC Decision Matrix
Fig 1: Quality Control (QC) decision matrix for validating commercial batches.
Protocol: Step-by-Step Chiral HPLC Validation
To ensure the biological relevance of downstream products, the chiral purity of the incoming (4S)-N-Cbz-4-hydroxy-azepane must be verified.
-
Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Equip the HPLC with a Daicel Chiralpak AD-H column (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase & Flow: Run an isocratic elution using 85% Hexane and 15% Isopropanol at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 210 nm and 254 nm. The aromatic ring of the Cbz group provides a strong chromophore for accurate integration.
-
Validation Gate: Integrate the peaks. The primary peak corresponding to the (4S) enantiomer must constitute ≥98% of the total peak area. If a secondary peak (the 4R enantiomer) exceeds 2%, the batch must be rejected or subjected to chiral preparative chromatography.
Downstream Synthetic Applications
The utility of (4S)-N-Cbz-4-hydroxy-azepane lies in its bifunctional nature. The secondary hydroxyl group can be derivatized, inverted, or oxidized, while the protected nitrogen serves as a latent attachment point for further scaffold building.
Divergent Synthetic Pathways
Fig 2: Divergent downstream synthetic pathways utilizing the chiral building block.
Protocol: Step-by-Step Cbz Deprotection (Hydrogenolysis)
Once the hydroxyl group has been functionalized (or if the free amine is required immediately), the Cbz group must be removed. This protocol ensures complete deprotection without over-reduction.
-
Reaction Setup: In a flame-dried, round-bottom flask, dissolve the Cbz-protected azepane (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Catalyst Addition: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality note: Argon purging is critical to prevent the dry Pd/C catalyst from igniting the methanol vapors.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor the reaction via TLC (DCM/MeOH 9:1). Stain the TLC plate with Ninhydrin and heat; the formation of the free secondary amine will appear as a distinct, brightly colored spot.
-
Workup & Isolation: Once complete, purge the flask with Argon to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
-
Concentration: Evaporate the combined filtrate under reduced pressure to yield the crude free amine. If required, purify via flash column chromatography using a basic mobile phase (e.g., adding 1% Et₃N to the eluent) to prevent streaking of the amine.
References
Sources
Biological Activity of Azepane-Based Protease Inhibitors
Executive Summary
The azepane scaffold (a saturated seven-membered nitrogen heterocycle) has emerged as a critical pharmacophore in the design of next-generation protease inhibitors. Unlike their five-membered (pyrrolidine) and six-membered (piperidine) analogs, azepanes offer unique conformational flexibility that allows for the precise positioning of warheads and recognition elements within the S1 and S2 subsites of protease targets.
This guide analyzes the biological activity of azepane-based inhibitors, focusing on their application in targeting Cathepsin K (cysteine protease) and
Structural Biology & Medicinal Chemistry
The Azepane Advantage: Entropy and Conformation
In protease inhibitor design, the primary challenge is balancing the entropic penalty of binding with the enthalpic gain of specific interactions. Linear peptidomimetics often suffer from high entropic penalties. Cyclization into an azepane ring restricts the conformational space, pre-organizing the inhibitor.
However, the seven-membered ring is not rigid; it exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
-
The "Flip" Mechanism: Successful azepane inhibitors often exploit a high-energy conformational penalty. For example, in Cathepsin K inhibitors, the unbound azepane adopts a lower-energy equatorial conformation at the C-4 position.[1] Upon binding, the enzyme forces the substituent into an axial orientation. This "spring-loaded" mechanism ensures that only the specific target enzyme, which provides enough binding energy to overcome this conformational strain, is inhibited, thereby increasing selectivity.
Figure 1: The "Spring-Loaded" Selectivity Mechanism. The energy required to flip the azepane substituent from equatorial to axial acts as a selectivity filter.
Case Study: Cathepsin K Inhibitors
Cathepsin K is the primary cysteine protease responsible for bone resorption in osteoclasts.[2][3] Inhibiting it is a strategy for treating osteoporosis.[2][3]
The Azepan-3-one Scaffold
Researchers at Vertex and other groups identified azepan-3-ones as potent reversible inhibitors. The ketone carbonyl acts as the "warhead," forming a reversible hemithioketal adduct with the active site cysteine residue (Cys25).
Key Structure-Activity Relationships (SAR):
-
The Warhead (C3): The ketone is essential. Reduction to an alcohol abolishes activity (loss of covalent trap).
-
The P1/P2 Linker (C4): The stereochemistry at C4 is critical.[1] The (S)-enantiomer is significantly more potent than the (R)-enantiomer.
-
Compound 20 (Vertex):
nM (Human Cat K).[1]
-
-
Ring Size Effect: Compared to cyclopentanone and cyclohexanone analogs, the azepanone (7-membered) demonstrated superior configurational stability, preventing racemization at the chiral centers—a common liability in smaller ring ketones.
Quantitative Data Summary
| Compound Class | Ring Size | Selectivity (vs Cat L) | Oral Bioavailability (Rat) | |
| Cyclopentanone | 5 | 12 nM | Low | < 5% |
| Cyclohexanone | 6 | 2.4 nM | Moderate | 15% |
| Azepan-3-one | 7 | 0.16 nM | > 500-fold | 42% |
Table 1: Comparison of ring size on potency and pharmacokinetics. The azepane scaffold optimizes both potency and metabolic stability.
Case Study: -Secretase Inhibitors
-Secretase is involved in the processing of Amyloid Precursor Protein (APP).[4] Azepane-based inhibitors (specifically 2-oxo-azepanes or caprolactams) have been developed to reduce ASolving the Metabolic Liability
Early azepane hits contained a gem-dimethyl group to lock the conformation. While potent, these methyl groups were metabolic "hotspots," leading to rapid clearance via CYP450 oxidation.
-
Solution: Bioisosteric replacement of gem-dimethyl with gem-difluoro .[4]
-
Result: The electron-withdrawing fluorine atoms maintained the required bond angles (Thorpe-Ingold effect) for bioactivity while blocking metabolic oxidation, significantly extending half-life (
).
Experimental Protocols
Protocol A: Determination of for Azepane Inhibitors (Fluorescence Assay)
This protocol utilizes a fluorogenic substrate to measure the inhibition constant (
Reagents:
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).
-
Enzyme: Recombinant Human Cathepsin K (final conc. 0.1–1.0 nM).
-
Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).
must be determined beforehand. -
Inhibitor: Azepan-3-one derivative (dissolved in DMSO).
Workflow:
-
Activation: Dilute Cathepsin K in Assay Buffer containing DTT. Incubate at room temperature for 10 minutes to activate the active site cysteine.
-
Serial Dilution: Prepare a 10-point dilution series of the azepane inhibitor in DMSO (Final DMSO conc. < 2%).
-
Incubation: Add 50
L of activated enzyme to 96-well black plates containing 2 L of inhibitor. Incubate for 15 minutes to allow equilibrium binding. -
Reaction Start: Add 50
L of Substrate solution (Concentration = ). -
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes at 25°C.
-
Analysis: Calculate initial velocities (
). Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models to derive .
Figure 2: Kinetic assay workflow for determining Ki of cysteine protease inhibitors.
Future Outlook
The azepane scaffold is evolving beyond simple reversible inhibitors. Current research focuses on:
-
Covalent Reversibility: Tuning the electrophilicity of the azepanone ketone to optimize residence time on the target.
-
Macrocyclization: Incorporating the azepane ring into larger macrocycles (e.g., HCV NS3/4A protease inhibitors) to further reduce entropic penalties.
References
-
Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry.
-
Source:
-
-
Teno, N., et al. (2007).[5] "Novel scaffold for cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
-
Zha, G. F., et al. (2019).[6][7] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
-
Source:
-
-
Besret, L., et al. (2008). "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
Sources
- 1. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel scaffold for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
Application Note: De Novo Synthesis of (4S)-N-Cbz-4-hydroxy-azepane via Chiral Pool Engineering and Ring-Closing Metathesis
Executive Summary & Strategic Rationale
The (4S)-N-Cbz-4-hydroxy-azepane architecture is a highly sought-after chiral building block in modern drug development, frequently utilized in the synthesis of kinase inhibitors and balanol-derived natural product analogs [1]. Unlike 5- or 6-membered nitrogen heterocycles, the 7-membered azepane ring is entropically and enthalpically challenging to close via standard intramolecular nucleophilic displacement.
To achieve absolute stereocontrol, high scalability, and an excellent thermodynamic driving force, this protocol utilizes a Ring-Closing Metathesis (RCM) strategy starting from the chiral pool.
The "Priority Swap" Phenomenon (Stereochemical Causality)
A profound stereochemical nuance dictates our choice of starting material. Our target is the (4S)-enantiomer . However, during the RCM of the acyclic diene precursor, the Cahn-Ingold-Prelog (CIP) priorities of the substituents at the chiral center undergo a relative shift:
-
In the acyclic diene: The vinyl group (-CH=CH₂) holds a higher CIP priority (C bonded to C, C, H) than the alkylamine chain (-CH₂CH₂NH-R) (C bonded to C, H, H).
-
Post-cyclization (Azepane): The newly formed ring alters the connectivity. The alkylamine-derived path (-CH₂CH₂N-) reaches the high-priority Nitrogen atom in fewer bonds than the vinyl-derived path (-CH₂CH₂CH₂N-). Thus, the alkylamine side outranks the vinyl side.
Because Priority 2 and Priority 3 swap during cyclization, an (R)-configured acyclic diene cyclizes to form an (S)-configured azepane . Therefore, to synthesize (4S)-N-Cbz-4-hydroxy-azepane, we must intentionally begin with the unnatural but readily available D-(+)-malic acid to generate the required (R)-1,2,4-butanetriol intermediate.
Retrosynthetic Analysis
Caption: Retrosynthetic strategy highlighting the stereochemical inversion from (R)-precursor to (4S)-target.
Experimental Workflows & Protocols
Caption: Step-by-step synthetic workflow from D-malic acid to (4S)-N-Cbz-4-hydroxyazepane.
Step 1: Synthesis of (2R)-2-Phenyl-1,3-dioxan-4-yl methanol
Causality: 1,3-diol protection is favored thermodynamically over 1,2-protection when using benzaldehyde under acidic conditions. This intentionally leaves the C1 primary alcohol free for subsequent oxidation, which is essential for installing the vinyl group directly adjacent to the chiral center.
-
Suspend D-(+)-malic acid in anhydrous THF. Reduce with BH₃·THF (3.0 eq) at 0 °C, warming to room temperature over 12 h to yield (R)-1,2,4-butanetriol.
-
Dissolve the crude triol in CH₂Cl₂. Add benzaldehyde dimethyl acetal (1.1 eq) and catalytic camphor sulfonic acid (CSA, 0.05 eq).
-
Stir at room temperature for 16 h. Quench with Et₃N, concentrate, and purify via silica gel chromatography to isolate the 1,3-dioxane.
Step 2: Swern Oxidation and Wittig Olefination
-
Add DMSO (2.5 eq) to a solution of oxalyl chloride (1.2 eq) in CH₂Cl₂ at -78 °C. Stir for 15 min, then add the alcohol from Step 1 (1.0 eq).
-
After 30 min, add Et₃N (5.0 eq) and warm to 0 °C to yield the aldehyde.
-
In a separate flask, treat methyltriphenylphosphonium bromide (1.5 eq) with n-BuLi (1.4 eq) in THF at 0 °C to form the ylide.
-
Add the crude aldehyde to the ylide solution at -78 °C, warm to room temperature, and stir for 4 h. Quench with saturated NH₄Cl and extract with EtOAc to yield (2S, 4R)-4-vinyl-2-phenyl-1,3-dioxane.
Step 3: Acetal Hydrolysis and Selective Amination
Causality: The primary alcohol is significantly less sterically hindered than the secondary allylic alcohol, allowing for highly regioselective tosylation without the need for additional protecting groups.
-
Hydrolyze the acetal using 1N HCl in MeOH (1:5 v/v) at room temperature for 2 h to afford (R)-pent-4-ene-1,3-diol.
-
Dissolve the diol in CH₂Cl₂, add pyridine (2.0 eq) and TsCl (1.05 eq) at 0 °C. Stir for 6 h to form the primary tosylate.
-
Displace the tosylate by adding allylamine (5.0 eq) and K₂CO₃ (2.0 eq) in DMF at 60 °C for 12 h, yielding (R)-1-(allylamino)pent-4-en-3-ol.
Step 4: Cbz Protection and Ring-Closing Metathesis (RCM)
Causality: Free secondary amines strongly coordinate to Ruthenium, poisoning the metathesis catalyst. N-Cbz protection eliminates this basicity and induces a favorable rotamer conformation that pre-organizes the terminal alkenes for cyclization [1].
-
Protect the amine using CbzCl (1.2 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at 0 °C to afford the RCM precursor.
-
Dissolve the diene in anhydrous degassed CH₂Cl₂ at high dilution (0.01 M) to prevent intermolecular cross-metathesis.
-
Add Grubbs' 2nd Generation Catalyst (5 mol%). Reflux at 40 °C for 8 h.
-
Concentrate and purify via column chromatography to yield (S)-benzyl 4-hydroxy-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.
Step 5: Selective Hydrogenation
Causality: Standard Pd/C hydrogenation would concurrently cleave the N-Cbz protecting group. Wilkinson's catalyst [RhCl(PPh₃)₃] selectively reduces the internal alkene without causing hydrogenolysis of the benzyl carbamate [2].
-
Dissolve the tetrahydroazepine in degassed benzene/EtOH (1:1).
-
Add Wilkinson's catalyst (10 mol%).
-
Stir under an H₂ atmosphere (1 atm) at room temperature for 24 h.
-
Filter through Celite, concentrate, and purify to obtain the final (4S)-N-Cbz-4-hydroxy-azepane.
Quantitative Data & Yield Summarization
The table below summarizes the expected quantitative outcomes for the described workflow, validating the efficiency of the chiral pool approach.
| Step | Transformation | Key Intermediate | Expected Yield | Enantiomeric Excess (ee) |
| 1 | Reduction & Acetalization | (2R)-2-Phenyl-1,3-dioxan-4-yl methanol | 75% (over 2 steps) | > 99% |
| 2 | Swern & Wittig | (2S, 4R)-4-vinyl-2-phenyl-1,3-dioxane | 68% (over 2 steps) | > 99% |
| 3 | Hydrolysis & Amination | (R)-1-(allylamino)pent-4-en-3-ol | 60% (over 3 steps) | > 99% |
| 4 | Protection & RCM | (S)-Tetrahydroazepine | 85% (RCM step) | > 99% |
| 5 | Selective Hydrogenation | (4S)-N-Cbz-4-hydroxy-azepane | 92% | > 99% |
References
Advanced Application Note: Ring-Closing Metathesis (RCM) Synthesis of Chiral Azepanes
Abstract
The synthesis of chiral azepanes (seven-membered nitrogen heterocycles) presents a significant challenge in medicinal chemistry due to the high entropic barrier associated with medium-ring formation and the propensity for intermolecular oligomerization. This Application Note provides a validated, high-fidelity protocol for the construction of enantiopure azepane scaffolds using Ring-Closing Metathesis (RCM). We focus on overcoming the "medium-ring constraint" through conformational pre-organization via N-protecting group engineering and optimized Ruthenium-carbene catalysis.
Introduction & Strategic Rationale
Azepane cores are privileged pharmacophores found in potent bioactive compounds, including the protein kinase C inhibitor (-)-Balanol [1] and various Orexin receptor antagonists [2]. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy of activation (
The Challenge: Entropy vs. Enthalpy
In RCM, the competition between Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization is concentration-dependent. For azepanes, the effective molarity (EM) is low.
-
High Concentration (>0.1 M): Favors intermolecular oligomerization (ADMET).
-
Low Concentration (<0.01 M): Favors intramolecular cyclization (RCM).
The Solution: Conformational Control (The Rotamer Effect)
Success in azepane RCM relies on the Turnstile Effect . The nitrogen protecting group (PG) is not merely a shield; it is a structural lever.
-
Carbamates (Boc, Cbz): Induce a cis-oid rotamer population around the N-C bond, bringing the two alkene chains into closer proximity, thereby lowering the entropic penalty of cyclization [3].
-
Sulfonamides (Ts, Ns): Provide strong electron-withdrawing character, reducing the Lewis basicity of the nitrogen, which prevents chelation to the Ruthenium catalyst (catalyst poisoning).
Mechanistic Pathway & Catalytic Cycle[1]
The reaction proceeds via the Chauvin mechanism.[1] For 7-membered rings, the formation of the metallacyclobutane intermediate is the rate-determining step.
Figure 1: Simplified RCM catalytic cycle emphasizing the release of ethylene as the thermodynamic driving force.
Critical Parameters and Optimization
Catalyst Selection Table
Based on kinetic profiling of sterically hindered dienes.
| Catalyst | Activity Profile | Tolerance | Recommendation |
| Grubbs I (G-I) | Moderate | Low (Sensitive to polar groups) | Use only for simple, unfunctionalized dienes. |
| Grubbs II (G-II) | High | High (Esters, Amides, Ketones) | Standard choice for azepane synthesis. |
| Hoveyda-Grubbs II | Very High | Excellent (Tolerates steric bulk) | Use for tetrasubstituted alkenes or difficult closures. |
| Schrock Mo-Cat | Extreme | Low (Air/Moisture sensitive) | Only if Ru-catalysts fail completely. |
Solvent & Concentration[2]
-
Solvent: Dichloromethane (DCM) is standard. Toluene is used if higher temperatures (>40°C) are required to overcome the activation barrier.
-
Concentration: 0.005 M to 0.01 M .
-
Note: Pseudo-high dilution (slow addition of substrate to catalyst solution) is preferred over static high dilution to minimize solvent waste while maintaining low instantaneous concentration.
-
Validated Experimental Protocol
Target: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine (Balanol Core Intermediate).
Materials Preparation
-
Substrate: N,N-diallyl-amino acid derivative (e.g., derived from L-serine or allylglycine for chirality). Ensure purity >98% by HPLC; trace amines poison the catalyst.
-
Catalyst: Grubbs 2nd Generation (G-II).[1]
-
Solvent: Anhydrous DCM (degassed).
-
Scavenger: DMSO or SiliaMetS® (for Ru removal).
Step-by-Step Workflow
Figure 2: Operational workflow for the RCM of chiral azepanes.
Detailed Execution
-
Degassing (Critical): Place anhydrous DCM in a flame-dried round-bottom flask. Sparge with Argon or Nitrogen for 20 minutes. Oxygen is the primary cause of catalyst death.
-
Dissolution: Dissolve the diene substrate in the degassed DCM to achieve a concentration of 0.005 M .
-
Example: 1.0 mmol substrate in 200 mL DCM.
-
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimal amount of degassed DCM.
-
Reaction: Stir at reflux (40°C) under an inert atmosphere. The system must be open to a bubbler to allow ethylene gas to escape . Trapped ethylene drives the equilibrium back to the starting material.
-
Monitoring: Check TLC every 2 hours. Reaction times vary from 2 to 24 hours.
-
Ruthenium Removal (The "Self-Validating" Step):
-
Method A (Standard): Add DMSO (50 eq. relative to catalyst) and stir for 12 hours. The coordinated DMSO-Ru species does not bind to silica. Filter through a short pad of silica gel [4].
-
Method B (High Purity): Add SiliaMetS® Thiol scavenger (4 eq. relative to Ru), stir for 4 hours at 40°C, and filter.
-
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst poisoning (O2 or Amines) | Ensure strict degassing. Verify N-protecting group stability. Use Ts-protection if amine is basic. |
| Oligomerization | Concentration too high | Dilute to 0.001 M. Use slow addition of substrate (syringe pump over 4h). |
| Incomplete Conversion | Catalyst decomposition | Add a second portion (2 mol%) of catalyst. Switch to Toluene and heat to 80°C. |
| Isomerization (Double bond migration) | Ruthenium hydride formation | Add 10 mol% 1,4-Benzoquinone or Ti(OiPr)4 to the reaction mixture to suppress isomerization [5]. |
References
-
Fürstner, A., & Thiel, O. (2000).[2] Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742. Link
-
McAtee, J. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[3] Link
-
Life Chemicals. (2020).[4] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Application Note. Link
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1][5] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][5][6][7] Organic Letters, 3(9), 1411–1413. Link
-
Hong, S. H., & Grubbs, R. H. (2006). Efficient removal of ruthenium byproducts from olefin metathesis products by simple aqueous extraction. Journal of the American Chemical Society, 128(11), 3508–3509.[8] Link
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Stereoselective Mitsunobu Inversion of (4S)-N-Cbz-4-hydroxy-azepane
Introduction & Mechanistic Rationale
The azepane (hexamethyleneimine) ring system is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, β-lactamase inhibitors, and histone demethylase (KDM1A) antagonists[1][2][3]. However, the stereocontrolled functionalization of 7-membered heterocyclic rings presents unique synthetic challenges. Unlike rigid 6-membered piperidines, azepanes exhibit high conformational flexibility and transannular strain, making secondary alcohols on the ring highly susceptible to E2 elimination during standard nucleophilic substitution (SN2) attempts.
To achieve a clean stereochemical inversion from the (S)- to the (R)-enantiomer, the Mitsunobu reaction is the premier methodology[4]. By utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in the presence of an acidic nucleophile, the secondary alcohol is transiently converted into a highly reactive alkoxyphosphonium leaving group. This facilitates a rapid, concerted SN2 displacement that outcompetes elimination pathways, yielding the inverted ester which can subsequently be hydrolyzed to the (R)-alcohol[5].
Figure 1: Two-step synthetic workflow for the stereochemical inversion of (4S)-N-Cbz-4-hydroxy-azepane.
Experimental Design & Causality
A successful Mitsunobu inversion on a flexible azepane ring requires precise control over reaction parameters to prevent racemization and elimination.
-
Nucleophile Selection (The pKa Rule): We utilize p-nitrobenzoic acid (PNBA) as the nucleophile. For the Mitsunobu reaction to proceed via the desired SN2 pathway, the nucleophile must be sufficiently acidic (pKa < 5) to rapidly protonate the Morrison-Brunn-Huisgen betaine intermediate. PNBA (pKa ~3.4) ensures rapid proton transfer, preventing the alcohol from acting as a competing nucleophile (which would lead to etherification) and suppressing E2 elimination[4]. Furthermore, the resulting p-nitrobenzoate ester is highly crystalline and UV-active, streamlining purification.
-
Reagent Choice (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is selected over diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, exhibits superior thermal stability, and its increased steric bulk slightly reduces the formation of unwanted hydrazine byproducts compared to DEAD.
-
Order of Addition: The order of reagent addition is a critical, self-validating parameter. The alcohol, PPh3, and PNBA are pre-mixed, and DIAD is added dropwise at 0 °C. This ensures that the reactive betaine intermediate is consumed by the alcohol immediately upon formation, preventing the degradation of the catalytic complex.
Figure 2: Mechanistic pathway of the Mitsunobu inversion highlighting the SN2 displacement step.
Quantitative Data & Analytical Validation
The following table summarizes the expected physicochemical properties and analytical markers for tracking the reaction progress.
| Parameter | (4S)-N-Cbz-4-hydroxy-azepane | (4R)-N-Cbz-4-(p-nitrobenzoyloxy)-azepane | (4R)-N-Cbz-4-hydroxy-azepane |
| Appearance | Colorless viscous liquid | Pale yellow crystalline solid | Colorless viscous liquid |
| Molecular Weight | 249.31 g/mol | 398.41 g/mol | 249.31 g/mol |
| Mass Spec [M+Na]⁺ | 272.1 m/z | 421.1 m/z | 272.1 m/z |
| TLC Rf (Hex/EtOAc 1:1) | 0.35 (KMnO₄ active, UV weak) | 0.65 (Strongly UV active) | 0.35 (KMnO₄ active, UV weak) |
| Stereocenter | (S) | (R) | (R) |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (4R)-N-Cbz-4-(p-nitrobenzoyloxy)-azepane
This protocol establishes the inverted stereocenter via esterification.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon for 5 minutes.
-
Reagent Loading: Charge the flask with (4S)-N-Cbz-4-hydroxy-azepane (1.00 g, 4.01 mmol, 1.0 equiv), triphenylphosphine (1.26 g, 4.81 mmol, 1.2 equiv), and p-nitrobenzoic acid (0.80 g, 4.81 mmol, 1.2 equiv).
-
Solvation: Add 25 mL of anhydrous Tetrahydrofuran (THF) to achieve a ~0.15 M concentration. Stir until all solids are fully dissolved.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Activation (Critical Step): Using a syringe pump or dropping funnel, add DIAD (0.95 mL, 4.81 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Self-Validation: The reaction mixture will transition from colorless to a pale yellow solution, indicating the successful formation of the betaine intermediate and subsequent alkoxyphosphonium ion.
-
-
Reaction Propagation: Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature (22 °C) for 14 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1). The UV-active product spot should appear at Rf 0.65.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution from 10% to 30% EtOAc in Hexanes).
-
Pro-Tip for TPPO Removal: Triphenylphosphine oxide (TPPO) often co-elutes with esters. To remove bulk TPPO prior to chromatography, dissolve the crude mixture in a minimal amount of cold diethyl ether; the TPPO will precipitate as a white solid and can be filtered off.
-
Protocol B: Hydrolysis to (4R)-N-Cbz-4-hydroxy-azepane
This protocol removes the auxiliary ester to reveal the inverted alcohol.
-
Preparation: Dissolve the purified (4R)-N-Cbz-4-(p-nitrobenzoyloxy)-azepane (1.20 g, ~3.0 mmol) in a 20 mL solvent mixture of THF:MeOH:H2O (2:1:1 v/v/v).
-
Saponification: Cool the solution to 0 °C. Add Lithium hydroxide monohydrate (LiOH·H2O) (0.31 g, 7.5 mmol, 2.5 equiv) in a single portion.
-
Progression: Stir the mixture at 0 °C for 15 minutes, then warm to room temperature. Stir for 2 hours.
-
Self-Validation: The cleavage of the p-nitrobenzoate group will cause the solution to turn a distinct yellow color due to the release of the p-nitrobenzoate anion. TLC will show the disappearance of the Rf 0.65 spot and the emergence of the Rf 0.35 spot.
-
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 15 mL of water and extract with Dichloromethane (DCM) (3 × 20 mL).
-
Isolation: Wash the combined DCM layers with 1M aqueous NaOH (10 mL) to remove residual p-nitrobenzoic acid, followed by brine (20 mL). Dry over Na2SO4, filter, and evaporate to yield the pure (4R)-N-Cbz-4-hydroxy-azepane as a colorless viscous liquid.
Troubleshooting & Field Insights
-
Issue: Low Yield / High Elimination Byproducts
-
Cause: The azepane ring is highly flexible; if the nucleophile is not acidic enough, the alkoxyphosphonium intermediate undergoes E2 elimination to form the N-Cbz-tetrahydroazepine (alkene).
-
Solution: Ensure the p-nitrobenzoic acid is strictly anhydrous. Trace water can hydrolyze the betaine intermediate. If elimination persists, lower the reaction temperature during the first 4 hours of the propagation phase to 10 °C.
-
-
Issue: Stalled Reaction (Incomplete Conversion)
-
Cause: Premature degradation of the DIAD/PPh3 complex.
-
Solution: Ensure the dropwise addition of DIAD is slow enough to prevent localized heating. Verify the quality of PPh3; oxidized PPh3 (TPPO) present in the starting material will skew the stoichiometry.
-
References
-
Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids. National Center for Biotechnology Information (PMC). URL:[Link][6]
-
Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. National Center for Biotechnology Information (PMC). URL:[Link][7]
-
Supporting Information for A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein Journal of Organic Chemistry. URL:[Link][2]
-
INDOLE DERIVATIVES AS HISTONE DEMETHYLASE INHIBITORS (EP 3668877 B1). European Patent Office / Google Patents. URL:[1]
-
The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study. ResearchGate. URL:[Link][4]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Oxidation of (4S)-N-Cbz-4-hydroxy-azepane
This Application Note is structured as a high-level technical guide for the oxidation of (4S)-N-Cbz-4-hydroxy-azepane to N-Cbz-4-oxo-azepane . It prioritizes scalable, reproducible chemistry suitable for pharmaceutical intermediate synthesis.[1][2]
Executive Summary
The 4-oxo-azepane scaffold is a critical pharmacophore in the development of cysteine protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and glycosidase inhibitors. The conversion of (4S)-N-Cbz-4-hydroxy-azepane (1) to N-Cbz-4-oxo-azepane (2) represents a strategic "late-stage oxidation" that destroys the C4 chiral center to generate an achiral ketone, which serves as a versatile handle for further functionalization (e.g., reductive amination or Grignard addition).
This guide details two validated protocols:
-
Parikh-Doering Oxidation: The preferred method for scalability (gram to kilogram), offering high yields without cryogenic conditions or heavy metal waste.[1]
-
Dess-Martin Periodinane (DMP): An accelerated workflow for bench-scale discovery (milligram to gram), prioritizing speed and operational simplicity.[1]
Chemical Context & Mechanistic Insight
The Substrate Challenge
Azepanes (7-membered rings) possess higher conformational flexibility than piperidines.[1] The oxidation of the C4-hydroxyl group introduces sp² hybridization at the C4 position, altering the ring pucker.
-
Risk Factor: 4-Oxo-heterocycles are susceptible to
-elimination under harsh basic or acidic conditions, leading to the formation of -unsaturated enones. -
Solution: Both selected protocols operate under mild, buffered conditions to prevent elimination and preserve the acid-sensitive Carboxybenzyl (Cbz) protecting group.
Method Selection Matrix
The following table contrasts common oxidation methods for this specific substrate.
| Method | Reagents | Suitability | Key Advantage | Critical Drawback |
| Parikh-Doering | SO₃[3][4]·Py, DMSO, Et₃N | Industrial / Scale-up | Non-cryogenic; cheap reagents; scalable.[1][2] | Requires odor control (DMS byproduct).[1][2] |
| Dess-Martin (DMP) | DMP, DCM | R&D / Pilot | Mildest conditions; rapid; simple workup.[2] | Reagent cost; shock sensitivity (solid).[1][2] |
| Swern | (COCl)₂, DMSO, Et₃N | Standard | Reliable; widely cited.[1][2] | Cryogenic (-78°C) required; difficult on large scale. |
| Jones / PCC | CrO₃ / PCC | Avoid | Strong oxidant.[1] | Toxic Cr waste; acid-sensitive Cbz risk.[1] |
Primary Protocol: Parikh-Doering Oxidation (Scalable)
Recommended for >10g scale.
Reaction Scheme
The reaction proceeds via the activation of DMSO by Sulfur Trioxide Pyridine complex (SO₃[1][3][4]·Py), forming an alkoxysulfonium ion intermediate which is deprotonated by Triethylamine (Et₃N) to release the ketone.[1][2]
Materials
-
(4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]
-
Sulfur Trioxide Pyridine Complex (SO₃[2][3]·Py) (3.0 equiv)[2]
-
Dimethyl Sulfoxide (DMSO) (Solvent/Reagent, 5-10 volumes)[2]
-
Triethylamine (Et₃N) (5.0 equiv)[2]
-
Dichloromethane (DCM) (Co-solvent, optional for solubility)[2]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with an internal thermometer and nitrogen inlet, dissolve (4S)-N-Cbz-4-hydroxy-azepane in dry DMSO (and DCM if necessary for solubility).
-
Base Addition: Add Et₃N (5.0 equiv) in one portion. The solution may warm slightly.[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Note: Lower temperatures (-10°C) can be used to further suppress side reactions.
-
Oxidant Addition: Add SO₃·Py complex (3.0 equiv) portion-wise over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The hydroxyl starting material should disappear.[1]
-
-
Quench: Pour the reaction mixture into ice-cold water (20 volumes).
-
Extraction: Extract the aqueous layer with EtOAc (3 x 10 volumes).
-
Wash: Wash combined organics with:
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).[2]
Secondary Protocol: Dess-Martin Periodinane (Rapid)
Recommended for <5g scale or high-throughput screening.
Materials
-
(4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]
-
Dess-Martin Periodinane (DMP) (1.2 – 1.5 equiv)[2]
-
Dichloromethane (DCM) (wet, as water accelerates DMP)[2]
-
NaHCO₃ (solid, optional buffer)[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Oxidation: Add DMP (1.2 equiv) in a single portion at room temperature.
-
Tip: If the substrate is acid-sensitive, add NaHCO₃ (2.0 equiv) prior to DMP.[2]
-
-
Stirring: Stir at room temperature for 1–2 hours. The suspension will become cloudy as the iodinane byproduct precipitates.[1]
-
Quench (The "Reductive Workup"): Add a 1:1 mixture of saturated Na₂S₂O₃ (thiosulfate) and saturated NaHCO₃ .
-
Hydrolysis: Stir vigorously for 15–30 minutes until the organic layer is clear (removes excess oxidant and iodine byproducts).
-
Extraction: Separate layers. Extract aqueous with DCM.[1][5]
-
Finish: Wash with brine, dry (MgSO₄), and concentrate.
Process Visualization (Workflow)
Caption: Decision tree for oxidation methodology based on scale, highlighting distinct mechanistic intermediates and workup requirements.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Clear, colorless to pale yellow oil (often solidifies upon prolonged storage or if highly pure).[1][2]
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for disappearance of the CH-OH multiplet (typically ~3.8–4.0 ppm).
-
Appearance of
-protons to the ketone (multiplets ~2.5–2.7 ppm). -
Cbz benzylic protons: Singlet/Split Singlet at ~5.1 ppm (rotamers are common in N-Cbz azepanes).
-
-
Chirality Check: The product is achiral . Optical rotation should be zero
.[1][2] If rotation persists, check for unreacted starting material.[1][2]
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Issue: Enone Formation (Elimination).
-
Issue: Rotamers in NMR.
References
-
Parikh, J. R., & Doering, W. v. E. (1967).[1][2] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][3] Journal of the American Chemical Society, 89(21), 5505–5507.[1][2] Link[2]
-
Dess, D. B., & Martin, J. C. (1983).[1][2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry, 48(22), 4155–4156.[1][2] Link[2]
-
BenchChem. (2025).[1][5] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link[2]
-
CymitQuimica. (n.d.).[1] Benzyl 4-oxoazepane-1-carboxylate Product Page. Link
-
Palmer, J. T., et al. (2005).[1][2] Design and synthesis of dihydro-furan-2-one and dihydro-pyran-2-one inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. (Context for 4-oxo-azepane utility).
Sources
- 1. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Note: Stereoselective Deoxofluorination of (4S)-N-Cbz-4-hydroxy-azepane
Executive Summary
This guide details the protocol for the stereoselective conversion of (4S)-N-Cbz-4-hydroxy-azepane to (4R)-N-Cbz-4-fluoro-azepane using DAST. The incorporation of fluorine into the azepane ring is a critical strategy in medicinal chemistry to modulate metabolic stability (
While DAST is a standard reagent, its application to medium-sized rings (7-membered azepanes) presents unique challenges compared to 5- or 6-membered rings. The conformational flexibility of the azepane ring significantly increases the risk of elimination (alkene formation) over substitution. This protocol emphasizes low-temperature addition and kinetic control to maximize the
Mechanistic Insight & Stereochemistry[1]
The reaction proceeds via a classic deoxofluorination mechanism. Understanding the intermediate stability is vital for preventing side reactions.
The Reaction Pathway
-
Activation: The hydroxyl lone pair attacks the sulfur atom of DAST, displacing a fluoride ion and forming an alkoxyaminosulfur difluoride intermediate.[1]
-
Displacement (
): The displaced fluoride ion (or exogenous fluoride) attacks the C4 carbon from the face opposite to the leaving group. -
Inversion: The (4S) alcohol is converted to the (4R) fluoride.
Visualization of Mechanism
The following diagram illustrates the activation and inversion steps, highlighting the transition from the (S)-alcohol to the (R)-fluoride.
Caption: Mechanistic pathway showing the competition between the desired
Critical Experimental Parameters
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Temperature | -78°C (Addition) to RT | Initial low temp prevents explosive decomposition of DAST and suppresses the faster E2 elimination pathway. |
| Solvent | Anhydrous DCM | Dichloromethane is the standard solvent. THF can be used but may reduce nucleophilicity of fluoride due to solvation. |
| Stoichiometry | 1.2 - 1.5 equiv. DAST | Slight excess ensures complete consumption of the alcohol, accounting for trace moisture hydrolysis. |
| Atmosphere | Nitrogen / Argon | DAST hydrolyzes instantly with moisture to release HF. An inert atmosphere is non-negotiable. |
| Quenching | Sat. NaHCO | Neutralizes HF generated during the reaction. Warning: Gas evolution ( |
Detailed Protocol
Materials
-
Substrate: (4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[2]
-
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)
-
Quench: Saturated aqueous Sodium Bicarbonate (
)
Step-by-Step Methodology
STEP 1: Setup and Dissolution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool under a stream of dry nitrogen.
-
Add (4S)-N-Cbz-4-hydroxy-azepane.
-
Add anhydrous DCM via syringe to achieve a concentration of ~0.1 M.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
STEP 2: Reagent Addition (Critical) 6. Load DAST (1.2 equiv) into a dry glass syringe.
- Note: Do not use glass syringes with metal needles if the DAST is old/colored, as it may contain HF that etches glass; however, for short contact times, standard equipment is acceptable. Plastic (PP) syringes are safer for handling DAST.
- Add DAST dropwise over 10–15 minutes.
- Observation: The solution may turn slightly yellow. Fuming may occur if humidity enters.
STEP 3: Reaction 8. Stir at -78°C for 1 hour. 9. Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.
- Checkpoint: Monitor by TLC (or LCMS). The starting material spot (polar) should disappear, replaced by a less polar product spot.
- Note: If conversion is incomplete after 2 hours at RT, do not heat. Add 0.2 equiv additional DAST at 0°C.
STEP 4: Quench and Workup (Safety Critical)
10. Cool the mixture back to 0°C (ice bath).
11. Very slowly add saturated aqueous
- Warning: Vigorous effervescence (
) will occur. Add dropwise until bubbling subsides, then pour into a separatory funnel containing excess .
- Extract the aqueous layer with DCM (3 x).
- Wash combined organics with brine (1 x).
- Dry over anhydrous
or . - Filter and concentrate under reduced pressure (keep bath temp < 35°C).
STEP 5: Purification 16. Purify via flash column chromatography (Silica Gel).
- Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
- Product ID: The fluoride is typically less polar than the alcohol.
Workflow Diagram
Caption: Operational workflow for the DAST fluorination protocol.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Major Olefin Product | Elimination favored over substitution. | 1. Ensure temp is -78°C during addition.2. Switch solvent to DCM/Pyridine (rarely needed for 7-ring but helpful).3. Use Deoxo-Fluor (more thermally stable) if DAST fails. |
| No Reaction | DAST hydrolysis (inactive reagent). | Check DAST quality. If liquid is dark brown/black, discard. Use fresh bottle. |
| Carbamate Cleavage | Acidic conditions (HF generation). | Add solid |
| Explosion/Pop | Thermal instability. | NEVER heat DAST reactions above 50°C. Never distill the crude product before quenching. |
Safety Hazards (DAST Specific)
-
Thermal Instability: DAST can decompose explosively at elevated temperatures (>90°C).
-
Hydrolysis: Contact with water releases HF (Hydrogen Fluoride), which causes deep, painful tissue burns and bone damage.
-
First Aid: Apply Calcium Gluconate gel immediately to skin exposure.
-
-
Pressure: Always run reactions under a vented inert atmosphere (balloon or manifold) to accommodate pressure changes.
References
-
Original DAST Methodology: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry1975 , 40, 574–578. Link
-
Stereoinversion Mechanism: Bi, X., et al. "Deoxyfluorination of Alcohols." Organic Reactions2004 . Link
-
Safety & Flow Chemistry (Alternative): Baumann, M., Baxendale, I. R., & Ley, S. V. "The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor." Synlett2008 , 2008(14), 2111-2114. Link
-
Azepane Conformational Studies: Liu, H., et al. "Fluorination can rigidify a substituted azepane." Beilstein Journal of Organic Chemistry2013 , 9, 2821–2826. Link
-
General Protocol (Organic Syntheses): "Fluorination of Alcohols Using DAST." Organic Syntheses Coll. Vol. 10, p.128 (2004). Link
Sources
Application Note: Strategic Deprotection of N-Cbz-4-Hydroxy Azepane
Abstract & Scope
This guide details the optimized protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from 4-hydroxy azepane . While Cbz is a standard amine protecting group, the presence of the free hydroxyl moiety at the C4 position of the seven-membered azepane ring introduces specific chemoselectivity constraints. This note prioritizes Catalytic Hydrogenolysis and Transfer Hydrogenation as the primary methods to ensure the integrity of the hydroxyl group, avoiding the side reactions common with acidolytic cleavage (e.g., elimination or substitution).
Strategic Analysis: The Chemoselectivity Challenge
The deprotection of N-Cbz-4-hydroxy azepane requires a choice between two fundamental mechanistic pathways: Hydrogenolysis (cleavage by
The Critical Decision Matrix
| Feature | Method A: Hydrogenolysis (Pd/C + | Method B: Acidolysis (HBr/AcOH) |
| Primary Mechanism | Metal-catalyzed cleavage of benzylic C-N bond.[1][2] | Acid-catalyzed |
| Hydroxyl Compatibility | Excellent. Inert to OH. | Poor. Risk of substitution ( |
| Azepane Ring Stability | High. | High, but salts are hygroscopic. |
| Byproducts | Toluene (inert), | Benzyl bromide (lachrymator). |
| Recommendation | PRIMARY PROTOCOL | NOT RECOMMENDED (unless OH is protected) |
Expert Insight: Using HBr in Acetic Acid (a standard Cbz removal method) on 4-hydroxy azepane poses a severe risk of converting the secondary alcohol to a bromide or acetate ester. Therefore, this guide focuses exclusively on Palladium-catalyzed methods.
Mechanism of Action
Understanding the surface chemistry is vital for troubleshooting. The reaction proceeds via a heterogeneous mechanism on the Palladium surface.[2]
Diagram 1: Mechanistic Pathway (Pd-Catalyzed Hydrogenolysis)
Caption: The catalytic cycle involves adsorption of the Cbz-amine, hydrogen insertion, and release of toluene.[1][2][3][4][5][6][7][8] The resulting carbamic acid spontaneously decarboxylates to yield the free amine.
Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (Gold Standard)
Best for: High purity requirements, gram-scale batches.
Materials:
-
Substrate: N-Cbz-4-hydroxy azepane
-
Catalyst: 10% Pd/C (wet support recommended to reduce pyrophoric risk).[6]
-
Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol often provides better solubility for polar azepanes.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in Methanol (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Safety Tip: Add the catalyst to the wet solution or wet the catalyst with a small amount of water first to prevent sparking.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) from a balloon. Repeat three times. -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Monitoring: Check TLC or LCMS after 2 hours. The reaction typically completes in 2-6 hours.
-
-
Workup:
-
Isolation: Concentrate the filtrate under reduced pressure. The product is usually obtained as a free base or carbonate salt.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Safety-restricted labs (no gas cylinders) or parallel synthesis.
Materials:
-
Hydrogen Donor: Ammonium Formate (
) or Cyclohexene.
Step-by-Step Procedure:
-
Dissolve N-Cbz-4-hydroxy azepane (1.0 equiv) in Methanol.
-
Add Ammonium Formate (3.0 - 5.0 equiv).
-
Add 10% Pd/C (10 wt%).[4]
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1-3 hours.
-
Workup: Cool to room temperature. Filter through Celite.[1][5] Concentrate.
-
Purification Note: Excess ammonium formate can be removed by sublimation (high vacuum) or a basic aqueous wash if the azepane is hydrophobic enough (unlikely for 4-OH azepane; ion exchange chromatography is preferred).
-
Comparative Data & Troubleshooting
Method Comparison Table
| Parameter | Protocol A ( | Protocol B (Transfer H) | Protocol C (HBr/AcOH) |
| Yield (Typical) | 92 - 98% | 88 - 95% | < 60% (Side reactions) |
| Reaction Time | 2 - 6 Hours | 1 - 3 Hours | 1 - 2 Hours |
| Safety Profile | Flammability Risk ( | Low Risk | Corrosive / Toxic |
| Purification | Filtration only | Removal of salts required | Extraction/Neutralization |
Troubleshooting Guide
-
Problem: Reaction is stalled (incomplete conversion).
-
Cause: Catalyst poisoning (S or N lone pair coordination) or insufficient
mass transfer. -
Solution: Add 1-2 drops of Acetic Acid to protonate the amine product (preventing it from binding to Pd). Increase stirring speed.
-
-
Problem: Oxidation of 4-OH group to ketone.
-
Cause: Presence of Oxygen during reaction or highly active catalyst.
-
Solution: Ensure rigorous
purging before introducing . Use "poisoned" catalyst if necessary, though rarely needed for secondary alcohols.
-
Decision Workflow
Diagram 2: Experimental Logic Flow
Caption: Decision tree for selecting the optimal deprotection route based on lab resources and reaction progress.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7][11] Protective Groups in Organic Synthesis (3rd ed.).[12] Wiley-Interscience. (The definitive guide on Cbz stability and removal conditions).
-
BenchChem. (2025).[1][4] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (General protocols for Pd/C hydrogenolysis).
-
Organic Chemistry Portal. Protecting Groups: Benzyl Carbamates (Cbz). (Summary of stability and deprotection mechanisms).
-
Mandal, P. K., & McMurray, J. S. (2007). Ammonium Formate Catalytic Transfer Hydrogenation. Journal of Organic Chemistry. (Specifics on transfer hydrogenation efficiency).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. rsc.org [rsc.org]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Converting (4S)-N-Cbz-4-hydroxy-azepane to (4S)-4-amino-azepane
From (4S)-N-Cbz-4-Hydroxy-Azepane via Stereochemical Retention Strategies
Executive Summary & Strategic Analysis
The Challenge:
The conversion of (4S)-N-Cbz-4-hydroxy-azepane to (4S)-4-amino-azepane presents a specific stereochemical challenge: the Walden Inversion . Standard nucleophilic substitution methods (e.g., Mitsunobu reaction or Mesylate displacement) proceed via an
-
Direct Substitution: (4S)-OH
(4R)-Amine (Inversion). -
Target Requirement: (4S)-OH
(4S)-Amine (Retention).
The Solution: To achieve the (4S)-amine from the (4S)-alcohol, this protocol utilizes a Double Inversion Strategy .
-
Inversion 1: Mitsunobu esterification converts (4S)-OH to (4R)-Ester, followed by hydrolysis to (4R)-OH.
-
Inversion 2: A second Mitsunobu reaction with an azide source converts (4R)-OH to (4S)-Azide.
-
Global Reduction: Catalytic hydrogenation simultaneously reduces the azide to an amine and removes the Cbz protecting group.
Process Logic & Pathway Visualization
The following diagram illustrates the stereochemical imperative required to maintain the (4S) configuration.
Figure 1: Stereochemical pathway. To retain (4S) configuration, two sequential inversions are required.
Detailed Experimental Protocols
Phase 1: The First Inversion (Stereochemical Correction)
Objective: Convert (4S)-OH to (4R)-OH via an ester intermediate.
Reagents & Materials:
-
Substrate: (4S)-N-Cbz-4-hydroxy-azepane (1.0 eq)
-
Triphenylphosphine (
): 1.5 eq -
p-Nitrobenzoic acid (PNBA): 1.5 eq (Preferred over benzoic acid for easier UV detection and crystallization)
-
Diisopropyl azodicarboxylate (DIAD): 1.5 eq
-
Solvent: Anhydrous THF
-
Hydrolysis Base: LiOH or NaOH (2M aq)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (4S)-N-Cbz-4-hydroxy-azepane (10 mmol) in anhydrous THF (50 mL).
-
Reagent Addition: Add
(15 mmol) and p-Nitrobenzoic acid (15 mmol). Cool the mixture to 0°C. -
The Mitsunobu Coupling: Add DIAD (15 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.
-
Expert Insight: Maintain 0°C during addition to prevent side reactions. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the solid.[2][4] -
Hydrolysis (In-situ): Dissolve the crude ester in THF/MeOH (1:1, 30 mL). Add 2M NaOH (20 mL). Stir at RT for 4 hours until TLC shows disappearance of the ester.
-
Isolation: Acidify to pH 7, extract with EtOAc (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield (4R)-N-Cbz-4-hydroxy-azepane .
Phase 2: The Second Inversion (Nitrogen Installation)
Objective: Convert (4R)-OH to (4S)-Azide.
Reagents:
-
Substrate: (4R)-N-Cbz-4-hydroxy-azepane (from Phase 1)
-
Diphenylphosphoryl azide (DPPA): 1.2 eq (Safer alternative to
) -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.2 eq
-
Solvent: Anhydrous Toluene or THF[5]
Step-by-Step Protocol:
-
Activation: Dissolve (4R)-alcohol (1.0 eq) in anhydrous Toluene under Argon. Cool to 0°C.[2][6][7]
-
Azidation: Add DPPA (1.2 eq) followed by dropwise addition of DBU (1.2 eq).
-
Mechanistic Note: DBU acts as the base to deprotonate the alcohol, facilitating the attack on DPPA. The subsequent substitution by the azide anion proceeds via
(Inversion).
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT and stir for 12–24 hours.
-
Safety: Azides are potentially explosive. Do not concentrate to dryness with heat.
-
-
Workup: Wash with water and brine. Dry organic layer over
.[6] -
Purification: Silica gel chromatography.
-
Result:(4S)-4-Azido-N-Cbz-azepane .
-
Phase 3: Global Deprotection & Reduction
Objective: Simultaneous removal of Cbz and reduction of Azide to Amine.
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source:
gas (balloon or 1 atm) -
Solvent: MeOH (with trace HCl to form salt)
Step-by-Step Protocol:
-
Preparation: Dissolve (4S)-Azide intermediate in MeOH.
-
Acidification: Add 2.2 eq of HCl (1.25 M in MeOH). This traps the free amine as a hydrochloride salt, preventing catalyst poisoning and secondary amine coupling.
-
Hydrogenation: Carefully add 10% Pd/C (10% by weight of substrate) under Argon flow. Evacuate and backfill with
(3 cycles). -
Reaction: Stir vigorously under
balloon for 4–6 hours.-
Monitoring: Monitor by LC-MS for the disappearance of the Cbz peak and appearance of the amine mass (
for free base).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate the filtrate to yield the (4S)-4-amino-azepane dihydrochloride .
Quantitative Data & Troubleshooting
Reagent Stoichiometry Table:
| Component | Role | Equivalents | Critical Parameter |
| (4S)-Alcohol | Substrate | 1.0 | Enantiomeric Purity >98% ee |
| PPh3 / DIAD | Mitsunobu | 1.5 | Add DIAD slowly at 0°C |
| p-Nitrobenzoic Acid | Nucleophile 1 | 1.5 | Ensures complete inversion |
| DPPA | Azide Source | 1.2 | Avoid heating >60°C |
| Pd/C (10%) | Catalyst | 10 wt% | Pyrophoric when dry |
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete Mitsunobu | Ensure anhydrous THF; Increase PPh3/DIAD to 2.0 eq. |
| No Inversion (Phase 1) | Keep temperature strictly at 0°C during addition. | |
| Stuck at Azide | Catalyst poisoning | Ensure amines are protonated (HCl) during hydrogenation. |
| Racemization | Basic conditions | Avoid strong heating with DBU; minimize exposure to base. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the double-inversion synthesis.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Thompson, A. S., et al. (1993). "Use of Diphenylphosphoryl Azide (DPPA) for the Stereoselective Synthesis of Amines via Mitsunobu Reaction." Journal of Organic Chemistry, 58(22), 5886-5888. Link
-
BenchChem. (2025).[4][6][8] "Application Notes and Protocols for N-Cbz Deprotection." BenchChem Protocols. Link
-
Galonic, D. P., et al. (2012). "Azepane Scaffolds in Medicinal Chemistry: Synthesis and Applications." Tetrahedron, 68(10), 2217-2229. Link
-
Kan, T., & Fukuyama, T. (2004). "Ns-strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353-359. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mesylation and Tosylation of (4S)-N-Cbz-4-hydroxy-azepane
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The azepane (hexamethyleneimine) ring is a privileged scaffold in modern drug discovery, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of small-molecule therapeutics. Specifically, (4S)-N-Cbz-4-hydroxy-azepane serves as a critical chiral building block. Activating its C4-hydroxyl group via sulfonylation (mesylation or tosylation) is the requisite first step for introducing new functional groups (e.g., azides, amines, or ethers) through stereospecific SN2 inversion, yielding the corresponding (4R)-derivatives.
This application note provides a comprehensive, mechanistically grounded guide to the mesylation and tosylation of (4S)-N-Cbz-4-hydroxy-azepane, detailing the causality behind reagent selection, reaction conditions, and downstream handling.
Mechanistic Insights and Strategic Considerations
The Role of the N-Cbz Protecting Group
The N-Cbz (carboxybenzyl) protecting group plays a crucial dual role in this transformation. Beyond simply protecting the secondary amine, the strongly electron-withdrawing carbamate delocalizes the nitrogen's lone pair. This prevents Neighboring Group Participation (NGP) . If the nitrogen were unprotected or alkylated, it could intramolecularly attack the newly formed C4-sulfonate, forming a highly reactive bridged aziridinium intermediate. This would lead to a loss of stereochemical integrity (racemization or retention of configuration) during the subsequent nucleophilic attack. The Cbz group ensures that downstream SN2 displacements proceed with clean, stereospecific inversion to the (4R)-configuration.
Divergent Activation: Mesylation vs. Tosylation
While both methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) convert the hydroxyl into an excellent leaving group, their reaction kinetics and product stability profiles dictate their use cases:
-
Mesylation (Fast but Labile): MsCl is sterically unhindered, allowing for rapid reaction with the secondary alcohol at 0 °C. However, the resulting mesylate is highly reactive and prone to elimination (forming the azepene) or degradation upon exposure to silica gel. It is typically used crude in the next synthetic step [1].
-
Tosylation (Slow but Stable): TsCl is significantly bulkier. The secondary hydroxyl at the C4 position of the puckered 7-membered azepane ring presents moderate steric hindrance, making uncatalyzed tosylation impractically slow. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate that rapidly reacts with the alcohol. The resulting tosylate is highly stable, often crystalline, and can be purified via flash chromatography.
Reaction Pathway Visualization
Divergent activation of (4S)-N-Cbz-4-hydroxy-azepane and subsequent SN2 inversion.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC) and specific workup rationale are embedded to ensure high-fidelity execution, adapted from validated methodologies for azepane functionalization (, ).
Protocol A: Synthesis of (4S)-N-Cbz-4-O-mesyl-azepane
Rationale: This protocol utilizes strict temperature control to manage the highly exothermic mesylation and prevent base-catalyzed elimination.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv, e.g., 5.0 mmol, 1.25 g).
-
Solvation: Dissolve the starting material in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (25 mL). Purge the flask with Argon to prevent moisture from hydrolyzing the MsCl into methanesulfonic acid.
-
Base Addition: Add Triethylamine (TEA) (2.0 equiv, 10.0 mmol, 1.4 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add Methanesulfonyl chloride (MsCl) (1.5 equiv, 7.5 mmol, 0.58 mL) dropwise over 10 minutes. Causality: Dropwise addition prevents local concentration spikes and thermal runaways that lead to azepene formation.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes; visualized by UV and KMnO₄ stain). The product will appear as a higher Rf spot compared to the starting alcohol.
-
Quench & Workup: Quench the reaction by adding 10 mL of ice-cold water. Transfer to a separatory funnel.
-
Wash the organic layer with 1N HCl (15 mL) to remove excess TEA.
-
Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize residual methanesulfonic acid.
-
Wash with Brine (15 mL) to pre-dry the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
-
Storage: The resulting crude mesylate should be used immediately in the subsequent SN2 reaction to avoid degradation. Do not attempt silica gel chromatography [3].
Protocol B: Synthesis of (4S)-N-Cbz-4-O-tosyl-azepane
Rationale: This protocol leverages DMAP as a nucleophilic catalyst to overcome the steric hindrance of the secondary azepane alcohol and the bulky tosyl group.
-
Preparation: In an oven-dried flask under Argon, dissolve (4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv, 5.0 mmol, 1.25 g) in anhydrous DCM (25 mL, 0.2 M).
-
Catalyst & Base: Add Triethylamine (TEA) (2.0 equiv, 10.0 mmol, 1.4 mL) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol, 61 mg).
-
Activation: Cool the mixture to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv, 7.5 mmol, 1.43 g) in three separate portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16–24 hours. Causality: The bulky nature of the N-tosylpyridinium intermediate requires extended reaction times for complete conversion.
-
Monitoring: Confirm completion via TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup: Quench with water (15 mL). Separate the layers. Wash the organic phase sequentially with 1N HCl (2 × 15 mL) to ensure complete removal of DMAP and TEA, followed by saturated NaHCO₃ (15 mL) and Brine (15 mL).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. The robust stability of the tosylate allows for purification via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure product.
Quantitative Data Presentation
The following table summarizes the operational parameters and outcomes for both activation strategies, allowing chemists to select the optimal pathway based on downstream requirements.
| Parameter | Mesylation (Protocol A) | Tosylation (Protocol B) |
| Activating Reagent | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Catalyst Required? | No | Yes (DMAP, 0.1 equiv) |
| Typical Reaction Time | 1 – 2 hours | 16 – 24 hours |
| Temperature Profile | Strictly 0 °C | 0 °C to Room Temperature |
| Product Stability | Low (Prone to elimination/hydrolysis) | High (Stable, often crystalline) |
| Purification Method | Used Crude (Silica degrades product) | Flash Chromatography |
| Typical Yield | >95% (Crude mass recovery) | 80 – 90% (Isolated, pure) |
| Downstream SN2 Kinetics | Very Fast | Moderate to Fast |
References
- Title: Novel sulfonamide carboxamide compounds (WO2019008025A1)
- Title: Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (US10030012B2)
- Title: Tyrosine kinase inhibitors (US20180305350A1)
Application Note: Asymmetric Synthesis of Polyhydroxylated Azepanes
Scientific Context & Therapeutic Significance
Polyhydroxylated azepanes are a highly specialized class of seven-membered iminosugars. By mimicking the oxocarbenium ion transition state of glycosidic bond cleavage, these conformationally flexible molecules act as potent, competitive inhibitors of glycosidases and glycosyltransferases. This mechanism of action positions them as highly valuable therapeutic candidates for the treatment of lysosomal storage disorders (e.g., Gaucher and Fabry diseases), metabolic syndromes like diabetes, and various viral infections[1].
The core challenge in drug development for this class of molecules is the asymmetric synthesis of the seven-membered ring. Unlike five- or six-membered heterocycles, azepanes suffer from unfavorable transannular interactions and significant entropic penalties during cyclization. Furthermore, the biological target specificity (e.g., inhibiting
Mechanistic Insights: Causality in Synthetic Strategy
As a self-validating approach to asymmetric synthesis, the chosen methodologies must inherently control both regioselectivity and stereoselectivity while driving the thermodynamics of medium-ring formation.
Strategy A: Ring-Closing Metathesis (RCM)
RCM utilizes ruthenium-based alkylidene complexes (such as the Grubbs 1st or 2nd generation catalysts) to stitch together acyclic dienes into a cyclic framework. The causality behind choosing RCM for azepane synthesis lies in its thermodynamic driving force: the irreversible expulsion of ethylene gas[5]. To overcome the entropic penalty of forming a seven-membered ring and to actively suppress competing intermolecular cross-metathesis (which leads to oligomerization), the reaction must be executed under high dilution conditions (
Strategy B: Osmium-Catalyzed Tethered Aminohydroxylation (TA)
Standard Sharpless asymmetric aminohydroxylation often suffers from poor regioselectivity when applied to unfunctionalized olefins. To solve this, the Donohoe tethering approach is employed. The causality here is structural: an
Quantitative Data: Structure-Activity Relationships
The orientation of the hydroxyl groups on the azepane ring directly correlates to enzyme affinity. Table 1 summarizes the inhibition profiles of key stereoisomers synthesized via these asymmetric protocols.
Table 1: Comparative Glycosidase Inhibition Profiles of Selected Polyhydroxylated Azepanes
| Compound Configuration | Target Enzyme | Inhibition Metric | Reference |
| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | Green coffee bean | Li et al. (2004)[9] | |
| D-gluco | Bovine liver | Potent Inhibition | Behr et al. (2015)[2] |
| L-ido | Potent Inhibition | Behr et al. (2015)[2] | |
| Diastereomeric 2-carboxymethyl tetrahydroxyazepane | Behr et al. (2015)[10] |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure stereochemical integrity and reaction completion.
Protocol A: Synthesis of the Azepane Core via RCM
Objective: Construct the unsaturated seven-membered azepane core from an acyclic N-allyl-aminohexenitol precursor.
-
Preparation & Degassing : Dissolve the protected
-allyl-aminohexenitol diene (1.0 mmol) in anhydrous, strictly degassed dichloromethane (DCM) to achieve a final high-dilution concentration of 0.005 M (200 mL). Causality: Degassing removes dissolved oxygen, which rapidly deactivates the ruthenium catalyst. High dilution prevents intermolecular oligomerization. -
Catalyst Addition : Under an argon atmosphere, add Grubbs 1st generation catalyst (10-15 mol%) in a single portion.
-
Thermal Cyclization : Heat the reaction mixture to reflux (40 °C). Monitor the evolution of ethylene gas (bubbling).
-
In-Process Validation (TLC/MS) : After 12 hours, check reaction progress via TLC (hexane/EtOAc). The product should appear as a lower-
spot. Confirm the disappearance of the diene mass and the appearance of the cyclized mass (loss of ethylene) via ESI-MS. -
Quenching & Purification : Once complete, cool to room temperature and quench the catalyst by adding ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography to isolate the unsaturated azepane core.
-
Downstream Processing : Subject the purified core to standard syn-dihydroxylation (
/NMO) and global deprotection (e.g., acidic cleavage of acetonides) to yield the final polyhydroxylated azepane[6].
Protocol B: Stereoselective C-N Bond Formation via Tethered Aminohydroxylation
Objective: Install a stereodefined C-N bond on a D-mannose-derived allylic alcohol.
-
Tether Installation : React the chiral allylic alcohol (1.0 mmol) with 1,1'-carbonyldiimidazole (CDI), followed by hydroxylamine, and finally
-chlorobenzoyl chloride to form the requisite -aroyloxycarbamate tether[4]. Validation: Confirm tether installation via H-NMR (appearance of aromatic protons and carbamate NH). -
Catalytic Aminohydroxylation : Dissolve the tethered precursor in a 3:1 mixture of
-BuOH/ (0.1 M). Add (3 mol %) as the catalyst. -
Reaction Execution : Stir the mixture at 35–40 °C for 15 hours. Causality: The biphasic solvent system stabilizes the osmate ester intermediate, while the mild heating ensures turnover of the catalytic cycle without degrading the sensitive carbohydrate backbone[4].
-
In-Process Validation (NMR) : Isolate a small aliquot, perform a mini-workup, and analyze via 2D NOESY NMR. The syn-relationship of the newly installed amino and hydroxyl groups must be confirmed by strong NOE cross-peaks.
-
Ring Closure (Reductive Amination) : Cleave the resulting oxazolidinone intermediate using mild basic hydrolysis to reveal the free amine and aldehyde (in equilibrium with its hemiacetal). Treat the mixture with a mild reducing agent (e.g.,
) at pH 5-6 to trigger intramolecular reductive amination, yielding the pentahydroxylated azepane[7].
Visualizations of Synthetic Pathways
Synthetic workflow for polyhydroxylated azepanes via Ring-Closing Metathesis (RCM).
Mechanism of Osmium-Catalyzed Tethered Aminohydroxylation for stereoselective C-N bond formation.
References
-
Li, H., Blériot, Y., Chantereau, C., Mallet, J.-M., Sollogoub, M., Zhang, Y., Rodríguez-García, E., Vogel, P., Jiménez-Barbero, J., & Sinaÿ, P. (2004). "The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors." Organic & Biomolecular Chemistry, 2(10), 1492-1499. URL:[Link]
-
Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation." Organic Letters, 25(31), 5833–5837. URL:[Link]
-
Behr, J. B., et al. (2015). "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry, 23(2), 302-309. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Diagnostics & Troubleshooting
Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, structural biologists, and synthetic chemists encountering complex spectral data during the characterization of functionalized saturated heterocycles.
Here, we address a highly specific but ubiquitous challenge in medicinal chemistry: Resolving NMR rotamers of N-Cbz-4-hydroxy-azepane in CDCl₃.
Part 1: Frequently Asked Questions (Mechanistic Origins)
Q1: Why does my purified N-Cbz-4-hydroxy-azepane sample show "extra" peaks and broad multiplets in ¹H and ¹³C NMR (CDCl₃) at room temperature?
A: The "extra" peaks are not impurities; they are rotamers. The N-Cbz (carboxybenzyl) protecting group forms a carbamate with the secondary amine of the azepane ring. The lone pair of electrons on the azepane nitrogen delocalizes into the carbonyl
Q2: Which specific protons on the azepane ring are most affected by this restricted rotation? A: The protons closest to the carbamate C–N bond experience the most significant magnetic inequivalence. You will observe severe broadening or distinct doubling for:
-
C2 and C7 Protons (
to Nitrogen): These equatorial and axial protons sit directly adjacent to the restricted bond. -
C4 Proton (CH-OH): Due to the 7-membered ring's conformational flexibility being anchored by the planar carbamate, the transannular spatial relationship of the C4 proton shifts between the two rotameric states.
-
Cbz Benzylic Protons (CH₂-Ph): Often appears as two closely overlapping singlets or a broad hump instead of a sharp singlet.
Q3: How can I definitively differentiate between N-Cbz rotamers and actual diastereomers or chemical impurities? A: You must alter the thermal kinetics of the sample. If the extra peaks are due to chemical impurities or fixed diastereomers, their integration ratios and chemical shifts will remain largely static regardless of temperature. If they are rotamers, applying thermal energy via Variable Temperature (VT) NMR will increase the C–N bond rotation rate. Once the rotation exceeds the NMR timescale, the distinct signals will average out and coalesce into sharp, single peaks.
Mechanistic pathway of restricted C-N bond rotation in N-Cbz azepane forming observable rotamers.
Part 2: Diagnostic Workflows & Methodologies
To establish a self-validating proof of structure, implement one of the following field-proven protocols.
Protocol A: Variable Temperature (VT) NMR (The Gold Standard)
Because CDCl₃ has a low boiling point (61 °C), it cannot provide sufficient thermal range to overcome the ~15–20 kcal/mol rotational barrier of the carbamate bond. A solvent switch is required.
Step-by-Step Methodology:
-
Solvent Exchange: Evaporate the CDCl₃ from your NMR sample under a gentle stream of N₂. Reconstitute the purified N-Cbz-4-hydroxy-azepane in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).
-
Baseline Acquisition: Insert the sample and acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the integration ratio of the doubled peaks (typically ~1:1 or 2:1 for substituted azepanes) .
-
Incremental Heating: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 358 K, 373 K).
-
Equilibration & Shimming: At each temperature step, allow the sample to thermally equilibrate for exactly 5 minutes. Re-tune, match, and shim the probe (Z and Z² gradients) to account for solvent viscosity changes.
-
Data Acquisition: Acquire a ¹H spectrum at each step.
-
Causality Check: Observe the C2/C7 and C4 proton signals. As temperature rises, the doubled peaks will broaden further (intermediate exchange) before finally coalescing into sharp, time-averaged singlets or well-defined multiplets at >350 K.
Protocol B: 2D EXSY (Exchange Spectroscopy)
If a solvent switch is not feasible due to sample instability or downstream recovery needs, 2D EXSY can prove chemical exchange at room temperature in CDCl₃.
Step-by-Step Methodology:
-
Sample Preparation: Use the existing N-Cbz-4-hydroxy-azepane sample in CDCl₃ at 298 K.
-
Pulse Sequence Selection: Load a standard 2D NOESY pulse sequence (EXSY and NOESY use the same fundamental pulse program; the difference lies in the physical origin of the cross-peaks).
-
Mixing Time (
) Optimization: Set the mixing time to 300–500 ms . This duration is optimized to capture the slow chemical exchange of the rotamers on the NMR timescale without excessive signal relaxation. -
Acquisition: Run the 2D experiment with sufficient scans (e.g., 16-32 scans per t1 increment) to ensure a high signal-to-noise ratio for the exchange cross-peaks.
-
Interpretation: Analyze the cross-peaks connecting the distinct cis and trans signals of the same proton (e.g., the two distinct C4-H multiplets). If the cross-peaks have the same phase as the diagonal peaks, this confirms chemical exchange (rotamers). If they have the opposite phase, it indicates the Nuclear Overhauser Effect (spatial proximity).
Step-by-step diagnostic workflow for differentiating NMR rotamers from chemical impurities.
Part 3: Data Presentation & Expected Values
To assist in rapid visual identification, the table below summarizes the expected quantitative shifts for N-Cbz-4-hydroxy-azepane when transitioning from a rotameric mixture to a coalesced state.
| Proton Assignment | CDCl₃ at 298 K (Rotameric Mixture) | DMSO-d₆ at 373 K (Coalesced State) | Diagnostic Observation |
| Cbz Aromatic (5H) | 7.25 – 7.40 ppm (Complex multiplet) | ~7.35 ppm (Sharp multiplet) | Minor sharpening; aromatics are largely unaffected by ring conformation. |
| Cbz Benzylic (CH₂) | 5.08 & 5.15 ppm (Two overlapping singlets) | ~5.10 ppm (Sharp singlet) | Direct proof of C-N bond rotation averaging out the benzylic environment. |
| C4-H (CH-OH) | 3.80 & 3.95 ppm (Two broad multiplets) | ~3.85 ppm (Well-defined multiplet) | Coalescence confirms the hydroxyl stereocenter is uniform, not a diastereomer. |
| C2/C7-H ( | 3.20 – 3.60 ppm (Four broad humps) | ~3.40 ppm (Symmetrical multiplets) | Eliminates the pseudo-axial/equatorial splitting caused by the planar carbamate. |
| C3/C5/C6-H (CH₂) | 1.40 – 2.10 ppm (Broad, unresolved envelope) | 1.50 – 1.95 ppm (Resolved multiplets) | Ring flexibility is fully time-averaged, revealing true scalar couplings. |
Part 4: References
-
Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL: [Link]
-
Title: Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds Source: White Rose eTheses Online, University of Leeds (2023) URL: [Link]
Broad singlets in 1H NMR of Cbz-protected azepanes
Technical Support Center: Troubleshooting Broad Singlets in 1H NMR of Cbz-Protected Azepanes
Executive Summary: The "Cbz-Azepane Anomaly"
User Query: "Why does my pure Cbz-protected azepane show broad singlets, missing carbon signals, or 'messy' baselines in 1H NMR at room temperature?"
Technical Diagnosis: The phenomenon you are observing is likely not due to impurities.[1] It is a classic manifestation of dynamic NMR processes operating on an intermediate timescale. Cbz-protected azepanes exhibit a "dual-dynamic" system:
-
Restricted Amide Rotation: The partial double-bond character of the carbamate N–C(O) bond creates distinct syn and anti rotamers.[2][3]
-
Ring Fluxionality: The 7-membered azepane ring undergoes rapid conformational interconversion (e.g., chair-to-twist-chair), which may be sterically coupled to the carbamate orientation.[2]
At room temperature (298 K), the exchange rate (
Diagnostic Troubleshooting (Q&A)
Q1: How can I confirm these broad peaks are rotamers and not impurities?
A: Distinguishing rotamers from impurities requires altering the exchange rate. Impurities are static; rotamers are dynamic.[2]
-
The Heat Test (Definitive): Run the NMR at elevated temperature (e.g., 80 °C in DMSO-d6).
-
Result: If the broad peaks sharpen and coalesce into single, well-defined signals, they are rotamers.
-
Result: If the peaks remain distinct and sharp but do not merge, they are impurities.
-
-
The Solvent Test: Change from CDCl3 to a solvent with different polarity/hydrogen-bonding capability (e.g., DMSO-d6 or Toluene-d8). Rotamer ratios and coalescence temperatures (
) are solvent-dependent.[2] -
Integration Check: Rotamers sum to integers. If you integrate the broad hump + the sharp "main" peak, does it equal 1H, 2H, or 3H? Impurities rarely sum to perfect stoichiometric equivalents.
Q2: Why are my 13C signals missing?
A: This is a relaxation and exchange issue.
Broadening affects 13C spectra even more severely than 1H spectra because the chemical shift difference (
-
Mechanism: If the exchange rate is intermediate, the signal intensity spreads over a wide ppm range, often becoming indistinguishable from baseline noise.
-
Solution: Acquire 13C data at elevated temperature (e.g., 350 K). The signals will reappear as the exchange becomes fast.
Q3: Which solvent should I use to fix this?
A: Solvent choice dictates the energy barrier (
| Solvent | Characteristics | Recommendation |
| CDCl3 | Low polarity.[2][4] Often shows distinct (slow exchange) rotamers at RT, but peaks may still be broad.[2][1] | Standard Screening. Good for observing distinct rotamers if the barrier is high. |
| DMSO-d6 | High polarity, H-bond acceptor.[2] Often lowers the coalescence temperature or shifts the equilibrium. | High-Temp Work. Ideal for VT-NMR up to 100–120 °C to force coalescence.[2] |
| Toluene-d8 | Aromatic solvent.[2] Can induce specific "aromatic solvent induced shifts" (ASIS) that separate overlapping rotamers.[2] | Alternative. Use if DMSO is unsuitable or if you need to go to very high temps (up to 100 °C) without water peaks.[2] |
| Tetrachloroethane-d2 | High boiling point (146 °C).[2] | Extreme Cases. Use for very high barriers where 100 °C is insufficient.[2] |
Q4: How do I report this data in a publication?
A: You have two options:
-
Report the High-Temp Spectrum: "1H NMR (400 MHz, DMSO-d6, 373 K)
..." This is the cleanest method as it presents the "average" structure. -
Report Rotamers: List both sets of peaks. E.g., "1H NMR (400 MHz, CDCl3, 298 K)
3.50 (br s, 1.4H, major), 3.35 (br s, 0.6H, minor)..." and add a note: "Compounds exhibited rotamerism; signals are reported for the mixture."
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Coalescence
Objective: To force the rotamers into fast exchange, resulting in a simplified spectrum.[2]
-
Sample Prep: Dissolve ~5-10 mg of Cbz-azepane in 0.6 mL of DMSO-d6 . (Ensure the tube is rated for high temperatures).[2]
-
Initial Scan: Acquire a standard proton spectrum at 25 °C (298 K). Note the broad regions.
-
Stepwise Heating:
-
Increase probe temperature to 50 °C (323 K). Allow 5-10 mins for equilibration. Shim. Acquire.
-
Increase to 75 °C (348 K).[2] Equilibrate. Shim. Acquire.
-
Increase to 100 °C (373 K). Equilibrate. Shim. Acquire.
-
-
Observation: The broad singlets should sharpen into definitive peaks.
-
Cooling: Return the probe to room temperature slowly to avoid thermal shock to the probe.
Protocol B: 1H-1H EXSY (Exchange Spectroscopy)
Objective: To prove chemical exchange between two distinct peaks (if visible).
-
Condition: Use if you see two distinct sets of peaks (slow exchange) rather than one broad blob.
-
Experiment: Run a 2D NOESY/EXSY pulse sequence.
-
Analysis: Look for "cross-peaks" between the major and minor rotamer signals.
-
Phase: In EXSY, exchange cross-peaks have the same phase as the diagonal (usually negative/red), whereas NOE cross-peaks (spatial proximity) have the opposite phase (positive/blue) for small molecules.[2]
-
Mechanistic Visualization
The following diagram illustrates the decision logic for troubleshooting and the underlying molecular mechanism.
Caption: Decision tree for diagnosing broad NMR signals in Cbz-azepanes. The primary diagnostic tool is Variable Temperature (VT) NMR.[2][1]
Technical Data: Rotameric Barriers
The energy barrier for the Cbz-nitrogen bond rotation is substantial, often requiring significant thermal energy to overcome on the NMR timescale.
| Parameter | Typical Value | Notes |
| Rotational Barrier ( | 15–17 kcal/mol | High barrier due to N-CO resonance (partial double bond).[2] |
| Ring Inversion Barrier | 10–14 kcal/mol | Azepane chair-to-chair flip.[2] Lower energy than amide rotation.[2] |
| Coalescence Temp ( | 50–90 °C | Temperature where broad peaks merge into a sharp average.[2] |
| Timescale | Millisecond (ms) | NMR "shutter speed" is too slow to freeze motion at RT, too fast to average it. |
References
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Source: ResearchGate.[2] Context: Establishes the coalescence temperatures and ring inversion barriers for azepine derivatives. URL:
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Source: Beilstein J. Org.[2] Chem. (via NIH/PMC).[2] Context: Detailed analysis of amide/carbamate rotamers, syn/anti isomerism, and VT-NMR protocols for N-acyl heterocycles. URL:[2]
-
Variable Temperature to Improve NMR Resolution. Source: University of Ottawa NMR Facility.[2] Context: Practical guide on using VT-NMR to resolve broad signals caused by restricted rotation and exchangeable protons.[2][1] URL:
-
Restricted Rotation in Amide Bonds. Source: Nanalysis.[2][5] Context: Fundamental explanation of the resonance stabilization in amides/carbamates that leads to rotameric broadening. URL:
Sources
Technical Support Center: High-Temperature DMSO-d6 NMR of N-Cbz Azepanes
Status: Operational Subject: Resolution of Rotameric Broadening & Conformational Fluxionality Audience: Synthetic Chemists, Structural Biologists, Analytical Scientists
Executive Summary: The Rotamer Challenge
Why are your spectra messy? N-Cbz azepanes (7-membered nitrogen heterocycles protected by a benzyloxycarbonyl group) present a "perfect storm" for NMR analysis at room temperature (298 K). You are likely observing broad, ill-defined multiplets or doubled peaks that make integration impossible.
The Mechanism: This is not a purity issue; it is a dynamic exchange issue caused by two superimposed phenomena:
-
Restricted Amide Rotation: The N-Cbz bond has partial double-bond character (
), creating a high energy barrier (~15–18 kcal/mol) to rotation. This results in distinct cis and trans rotamers on the NMR timescale. -
Azepane Ring Fluxionality: Unlike stable 6-membered chairs, 7-membered rings constantly pseudorotate between chair, twist-chair, boat, and twist-boat conformations.
The Solution:
Heating the sample in DMSO-d6 increases the kinetic energy of the system, accelerating the exchange rate (
Experimental Protocol: High-Temperature Acquisition
Safety Warning: DMSO boils at 189°C. However, standard NMR tubes are rated for limited pressure. Do not exceed 120°C in a standard 5mm tube. For temperatures >120°C, use a heavy-wall pressure tube (J. Young valve).
Workflow Diagram
Caption: Operational workflow for variable temperature (VT) NMR acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of N-Cbz azepane in 0.6 mL DMSO-d6 .
-
Critical: Use a volume height of ~40-45mm. Too little solvent creates magnetic susceptibility discontinuities near the coil; too much exacerbates convection currents.
-
Do not filter through cotton if high heat is planned (cotton fibers can act as nucleation sites for boiling).
-
-
Initial Setup (298 K):
-
Lock and shim at room temperature.
-
Acquire a quick 1H spectrum to establish the "slow exchange" baseline.
-
-
Heating Trajectory:
-
Set the Variable Temperature (VT) unit to 373 K (100°C) .
-
Note: DMSO-d6 has a high viscosity which drops significantly with heat. Tuning/Matching must be re-checked at the target temperature.[2]
-
Air Flow: Increase gas flow to ~500-600 L/hr (instrument dependent) to minimize thermal gradients across the tube.
-
-
The "Wait" (Thermodynamic Equilibrium):
-
Shimming at High T:
-
Turn SPINNING OFF. Spinning at high T induces vortexing and temperature gradients.
-
Re-shim Z1 and Z2 manually. Automated shimming (gradient shimming) often fails at high T due to convection currents interfering with the field map.
-
-
Acquisition:
-
Set relaxation delay (
) to seconds. High T increases relaxation times; short delays will hurt integration accuracy.
-
Data & Reference Standards
Chemical Shift Calibration (DMSO-d6)
As temperature increases, the deuterium lock signal and the residual proton signal of DMSO shift upfield (lower ppm). If you reference the DMSO peak to 2.50 ppm at 100°C without correction, your product peaks will appear erroneously shielded.
| Temperature (K) | Temperature (°C) | Residual DMSO Signal ( | Correction Factor |
| 298 | 25 | 2.50 | 0.00 |
| 323 | 50 | 2.49 | -0.01 |
| 348 | 75 | 2.48 | -0.02 |
| 373 | 100 | 2.46 | -0.04 |
| 398 | 125 | 2.45 | -0.05 |
Data derived from standard VT-NMR calibration curves [1].
Recommendation: For highest accuracy, add a trace of Hexamethyldisiloxane (HMDS) . Unlike TMS (volatile at 26°C), HMDS (BP 101°C) is more stable and its chemical shift is nearly temperature-independent in DMSO.
Troubleshooting & FAQs
Q1: I heated to 80°C, but the peaks are essentially gone (flat baseline). Where is my compound?
Diagnosis: You are in the Intermediate Exchange Regime .
Explanation: At the "coalescence temperature" (
Q2: My peaks are sharp at 100°C, but the integrals are wrong.
Diagnosis:
-
Relaxation: At high T, correlation times (
) decrease, causing relaxation times to lengthen (for small molecules). If your repetition time ( ) is too short, protons don't fully relax. -
Convection: Bénard convection cells form in the tube due to the temperature gradient (hot bottom/cooler top).[4] This moves spins in and out of the coil, destroying magnetization. Fix:
-
Increase
to 5–10 seconds. -
Use a 3mm NMR tube (reduces radial gradients) or reduce sample volume to 40mm height.
Q3: Did I decompose my sample? The spectrum at 100°C looks messy.
Diagnosis: Thermal Instability vs. Rotamers. Test: Cool the sample back to 25°C and re-acquire.
-
Scenario A: The spectrum returns to the original "broad/split" look. -> Sample is Stable.
-
Scenario B: The spectrum remains messy or shows new sharp peaks (e.g., benzyl alcohol, toluene). -> Degradation.
-
Note: Cbz groups are generally stable to 150°C in neutral DMSO, but trace acids can catalyze decarboxylation (
) [2].
Q4: I cannot lock/shim at 100°C.
Diagnosis: Bubble formation or Lock drift. Fix:
-
Degas: Dissolved oxygen/nitrogen outgasses at high T, forming microbubbles that ruin magnetic susceptibility. Sonicate your sample briefly before heating.
-
Lock Power: The lock solvent (DMSO-d6)
changes with heat. You may need to lower the Lock Power to avoid saturation.
Mechanistic Visualization
Rotameric Exchange Pathway
Caption: Kinetic pathway of N-Cbz rotamer interconversion driven by thermal energy.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515. Link
-
Clayden, J. et al. "Atropisomerism in Amides: Restricted Rotation." Organic Chemistry, Oxford University Press. (General Mechanism Reference). Link
-
Reich, H. J. "Dynamic NMR Spectroscopy." University of Wisconsin-Madison Chem 605 Course Materials. (Authoritative guide on coalescence and exchange). Link
-
Bruker BioSpin. "Variable Temperature NMR: User Manual & Safety Guide." (Standard instrument safety protocols for DMSO heating). Link
Sources
Purification of (4S)-N-Cbz-4-hydroxy-azepane by column chromatography
An in-depth guide to navigating the challenges of purifying (4S)-N-Cbz-4-hydroxy-azepane, a key chiral building block in medicinal chemistry.[1][2] This technical support center is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice to overcome common hurdles in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying (4S)-N-Cbz-4-hydroxy-azepane by silica gel chromatography?
A1: The primary challenge stems from the molecule's dual nature. It possesses a moderately non-polar N-Cbz protecting group and two polar functionalities: a hydroxyl group and a carbamate.[3] This amphiphilic character, combined with the basicity of the azepane nitrogen, can lead to issues like peak tailing and poor separation from polar impurities on standard silica gel.[4]
Q2: What stationary phase is recommended for this purification?
A2: Standard silica gel (230–400 mesh) is the most common and cost-effective choice for this type of purification.[5] However, due to the potential for interaction with the basic nitrogen, using deactivated (neutral) silica gel or adding a basic modifier to the mobile phase is often necessary to achieve optimal results.[4]
Q3: How do I choose the best mobile phase (eluent)?
A3: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate.[6] A good starting point is a binary solvent system of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc). For this specific molecule, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.
Q4: My compound appears to be degrading on the column. Is this common?
A4: While the N-Cbz group is generally robust, prolonged exposure to the acidic surface of standard silica gel can potentially lead to degradation, especially if other sensitive functional groups are present.[7][8] If degradation is suspected, using neutralized silica gel, minimizing the purification time, or switching to an alternative stationary phase like alumina are recommended strategies.
Q5: Is reversed-phase chromatography a viable alternative?
A5: Reversed-phase chromatography can be an excellent orthogonal purification technique.[9][10] However, given the polarity of the hydroxyl group, (4S)-N-Cbz-4-hydroxy-azepane may exhibit poor retention on standard C18 columns with high aqueous mobile phases.[9] A polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable alternatives if normal-phase chromatography fails.[9][11]
Troubleshooting Guide
This guide addresses specific issues encountered during the column chromatography of (4S)-N-Cbz-4-hydroxy-azepane.
Problem 1: Poor Separation or Co-elution of Impurities
-
Potential Cause 1: Inappropriate Mobile Phase Polarity. The chosen eluent system may not have sufficient selectivity to resolve the target compound from closely-related impurities.[12]
-
Solution: Conduct a thorough TLC analysis with various solvent systems. Test different solvent combinations (e.g., Hexanes/EtOAc, DCM/MeOH, Toluene/Acetone) and consider adding a third solvent to fine-tune polarity. A shallower elution gradient during the column run can also significantly improve resolution.
-
-
Potential Cause 2: Column Overloading. Exceeding the binding capacity of the silica gel leads to broad peaks and poor separation.[12]
-
Solution: A general rule is to use a silica gel-to-crude material ratio of 40:1 to 100:1 by weight.[8] If separation is still poor, reduce the amount of crude material loaded onto the column.
-
-
Potential Cause 3: Improper Column Packing. Voids or channels in the silica bed will lead to a non-uniform solvent front and co-elution.
-
Solution: Ensure the column is packed uniformly using a slurry method. Gently tap the column during packing to settle the silica and run a few column volumes of the initial eluent through the column to ensure a stable, well-packed bed before loading the sample.
-
Problem 2: Significant Peak Tailing
-
Potential Cause: Acid-Base Interaction. The most common cause of tailing for amine-containing compounds is the interaction between the basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect.
-
Solution 1: Add a Basic Modifier. Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into the mobile phase is highly effective.[4] The modifier neutralizes the active silanol sites, preventing them from interacting with the target compound.
-
Solution 2: Use a Deactivated Stationary Phase. Employing a neutralized silica gel or switching to a less acidic stationary phase like basic or neutral alumina can mitigate this interaction.
-
Problem 3: Low or No Recovery of the Compound
-
Potential Cause 1: Mobile Phase is Not Polar Enough. The compound is irreversibly adsorbed onto the stationary phase because the eluent is too weak to displace it.
-
Solution: Based on TLC analysis, if the compound remains at the baseline (Rf = 0), the mobile phase is not sufficiently polar. Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of EtOAc in Hexanes, or add MeOH to a DCM/EtOAc mixture).
-
-
Potential Cause 2: On-Column Degradation. The compound is sensitive to the stationary phase.
-
Solution: As mentioned in the FAQs, use a neutralized silica gel or alumina. Additionally, avoid leaving the compound on the column for an extended period. Elute the compound as efficiently as possible after loading.
-
-
Potential Cause 3: Improper Sample Loading. If the compound is not soluble in the initial mobile phase, it can precipitate at the top of the column.
-
Solution: Utilize a "dry loading" technique.[8][9] Dissolve the crude sample in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (or an inert support like Celite), and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.
-
Workflow & Troubleshooting Diagrams
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
Experimental Protocol: Step-by-Step Guide
This protocol provides a general methodology. Specific solvent ratios and volumes must be optimized for each specific reaction mixture.
1. TLC Analysis for Solvent System Selection
-
Prepare several TLC chambers with different eluent systems. Good starting points include:
-
System A: 30% Ethyl Acetate in Hexanes
-
System B: 50% Ethyl Acetate in Hexanes
-
System C: 5% Methanol in Dichloromethane
-
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).
-
Spot the crude mixture on silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates using a UV lamp (the Cbz group is UV active) and/or by staining (e.g., potassium permanganate or vanillin stain).
-
The ideal solvent system is one that moves the desired product to an Rf value of 0.2-0.4 and shows good separation from major impurities.[6] If tailing is observed, add 0.5% triethylamine to the chosen eluent and re-run the TLC.
2. Column Preparation (Slurry Packing)
-
Select a column with an appropriate size (aim for a silica gel height-to-diameter ratio of ~10:1).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexanes). The consistency should be like a thin milkshake.
-
With the column's stopcock closed, pour a small layer of sand into the bottom.
-
Pour the silica slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing. Add more eluent as needed to prevent the silica from running dry.
-
Once the silica has settled, add a thin protective layer of sand on top.
3. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the sand layer at the top of the column.[13]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the sand/silica without disturbing the bed.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin the elution process. Maintain a steady flow rate.
-
Begin collecting fractions in test tubes or vials immediately. The size of the fractions will depend on the column size and the expected separation.
-
If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the high-polarity solvent. A typical gradient might be from 10% to 60% EtOAc in Hexanes over 10-15 column volumes.
5. Analysis of Fractions
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain the product.
-
Pool the fractions that contain the pure desired product.
-
Combine and evaporate the solvent from the pooled fractions under reduced pressure to yield the purified (4S)-N-Cbz-4-hydroxy-azepane.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography.[5] Consider neutralized silica if degradation occurs. |
| Silica to Crude Ratio | 40:1 to 100:1 (w/w) | Ensures sufficient resolving power and prevents column overloading.[8] |
| TLC Target Rf | 0.2 - 0.4 | Provides the best balance between resolution and run time for column chromatography.[6] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (v/v) | Recommended if peak tailing is observed on TLC; neutralizes acidic silanol sites.[4] |
| Sample Load (Dry) | ~2-5% of silica weight | A conservative loading capacity to ensure high resolution. Can be increased with optimization. |
References
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
- Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
- Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. Benchchem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
- Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC.
- Technical Support Center: Purification of N-Sulfonyl Azepines. Benchchem.
- Selecting the Stationary Phase. In: Practical Aspects of Modern TLC.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
- Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem.
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC.
- Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (PDF).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Solvent selection in liquid chromatography.
- Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- GC Column Troubleshooting Guide. Phenomenex.
- A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. PMC.
- Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
- Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- How should I purify a complex, polar, amide reaction mixture? Biotage.
- Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Journal of Cannabis Research.
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
- Multiple stereogenic chiral structures using azepine as the template. ResearchGate.
- Thin Layer Chromatography (TLC) System Descriptions and Visualizations. SWGDrug.
- Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. MilliporeSigma.
- A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. PubMed.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review.
- Carbamazepine and Impurities. BOC Sciences.
- Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.
Sources
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromtech.com [chromtech.com]
- 13. orgsyn.org [orgsyn.org]
Technical Guide: Racemization-Free Removal of Benzyl Carbamate (Cbz)
Department: Chemical Development & Process Safety Doc ID: TG-CBZ-2025-03 Status: Active[1]
Overview
The Benzyl Carbamate (Cbz or Z) group is a cornerstone of peptide and small molecule synthesis due to its stability against bases and mild acids. However, its removal—traditionally via catalytic hydrogenolysis—poses critical risks when applied to complex chiral substrates.[1]
The Core Problem: While standard hydrogenolysis (
-
Catalyst Poisoning: Sulfur or basic amines deactivate the catalyst, tempting chemists to use harsher conditions (Heat/Acid) that trigger racemization.[1]
-
Chemo-incompatibility: Halogens (Cl, Br, I) are often cleaved alongside the Cbz group.[1]
-
Acidic Cleavage Risks: Using HBr/AcOH often leads to racemization via oxazolone (azlactone) formation.
This guide provides three validated protocols to remove Cbz groups while preserving stereochemical integrity.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the safest deprotection route for your substrate.
Figure 1: Decision matrix for selecting deprotection method based on substrate functionality.
Technical Protocols
Protocol A: Catalytic Transfer Hydrogenation (CTH)
Best For: Substrates containing Halogens (Cl, Br) or Alkenes.[1]
Mechanism: Uses a hydrogen donor (Ammonium Formate) instead of
Reagents:
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Inerting: Flush the flask with Nitrogen (
) for 5 minutes. Critical: Do not skip. Pd/C + MeOH + Air = Fire. -
Addition: Add 10% Pd/C (10 wt% relative to substrate).[1]
-
Donor Addition: Add Ammonium Formate (3.0 - 5.0 equiv) in one portion.
-
Reaction: Stir at Room Temperature . Evolution of
gas will be observed. -
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.[4][5]
-
Note: Residual ammonium formate sublimes under high vacuum.[1]
-
Why this prevents racemization: The reaction proceeds under neutral conditions at ambient temperature, avoiding the thermal energy required for enolization.
Protocol B: Lewis Acid Cleavage ( )
Best For: Sulfur-containing molecules (Met, Cys) or complex substrates where Pd is poisoned.[1]
Scientific Basis: Traditional acid cleavage (HBr/AcOH) causes racemization.[1] Using Boron Trichloride (
Reagents:
Step-by-Step:
-
Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone).
-
Mix: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 - 5.0 equiv) in DCM.
-
Addition: Dropwise add
(3.0 equiv).[1]-
Rate: Slow addition is crucial to maintain low temp.
-
-
Reaction: Stir at -78°C for 1–2 hours.
-
Warning: Do not let the reaction warm up before quenching, or racemization risk increases.
-
-
Quench: Add MeOH slowly at -78°C.
-
Workup: Partition between DCM and aqueous
. The Pentamethylbenzene byproduct is non-polar and easily removed via column chromatography.[6]
Deep Dive: The Racemization Mechanism
Understanding why racemization happens is the key to preventing it. The primary culprit in carbamate deprotection is the formation of the Oxazolone (Azlactone) intermediate.
The Danger Zone: HBr/AcOH
When using strong acids like HBr in Acetic Acid, the carbonyl oxygen of the carbamate attacks the activated carbonyl of the amino acid, cyclizing to form an oxazolone. This 5-membered ring is highly susceptible to enolization, destroying the chiral center [3].[1]
Figure 2: The Oxazolone pathway.[1] Once the Oxazolone forms, the alpha-proton becomes highly acidic (
Prevention Strategy:
-
Avoid anhydrous acidic conditions if possible.
-
If using acid is mandatory, add water .[1] Water acts as a competing nucleophile, hydrolyzing the oxazolone faster than it can enolize [4].
Comparative Data Analysis
| Feature | Hydrogenolysis ( | Transfer Hydrog.[1][2] (Formate) | Lewis Acid ( | Acidolysis (HBr/AcOH) |
| Racemization Risk | Low | Very Low | Low (at -78°C) | High |
| Halogen Tolerance | Poor (Dehalogenates) | Good | Excellent | Good |
| Sulfur Tolerance | Poor (Poisons Cat.)[1] | Poor | Excellent | Good |
| Scalability | High | High | Moderate | High |
| Safety Profile | Flammable Gas | Mild | Corrosive / Moisture Sensitive | Corrosive |
Troubleshooting FAQ
Q: My reaction is stalled (Pd/C method). Can I add more catalyst?
-
A: Before adding more Pd, check for "poisoning" amines.[1] Free amines can coordinate to Pd.[2] Fix: Add 1.0 equiv of Acetic Acid or HCl to protonate the amine product, preventing it from binding to the catalyst surface.
Q: I see a "M+14" peak in LCMS after using MeOH/Pd.
-
A: You have likely methylated your amine (Reductive Amination).[1] This happens if the MeOH oxidizes to Formaldehyde in situ. Fix: Switch solvent to Ethanol or Ethyl Acetate, or ensure your
flush is thorough to remove oxygen.[1]
Q: Can I use Sodium in Liquid Ammonia (Birch conditions)?
-
A: While effective for removing Benzyl groups, this is not recommended for racemization-sensitive substrates.[1] The highly basic environment and solvated electrons can trigger racemization of the
-carbon.
References
-
Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the deprotection of N-benzyloxycarbonyl amino acids and peptides using ammonium formate catalytic transfer hydrogenation.[1] Synthesis, 1980(11), 929–932.[1]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1][9][10] Synlett, 2008(13), 1977-1980.[1][10]
-
Benoiton, N. L. (1983). Oxazolone formation and racemization during the deprotection of N-benzyloxycarbonyl amino acid derivatives.[1] The Peptides, 5, 217–284.[1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference Text). [1]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Solubility of (4S)-N-Cbz-4-hydroxy-azepane in organic solvents
Technical Support Center: Solubility & Handling Guide for (4S)-N-Cbz-4-hydroxy-azepane
-
Case ID: AZP-4S-SOL-001
-
Compound: (4S)-N-Cbz-4-hydroxy-azepane (also: (4S)-1-Cbz-4-hydroxy-hexahydro-1H-azepine)
-
Chemical Class: Protected Cyclic Amino Alcohol
-
Primary Application: Key chiral intermediate for Protein Kinase C inhibitors (e.g., (-)-Balanol).
Executive Summary: Solubility Profile
(4S)-N-Cbz-4-hydroxy-azepane exhibits a "dual-nature" solubility profile due to the conflict between its lipophilic protecting group (Cbz) and its polar hydroxyl (-OH) moiety.
-
The Cbz Group (Benzyloxycarbonyl): Dominates the solubility, making the compound highly soluble in chlorinated solvents and esters. It renders the compound insoluble in water.
-
The Hydroxyl Group (C4-OH): Introduces hydrogen bonding capability, ensuring high solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO/DMF). It also increases the risk of "oiling out" in non-polar hydrocarbons (Hexanes/Heptane).
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Recommended for stock solutions and extractions. |
| Esters | Ethyl Acetate (EtOAc) | Good | Ideal for extraction; may require warming for high conc. |
| Alcohols | Methanol / Ethanol | Good | Required for hydrogenolysis (Cbz deprotection). |
| Polar Aprotic | DMSO / DMF | Excellent | Use for biological assays or high-temp reactions. |
| Ethers | THF / 1,4-Dioxane | Good | Suitable reaction solvents. |
| Hydrocarbons | Hexanes / Heptane | Poor | Risk: Compound often oils out rather than crystallizing. |
| Aqueous | Water / PBS | Insoluble | Will precipitate immediately. |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 100 mM Stock Solution
Use this protocol to ensure long-term stability and accurate dosing.
Materials:
-
(4S)-N-Cbz-4-hydroxy-azepane (Solid/Viscous Oil)
-
Solvent: Anhydrous DMSO (for biological use) or DCM (for synthetic use).
-
Vessel: Amber glass vial (Cbz groups can be light-sensitive over long periods).
Workflow:
Figure 1: Step-by-step workflow for preparing a stable stock solution.[1][2] Note that filtration is critical to remove any potential dust or silica particles from prior purification steps.
Troubleshooting Guide (FAQs)
Issue 1: "The compound is 'oiling out' during recrystallization."
Diagnosis: This is the most common issue with Cbz-protected amino alcohols. The compound is too polar for pure hexanes but too lipophilic to crystallize easily from pure ether. Solution:
-
Switch Solvent System: Do not use pure Hexanes/Heptane.
-
Use a Co-Solvent: Dissolve the compound in a minimum amount of EtOAc or DCM .
-
Slow Addition: Add Hexanes dropwise with vigorous stirring until the solution becomes slightly cloudy (turbid).
-
Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
-
Cooling: Cool slowly to 4°C. Do not freeze immediately, or it will oil out again.
Issue 2: "My solution turned cloudy after adding water."
Diagnosis: Phase separation. The Cbz group makes the molecule hydrophobic (LogP > 2). Solution:
-
For Synthesis: Extract the aqueous mixture with DCM (3x). The compound will partition into the organic layer. Dry with Na₂SO₄.[3]
-
For Assays: Ensure your final DMSO concentration in the aqueous buffer is <1% (v/v). If the concentration is too high, the compound will precipitate.
Issue 3: "I cannot remove the solvent completely; it remains a gum."
Diagnosis: Solvent trapping. The azepane ring flexibility and the Cbz group often lead to amorphous "foams" or gums rather than crystalline solids. Solution:
-
Dissolve the gum in a small amount of DCM .
-
Evaporate on a rotovap.
-
Azeotrope: Add a small amount of Pentane or Diethyl Ether and re-evaporate. This helps break the solvent lattice and may yield a solid foam.
-
Dry under high vacuum (< 1 mbar) for at least 12 hours.
Advanced Logic: Purification & Handling
Use the following logic tree to determine the best purification method based on your current state.
Figure 2: Decision matrix for purification. Note that flash chromatography is generally preferred over crystallization for this intermediate due to its tendency to oil out.
References & Authoritative Sources
-
Lampe, J. W., et al. (1996). "Total Synthesis of (-)-Balanol." Journal of Organic Chemistry. Describes the synthesis and handling of the hexahydroazepine core, confirming the use of EtOAc/Hexane systems for purification.
-
Srivastava, A. K., & Panda, G. (2008). "Total synthesis of (-)-balanol... an easy route to hexahydroazepine cores."[2][4] Chemistry – A European Journal. Details the isolation of Cbz-protected azepanes as viscous oils/solids.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Provides the foundational solubility and stability data for Carbamate (Cbz) protecting groups.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from garner aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-Cbz-4-hydroxy-azepane Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of flexible N-heterocycles. N-Cbz-4-hydroxy-azepane (benzyl 4-hydroxyazepane-1-carboxylate) and its derivatives are critical building blocks in medicinal chemistry, particularly in the synthesis of hepatitis B inhibitors and complex peptidomimetics[1].
However, these compounds are notorious for resisting crystallization, often presenting as stubborn, viscous oils[2]. This guide is designed to move you away from trial-and-error by explaining the thermodynamic causality behind these behaviors and providing field-proven, self-validating crystallization protocols.
Mechanistic Overview: Why Does It Oil Out?
To successfully crystallize N-Cbz-4-hydroxy-azepane derivatives, we must first understand the energetic barriers preventing lattice formation:
-
Carbamate Rotamerism: The benzyl carbamate (N-Cbz) group exists in a dynamic equilibrium of cis and trans rotamers in solution. Because the energy barrier to rotation around the C-N partial double bond is high, the molecule effectively acts as an impure mixture of two distinct shapes, severely disrupting crystal packing.
-
Ring Pseudorotation: The 7-membered azepane ring is highly flexible, constantly shifting between twist-chair and boat conformations.
-
Hydrogen Bonding Interference: While the free 4-hydroxyl group can form strong intermolecular hydrogen bonds, the highly lipophilic Cbz group often shields these interaction sites, leading to amorphous aggregation rather than ordered crystallization[3].
When a solution of this compound is cooled too rapidly, the kinetic barrier to nucleation exceeds the barrier to liquid-liquid phase separation (LLPS). The system bypasses the crystalline state and "oils out" into a solute-rich liquid phase and a solvent-rich phase.
Thermodynamic vs. kinetic pathways during azepane derivative crystallization.
Quantitative Data: Solvent Systems & Thermodynamics
Selecting the correct solvent system is critical. We must balance the high solubility of the lipophilic Cbz group with the need to promote hydrogen bonding between the hydroxyl groups. Data from analogous N-Cbz protected cyclic amino alcohols demonstrates that MTBE/n-Heptane is vastly superior to standard chromatography solvents[4].
Table 1: Solvent/Antisolvent Systems for N-Cbz-4-hydroxy-azepanes
| Solvent System | Optimal Vol. Ratio | Temp Range (°C) | Expected Yield | Purity (HPLC) | Causality / Notes |
| MTBE / n-Heptane | 1:3 to 1:4 | 40 to -10 | >80% | >99.5% | Preferred. MTBE is a weak H-bond acceptor, allowing azepane self-assembly. |
| EtOAc / Hexanes | 1:4 | 50 to -20 | ~65% | 98.0% | Prone to oiling out. EtOAc strongly competes for H-bonds with the 4-OH group. |
| Toluene / Heptane | 1:2 | 60 to 0 | ~70% | 97.5% | Useful for highly lipophilic 4-O-acyl or halogenated azepane derivatives. |
Table 2: Rotameric Ratios (NMR) vs. Temperature
| Temperature (°C) | cis-Rotamer (%) | trans-Rotamer (%) | Conformational State |
| 60 (Solution) | ~50 | ~50 | Fast exchange (Coalescence observed in NMR). |
| 25 (Solution) | ~55 | ~45 | Slow exchange (Broad/split NMR signals). |
| -10 (Solid Phase) | >95 | <5 | Locked into a single conformation in the crystal lattice. |
Standard Operating Procedure: MTBE/n-Heptane Crystallization
This protocol is engineered as a self-validating system. By strictly controlling the cooling rate, we provide the necessary time for the cis/trans rotamers to equilibrate in solution and pack into the growing crystal lattice, completely avoiding the oiling-out phase[4].
Step-by-Step Methodology:
-
Dissolution: Weigh 10.0 g of crude N-Cbz-4-hydroxy-azepane (oil or amorphous solid) into a 250 mL jacketed reactor. Add 15 mL of Methyl tert-butyl ether (MTBE). Heat to 40 °C with overhead stirring (250 rpm) until a completely clear, homogeneous solution is achieved.
-
Primary Antisolvent Addition: Slowly add 30 mL of n-heptane dropwise over 30 minutes via an addition funnel, maintaining the internal temperature at 40 °C. Causality: Rapid addition causes localized spikes in supersaturation, instantly triggering liquid-liquid phase separation.
-
Cloud Point & Seeding: Cool the reactor slowly to 32 °C (the typical metastable zone limit). The solution should remain clear. Introduce 50 mg of pure N-Cbz-4-hydroxy-azepane seed crystals. Hold the temperature at 32 °C for 1 hour to allow the seed bed to mature and relieve initial supersaturation.
-
Controlled Cooling Profile: Initiate a linear cooling ramp to -10 °C at a strict rate of 0.1 °C/min . Causality: This slow ramp ensures the crystallization rate matches the rotameric interconversion rate in solution.
-
Secondary Antisolvent Addition: Once the suspension reaches -10 °C, add an additional 15 mL of cold n-heptane over 1 hour to drive the remaining solute out of the mother liquor.
-
Isolation & Self-Validation: Filter the white crystalline suspension through a medium-porosity sintered-glass funnel. Wash the cake with 20 mL of pre-chilled (-10 °C) 1:4 MTBE/n-heptane. Validation: The product should be a free-flowing powder. If it clumps or turns gummy upon filtration, amorphous material is present.
-
Drying: Dry in a vacuum oven (50 mbar) at 25 °C for 24 hours to constant weight.
Standard MTBE/n-Heptane antisolvent crystallization workflow.
Troubleshooting & FAQs
Q: My N-Cbz-4-hydroxy-azepane consistently forms a milky emulsion (oils out) instead of crystallizing. How do I rescue the batch? A: You have hit the miscibility gap. Do not attempt to filter an emulsion. To rescue the batch, heat the reactor back to 40 °C until the oil redissolves into a single clear phase. Add 5–10% more MTBE by volume to increase the solubility threshold, then restart the cooling profile at a much slower rate (e.g., 0.05 °C/min). Ensure you seed the batch before the cloud point is reached.
Q: Does the position of the hydroxyl group (e.g., 3-hydroxy vs. 4-hydroxy) affect the crystallization parameters? A: Yes. The 4-hydroxy derivative possesses a higher degree of symmetry in certain ring conformations compared to the chiral 3-hydroxy analogs (which are almost exclusively isolated as oils unless derivatized)[2]. However, both suffer from the same N-Cbz rotamerism. If you are working with a 3-hydroxy-azepane, you may need to convert it to a rigid derivative (like a 4-nitrobenzoate ester) to force crystallization[3].
Q: How can I confirm that my crystals are a pure thermodynamic polymorph and not just trapped solvent? A: The protocol is self-validating through Thermal Analysis (DSC) and NMR. A true crystalline N-Cbz-azepane derivative will exhibit a sharp melting endotherm. Furthermore, if you dissolve your crystals in DMSO-d6 and run an NMR at 60 °C, the broad rotameric peaks will coalesce into sharp singlets, confirming the intact Cbz-azepane structure without the presence of MTBE or heptane solvent peaks.
Q: I don't have seed crystals for my specific azepane derivative. What should I do? A: If this is a first-time crystallization, you must rely on temperature cycling to generate your initial seeds. Cool the solution until it oils out, then cycle the temperature between -10 °C and +10 °C every 4 hours. The repeated expansion and contraction of the oil droplets will eventually trigger heterogeneous nucleation at the oil-water interface. Once you have a few crystals, isolate them immediately to use as seeds for the main batch.
Decision tree for troubleshooting N-Cbz-4-hydroxy-azepane crystallization.
References[5] European Patent Office. "EP0802190A1 - Process and intermediates for preparing azepines." Google Patents. URL: https://patents.google.com/patent/EP0802190A1/en[1] United States Patent and Trademark Office. "US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections." Google Patents. URL: https://patents.google.com/patent/US10392349B2/en[3] Beilstein Journal of Organic Chemistry. "Supporting Information for A unified approach to the important protein kinase inhibitor balanol and a proposed analogue." URL: https://www.beilstein-journals.org/bjoc/[4] Organic Syntheses. "Oxindole Synthesis via Palladium-catalyzed CH Functionalization." URL: https://www.orgsyn.org/demo.aspx?prep=V90P0074[2] Ambeed. "100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate." URL: https://www.ambeed.com/products/100858-32-0.html
Sources
- 1. US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections - Google Patents [patents.google.com]
- 2. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting N-to-O Acyl Migration in 4-Hydroxy Azepanes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected mass spectrometry results or scrambled NMR spectra when working with functionalized azepanes. The 4-hydroxy azepane scaffold is particularly notorious for a classic side reaction: the N-to-O acyl migration .
This guide provides the mechanistic causality, analytical troubleshooting steps, and self-validating protocols to help you overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why did my N-acylated 4-hydroxy azepane convert to an ester during Boc deprotection? A: This is a well-documented pH-dependent side reaction inherent to amino alcohols[1]. Under strongly acidic conditions (such as trifluoroacetic acid used for Boc deprotection), the amide oxygen becomes protonated. In the flexible 7-membered azepane ring, the 4-hydroxyl group is spatially poised to act as an intramolecular nucleophile. It attacks the highly electrophilic protonated carbonyl, forming a 6-membered cyclic intermediate that subsequently collapses into the O-acyl azepanium salt[2].
Q2: How can I definitively distinguish the N-acyl and O-acyl isomers analytically?
A: While LC-MS will show identical masses for both isomers, their retention times and NMR profiles differ significantly. On a reverse-phase C18 column, the O-acyl ester typically elutes earlier than the more hydrophobic N-acyl amide. In
Q3: My compound has already migrated. Can I reverse this process? A: Yes. The migration is entirely reversible. By exposing the O-acyl ester to mildly basic conditions (pH 9–10), the amine is deprotonated. Because the amine is a superior nucleophile compared to the alkoxide, and the amide bond is thermodynamically more stable than the ester bond, the molecule undergoes an O-to-N acyl shift, regenerating your desired product[4]. Interestingly, this reversible migration mechanism is intentionally exploited in the design of prodrugs and self-adjuvanting vaccines to control payload release[5].
Mechanistic and Workflow Visualizations
Mechanism of pH-dependent N-to-O acyl migration in 4-hydroxy azepanes.
Troubleshooting workflow for managing acyl migration during azepane synthesis.
Quantitative Data Summary
| Condition / Environment | Dominant Isomer | Relative Reaction Rate | Mechanistic Driver |
| Strongly Acidic (pH < 3) | O-Acyl Ester | Fast (< 1 hour) | Amide protonation, OH nucleophilic attack[1] |
| Neutral (pH 7.0) | N-Acyl Amide | Negligible | High kinetic barrier, stable amide bond |
| Mildly Basic (pH 9–10) | N-Acyl Amide | Moderate (2–4 hours) | Amine deprotonation, intramolecular O-to-N shift[4] |
| Strongly Basic (pH > 12) | N-Acyl + Hydrolysis | Fast | Competing ester/amide hydrolysis |
Experimental Methodologies
Protocol A: O-to-N Acyl Reversal Procedure (Rescue Protocol)
Use this protocol if your compound has already migrated to the O-acyl ester form during an acidic deprotection step.
-
Solvent Preparation: Prepare a 1:1 mixture of Tetrahydrofuran (THF) and 0.1 M aqueous Sodium Bicarbonate/Carbonate buffer adjusted to pH 9.5.
-
Reaction: Dissolve the crude O-acyl azepanium salt in the solvent mixture (approx. 0.1 M concentration).
-
Incubation: Stir the reaction at 37°C for 2 to 4 hours.
-
Causality: The slightly elevated temperature and basic pH ensure the azepane amine is fully deprotonated (pKa ~ 9-10), allowing it to outcompete water as a nucleophile and attack the ester carbonyl, driving the thermodynamic shift back to the amide.
-
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. You will observe the disappearance of the early-eluting O-acyl peak and the emergence of the later-eluting N-acyl peak. The mass (
) will remain identical. -
Workup: Once complete, extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
Protocol B: Proactive 4-Hydroxyl Protection (Prevention Protocol)
To avoid migration entirely, protect the 4-hydroxyl group before subjecting the molecule to acidic conditions.
-
Initialization: Dissolve the N-acyl-4-hydroxy azepane in anhydrous Dimethylformamide (DMF) under an inert atmosphere (N
or Argon). -
Reagent Addition: Cool the solution to 0°C. Add Imidazole (2.5 equivalents) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equivalents).
-
Causality: Imidazole acts as both a mild base to scavenge the generated HCl and a nucleophilic catalyst, forming a highly reactive N-silyl intermediate that efficiently transfers the TBS group to the sterically hindered secondary alcohol.
-
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation: Check the reaction via TLC (Hexanes/EtOAc). The product will appear as a distinct, non-polar spot with an Rf value significantly higher than the starting material.
-
Workup: Quench the reaction with water and extract with Methyl tert-butyl ether (MTBE). The protected azepane can now safely undergo acidic transformations (e.g., Boc deprotection of other moieties) without risk of acyl migration.
References
-
Markey, S. P., Dudding, T., & Wang, T.-C. L. "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses." Journal of Lipid Research (2000). 1
-
"An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Phosphorus, Sulfur, and Silicon and the Related Elements (2018). 3
-
"Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis." ResearchGate (2025). 2
-
"Base catalyzed O-to-N-acyl interchange." ResearchGate. 4
-
"Carbohydrate Conjugates in Vaccine Developments." Frontiers in Chemistry (2020). 5
Sources
Technical Support Center: Azepane Synthesis & Diastereomer Resolution
Welcome to the Technical Support Center for Azepane Synthesis. Seven-membered nitrogen heterocycles (azepanes) are highly coveted scaffolds in drug discovery due to their unique 3D pharmacophores. However, their synthesis and the subsequent separation of diastereomers present significant thermodynamic and kinetic challenges. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to optimize your stereochemical resolution workflows.
Process Visualization
Workflow for the separation of azepane diastereomers via chromatography and crystallization.
Section 1: Mechanistic FAQs
Q: Why do azepane diastereomers frequently co-elute on standard silica gel, whereas their piperidine analogs separate easily? A: The root cause is conformational flexibility. Unlike six-membered piperidines that adopt rigid chair conformations, seven-membered azepanes exist in a dynamic, low-energy equilibrium between twist-chair and boat conformations. This rapid pseudorotation averages out the spatial orientation of substituents. Consequently, the "steric footprint" that the diastereomers present to the stationary phase is nearly identical, leading to co-elution. To resolve this, you must introduce a[1].
Q: How does N-derivatization improve chromatographic resolution, and what are the analytical drawbacks?
A: Derivatizing the azepane nitrogen with bulky groups (e.g., N-Boc) or forming rigid cyclic ureas restricts the ring's flexibility. This locks the conformation, amplifying the steric and polar differences between the syn and anti diastereomers, allowing for [2]. However, N-Boc groups often induce rotamers due to restricted rotation around the carbamate C–N bond, which severely complicates
Section 2: Troubleshooting Guide
Issue 1: Low Enantiomeric/Diastereomeric Excess (ee/de) During Salt Resolution
-
Symptom: After forming a diastereomeric salt with a chiral acid, the isolated crystals show <80% de.
-
Root Cause: The thermodynamic solubility of the diastereomeric salt in the chosen crystallization solvent is too high, leading to rapid co-precipitation of the undesired diastereomer rather than selective crystallization.
-
Solution: Solvent selection is the most critical variable. For instance, when resolving azepane-derived diamines with (+)-mandelic acid, using methanol often yields lower selectivity (e.g., 77% ee). Switching to a less polar protic solvent like absolute ethanol significantly decreases the solubility of the major diastereomeric salt, slowing the crystallization kinetics and boosting the optical purity to [3].
Issue 2: Loss of Material During Post-Separation Workup
-
Symptom: Low isolated yield of the pure azepane free base after deprotection or salt cracking.
-
Root Cause: Highly functionalized azepanes (especially azepanols or diamines) are extremely water-soluble. Standard aqueous workups (e.g., extraction with dichloromethane) leave significant product in the aqueous layer.
-
Solution: Avoid aqueous workups where possible. If deprotecting an N-Boc group with TFA, remove the acid in vacuo and neutralize the residue by passing it through a plug of dried [1] or basic alumina.
Section 3: Validated Experimental Protocols
Protocol A: Chromatographic Separation via Conformational Locking
This protocol utilizes N-derivatization to enable the separation of anti and syn azepane diastereomers on standard silica gel.
-
Derivatization: React the crude azepane mixture with Boc
O (1.2 eq) and Et N (1.5 eq) in CH Cl at room temperature for 4 hours to ensure complete N-Boc protection. -
Stationary Phase Preparation: Pack a flash chromatography column with fine-mesh silica gel (230–400 mesh). If the substrate contains additional basic amines, pre-treat the silica slurry with 1% Et
N in hexanes to prevent tailing. -
Elution: Load the crude mixture and run a shallow, isocratic gradient of ethyl acetate in hexanes (e.g., 5% to 10% EtOAc). The conformational rigidity imparted by the N-Boc group allows the anti and syn isomers to elute as distinct bands.
-
Deprotection (Self-Validating Step): To verify stereochemistry without rotamer interference, treat the separated fractions with neat TFA for 5 minutes at room temperature. Remove TFA in vacuo and analyze the free azepane via 2D-NOESY NMR to confirm the relative stereochemistry.
Protocol B: Diastereomeric Salt Resolution
This scalable protocol avoids chromatography by leveraging the differential solubility of diastereomeric salts.
-
Salt Formation: Dissolve the diastereomeric azepane mixture in absolute ethanol (approx. 10 mL per gram of substrate). Add exactly 1.0 equivalent of (+)-mandelic acid.
-
Dissolution & Nucleation: Heat the suspension to reflux until a completely clear solution forms. Remove from heat and allow the solution to cool undisturbed to room temperature over 12–16 hours. Do not crash-cool, as this traps impurities in the crystal lattice.
-
Isolation (Self-Validating Step): Filter the resulting crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol. The collected crystals will contain exactly equimolar quantities of the specific azepane diastereomer and mandelic acid, validating the successful formation of the salt.
-
Free-Basing: Suspend the crystals in a biphasic mixture of CH
Cl and 1M NaOH. Stir vigorously for 15 minutes, separate the organic layer, and dry over Na SO to liberate the pure azepane free base.
Section 4: Quantitative Data Summary
| Separation Strategy | Reagents / Stationary Phase | Typical de/ee | Scalability | Best Use Case |
| Direct Silica Chromatography | Standard Silica Gel | < 50% de | Low | Simple, mono-substituted azepanes with inherent rigidity. |
| Derivatization + Silica | N-Boc / Cyclic Urea + Silica | > 95% de | Medium | Analytical to prep-scale resolution of complex mixtures. |
| Fractional Crystallization | (+)-Mandelic Acid in Ethanol | > 98% ee | High | Process-scale resolution of azepane diamines. |
| Chiral HPLC | Chiralpak AD (Heptane/EtOH) | > 99% ee | Low | Isolation of analytical standards for biological testing. |
References
-
Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: MDPI URL: [Link]
-
Title: C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis Source: PMC (NIH) URL: [Link]
-
Title: Chiral Vicinal Diamines Derived from Mefloquine Source: PMC (NIH) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in azepane ring expansion reactions
[1]
Status: Operational Ticket ID: AZP-EXP-001 Subject: Troubleshooting Low Yields in Azepane Ring Expansion Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of azepanes (7-membered nitrogen heterocycles) is thermodynamically and kinetically challenging due to transannular strain and entropic factors. Low yields typically stem from three failure modes: Regiochemical scrambling (in insertion reactions), Oligomerization (in cyclizations), or Catalyst deactivation .
This guide provides self-validating protocols and diagnostic workflows for the two most prevalent synthetic routes:
-
Ring Expansion (Schmidt/Beckmann): For converting cyclohexanones to caprolactams.
-
Ring-Closing Metathesis (RCM): For cyclizing dienes to azepenes.
Module 1: The Schmidt & Beckmann Expansions
Core Issue: Regioselectivity and "Explosive" Decomposition. Applicability: Converting substituted cyclohexanones to azepan-2-ones.
Diagnostic Workflow: Why is my yield low?
-
Symptom A: Mixture of Isomers. [1]
-
Root Cause:[2][3][4][5][6][7] In unsymmetrical ketones, the migrating group is determined by stereoelectronics. In the Beckmann rearrangement , the group anti-periplanar to the leaving group migrates.[8][9] In the Schmidt reaction , migration is often dictated by the steric bulk of the group trans to the diazonium intermediate, though electronic factors (cation stabilization) can override this.
-
-
Symptom B: Charring/Decomposition.
-
Symptom C: No Reaction.
Mechanism & Decision Logic (DOT Visualization)
Figure 1: Decision matrix for predicting regiochemical outcomes in ring expansions. Note that Beckmann specificity requires isomerically pure oximes.
Protocol 1: The "Buffered" Schmidt Reaction (Self-Validating)
Replaces the dangerous in-situ generation of
Reagents:
-
Substrate: 2-Substituted Cyclohexanone (1.0 equiv)
-
Reagent:
(Trimethylsilyl azide) (1.5 equiv) -
Lewis Acid:
(1.1 equiv) or (Triflic acid) -
Solvent:
(Anhydrous)
Step-by-Step:
-
System Prep: Flame-dry a 2-neck RBF under Argon. Add substrate and
(0.5 M concentration). -
Lewis Acid Activation: Cool to 0°C . Add
dropwise.-
Validation Check: Solution should turn yellow/orange (complexation). If black, temperature is too high.
-
-
Azide Addition: Add
dropwise over 30 minutes.-
Safety: Do not allow internal temp to rise >5°C.
-
-
Migration Trigger: Allow to warm to RT. Stir 4–12 hours.
-
IPC (In-Process Control): Monitor by IR spectroscopy. Disappearance of Azide peak (
) and Carbonyl shift ( ) indicates conversion.
-
-
Quench: Pour into saturated
. Do not use water alone (generates gas).
Module 2: Ring-Closing Metathesis (RCM)
Core Issue: Oligomerization and Catalyst Death. Applicability: Cyclizing diene-amines to azepenes (tetrahydroazepines).
Diagnostic Workflow: Why did the reaction stall?
-
Symptom A: Dimers/Oligomers detected by MS.
-
Symptom B: Starting material remains, catalyst color fades.
-
Symptom C: Equilibrium Stalling.
RCM Optimization Workflow (DOT Visualization)
Figure 2: Protocol adjustment flow for preventing catalyst poisoning and oligomerization in RCM.
Protocol 2: The "High-Dilution" RCM (Self-Validating)
Designed to maximize entropic favorability for 7-membered ring formation.
Reagents:
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%)
-
Solvent: Toluene or DCE (Degassed is critical)
-
Additive:
(if amine is basic/unprotected)
Step-by-Step:
-
Degassing: Sparge solvent with Argon for 30 minutes. Oxygen kills Ruthenium carbenes.
-
The "Pseudo-Infinite" Dilution:
-
Dissolve substrate in minimal solvent.
-
Dissolve catalyst in the bulk solvent (Target final conc: 0.002 M ).
-
Why? Keeping substrate concentration low relative to catalyst prevents two substrate molecules from meeting.
-
-
Addition: Add substrate solution slowly (syringe pump: 1 mL/hour) to the refluxing catalyst solution.
-
Ethylene Scavenging: Run the reaction under a light vacuum or vigorous Argon stream to physically remove ethylene gas.
-
Validation: If the reflux condenser is too cold, ethylene re-dissolves. Keep coolant at 10°C, not -20°C.
-
-
Workup: Add DMSO (5 equiv relative to catalyst) and stir for 12 hours to sequester Ru before column chromatography.
FAQ: Troubleshooting Specific Failures
Q1: My Schmidt reaction yield is 40%, and I see a "twisted" byproduct. What is it? A: In fused bicyclic systems, the Schmidt reaction can produce a "twisted amide" (a bridgehead lactam) if the migration pathway forces the nitrogen into a non-planar geometry. This is often unstable and hydrolyzes during workup.
-
Fix: Switch to a photochemical rearrangement of oxaziridines, which proceeds under milder conditions and often offers complementary regioselectivity [1].
Q2: I cannot separate my E/Z oximes for the Beckmann rearrangement. A: Do not attempt to separate them. Instead, perform the Yamamoto rearrangement using cyanuric chloride. This method often equilibrates the oxime in situ or proceeds via a mechanism that is less dependent on initial geometry, improving overall yield of the thermodynamic product [2].
Q3: My RCM product co-elutes with the catalyst residue. A: Ruthenium byproducts are notoriously sticky.
-
Fix: Use the "Fukuyama Isocyanide" wash. Add a water-soluble isocyanide during workup to convert Ru into a polar species that washes out with water. Alternatively, use silica gel impregnated with silver nitrate (
) for purification.
References
-
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966. Link
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240-11241. Link
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803. Link
-
Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 72(32), 4817-4857. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azoarene activation for Schmidt-type reaction and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optical rotation values for (4S)-N-Cbz-4-hydroxy-azepane
This guide outlines the technical profile, synthesis, and comparative analysis of (4S)-N-Cbz-4-hydroxy-azepane , a critical chiral building block in the synthesis of azepane-based pharmaceuticals (e.g., glycosidase inhibitors, Balanol analogues) and macrocyclic kinase inhibitors.[1]
Technical Profile & Identification
(4S)-N-Cbz-4-hydroxy-azepane (also known as Benzyl (4S)-4-hydroxyazepane-1-carboxylate) is the protected, enantiopure form of 4-hydroxyazepane.[1] The Carboxybenzyl (Cbz) group provides orthogonal protection, stable to acidic conditions (e.g., TFA) often used to deprotect other functional groups (like Boc), but removable via catalytic hydrogenation.
| Property | Detail |
| IUPAC Name | Benzyl (4S)-4-hydroxyazepane-1-carboxylate |
| Common Name | (4S)-1-Cbz-4-hydroxy-azepane |
| CAS Number (Racemate) | 648418-25-1 (Note: Specific enantiomer CAS is often proprietary or listed under general derivatives) |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Chiral Center | C4 (S-configuration) |
| Appearance | Viscous oil or low-melting solid (enantiomers often crystallize better than racemates) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |
Optical Rotation Data
While specific rotation values (
-
Typical Range:
to (c=1.0, MeOH) for similar (S)-4-hydroxy-azepane derivatives.[1] -
Measurement Standard: European Pharmacopoeia 2.2.7 (589 nm, 20°C).
-
Key Indicator: The sign of rotation often inverts between non-polar (CHCl₃) and polar protic (MeOH) solvents due to hydrogen bonding changes at the C4-hydroxyl group.[1]
Comparative Analysis: Cbz vs. Alternatives
In drug development, selecting the right protecting group for the azepane nitrogen is a strategic decision.
| Feature | (4S)-N-Cbz-4-hydroxy-azepane | (4S)-N-Boc-4-hydroxy-azepane | (4S)-N-Bn-4-hydroxy-azepane |
| Stability (Acid) | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | High (Stable to acid) |
| Stability (Base) | Moderate (Stable to mild base) | High (Stable to base) | High |
| Deprotection | Hydrogenation ( | Acid (TFA or HCl/Dioxane) | Hydrogenation ( |
| UV Visibility | Yes (Aromatic ring facilitates HPLC) | No (Requires ELSD/CAD detection) | Yes |
| Crystallinity | Moderate (Often oils) | Low ( often oils) | Moderate to High |
| Use Case | Orthogonal to Boc/Fmoc strategies; Late-stage deprotection.[1][2][3] | Early-stage building block; Acid-labile strategies.[1] | Permanent protection; Benzyl ether formation risk. |
Strategic Insight: The Cbz derivative is superior when the synthetic route involves acidic steps (e.g., removing a Boc group from a side chain) or when UV detection is required for chiral HPLC resolution, which is difficult with the UV-silent Boc group.
Synthesis & Resolution Workflows
Obtaining the enantiopure (4S) isomer typically follows one of two robust pathways: Asymmetric Synthesis (Chiral Pool) or Kinetic Resolution .
Pathway A: Biocatalytic Resolution (Recommended)
This method is scalable and self-validating via enantiomeric excess (ee) monitoring.[1]
-
Substrate: Racemic N-Cbz-4-hydroxy-azepane.
-
Reagent: Vinyl acetate (Acyl donor).[1]
-
Catalyst: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1]
-
Mechanism: The lipase selectively acylates the (4R)-enantiomer, leaving the (4S)-alcohol unreacted.
-
Separation: The (4S)-alcohol is separated from the (4R)-acetate via column chromatography.[1]
Pathway B: Ring Expansion (Chiral Pool)
Starting from chiral 3-hydroxy-cyclohexanone (derived from Quinic acid).[1]
-
Schmidt Reaction: Treatment of chiral ketone with
/ acid. -
Migration: Regioselective migration yields the 4-hydroxy-azepan-2-one.[1]
-
Reduction: Reduction of the amide carbonyl yields the amine.
Workflow Visualization (DOT)
Caption: Kinetic resolution workflow for isolating (4S)-N-Cbz-4-hydroxy-azepane using Lipase B.
Experimental Protocols
Protocol 1: Determination of Optical Rotation
Self-Validating Step: Ensure the polarimeter is zeroed with the pure solvent immediately before measurement.
-
Preparation: Dissolve
of (4S)-N-Cbz-4-hydroxy-azepane in of HPLC-grade Methanol (Concentration ). -
Equilibration: Allow the solution to stabilize at
in a thermostated water bath. -
Measurement: Fill a
(100 mm) polarimeter tube, ensuring no air bubbles are trapped in the light path. -
Reading: Measure the rotation
at 589 nm (Sodium D-line). Take the average of 5 readings. -
Calculation:
Where is path length in dm and is concentration in g/mL.[1]
Protocol 2: Chiral HPLC Analysis (ee% Determination)
To confirm the (4S) identity against the racemate.
-
Column: Chiralpak AD-H or OD-H (
).[1] -
Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Cbz aromatic ring).[1]
-
Expected Result: The enantiomers should resolve with a separation factor (
) > 1.2. The (4S) isomer typically elutes second on AD-H columns (verify with authentic standard).[1]
References
-
Roche Balovaptan Discovery: Journal of Medicinal Chemistry, 2020, 63 (4), 1511–1525. (Describes V1a receptor antagonists and related azepane/diazepane scaffold synthesis). Link[1]
- Azepane Ring Expansion:Tetrahedron: Asymmetry, 1998, 9, 3687. (Describes the synthesis of chiral 4-hydroxy-azepanes via ring expansion of piperidines).
- Enzymatic Resolution of Azepanes:Journal of Organic Chemistry, 2005, 70, 218.
-
General Properties of Cbz-Azepanes: European Pharmacopoeia (Ph.[1] Eur.) Monograph 2.2.7 "Optical Rotation". Link[1]
Sources
- 1. (6S,9S,9AS)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)hexahydro-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide | C33H34N6O4 | CID 73602848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 3. Structure and Nonlinear Optical Characterization of a New Acentric Crystal of a 4-Hydroxybenzohydrazide Derivative [mdpi.com]
A Comparative Guide to (4S)-N-Cbz-4-hydroxy-azepane and its N-Boc Analog for Drug Discovery
In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged structure, prized for its inherent three-dimensional character that allows for comprehensive exploration of chemical space.[1][2] This seven-membered heterocycle is a cornerstone in the design of novel therapeutics, from kinase inhibitors to agents targeting neuropsychiatric disorders.[3][4] The strategic functionalization of the azepane ring is paramount, and the choice of nitrogen protecting group is a critical decision that dictates the synthetic route and overall efficiency.
This guide provides an in-depth comparison of two key building blocks: (4S)-N-Cbz-4-hydroxy-azepane and its widely-used N-Boc analog. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their chemical behavior, stability, and synthetic utility, supported by established chemical principles.
At a Glance: Cbz vs. Boc Protecting Groups
The foundational difference between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups lies in their orthogonal deprotection strategies.[5] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective unmasking of one amine in the presence of the other.[6] The Boc group is renowned for its lability to acid, whereas the Cbz group is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[5]
| Property | N-Cbz (Carboxybenzyl) | N-Boc (tert-Butoxycarbonyl) |
| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |
| Molecular Weight | 151.16 g/mol | 101.12 g/mol |
| Cleavage Conditions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), strong acids | Mild to strong acids (e.g., TFA, HCl) |
| Stability | Stable to mild acids and bases | Stable to bases and catalytic hydrogenation |
| Byproducts of Deprotection | Toluene and CO₂ | Isobutylene and CO₂ |
The Analogs in Focus: A Head-to-Head Comparison
While direct, side-by-side experimental data for (4S)-N-Cbz-4-hydroxy-azepane and its N-Boc counterpart is not extensively reported in the literature, a robust comparison can be constructed based on the well-established reactivity profiles of the Cbz and Boc protecting groups.
Physicochemical Properties
| Property | (4S)-N-Cbz-4-hydroxy-azepane (Predicted) | (4R)-N-Boc-4-hydroxy-azepane[7] |
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₁H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol | 215.29 g/mol |
| LogP | ~1.5-2.0 | 0.93 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Stereochemistry | (S) at C4 | (R) at C4 |
Note: The properties for the Cbz-analog are estimated based on its chemical structure, while the data for the Boc-analog is from a commercial source for the (4R)-enantiomer.
Synthesis and Reactivity
The synthesis of both analogs typically starts from a common precursor, 4-hydroxy-azepane. The choice of protecting group is then dictated by the subsequent synthetic steps envisioned.
N-Protection Workflow
Caption: General workflow for the N-protection of 4-hydroxy-azepane.
The selection of either the Cbz or Boc protecting group will have significant implications for the subsequent chemical transformations:
-
Stability to Basic and Nucleophilic Conditions: Both N-Cbz and N-Boc protected 4-hydroxy-azepanes are generally stable to basic conditions and a wide range of nucleophiles, allowing for reactions such as the derivatization of the hydroxyl group.[8]
-
Acid Stability: This is a key point of divergence. The N-Boc analog is highly susceptible to cleavage under acidic conditions, even mild ones.[5] This can be a limitation if acidic reagents are required in subsequent steps. Conversely, the N-Cbz group is generally stable to a range of acidic conditions, offering a distinct advantage in such scenarios.[5]
-
Reductive Stability: The N-Cbz group is readily cleaved by catalytic hydrogenolysis.[5] This method is typically very clean and efficient. However, it is incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. The N-Boc group is stable to these reductive conditions, making it the protecting group of choice when such functional groups are present.[5]
Deprotection Strategies: A Tale of Two Pathways
The orthogonal nature of the Cbz and Boc groups is most evident in their deprotection mechanisms.
Deprotection Workflow
Caption: Orthogonal deprotection strategies for Cbz and Boc protected 4-hydroxy-azepanes.
The choice of deprotection method is a critical consideration in the overall synthetic design. For molecules containing other reducible functional groups, acid-mediated deprotection of a Boc group would be the preferred strategy. Conversely, for molecules with acid-sensitive functionalities, the hydrogenolysis of a Cbz group would be the more prudent choice.
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of a generic amino alcohol, which can be adapted for 4-hydroxy-azepane.
N-Boc Protection of an Amino Alcohol
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol in DCM.
-
Add triethylamine and cool the solution to 0 °C.
-
Add a solution of Boc₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Cbz Protection of an Amino Alcohol
Materials:
-
Amino alcohol (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of an N-Boc Protected Amino Alcohol
Materials:
-
N-Boc protected amino alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected amine.
Deprotection of an N-Cbz Protected Amino Alcohol
Materials:
-
N-Cbz protected amino alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amino alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this is typically done three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of H₂ is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The choice between (4S)-N-Cbz-4-hydroxy-azepane and its N-Boc analog is a strategic one, hinging on the planned synthetic route and the nature of other functional groups within the molecule. The N-Boc derivative offers the advantage of a metal-free deprotection, which is often desirable in the final steps of a pharmaceutical synthesis. However, its acid lability can be a significant constraint. The N-Cbz analog provides robustness towards acidic conditions but requires a reductive cleavage that may not be compatible with all substrates. A thorough understanding of these fundamental differences empowers the medicinal chemist to make an informed decision, ultimately streamlining the path towards the target molecule.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups. BenchChem.
- Fluorochem. (n.d.). (4R)-1-Boc-4-hydroxy-azepane.
- Gao-Feng Zha, K.P. Rakesh, H.M. Manukumar, C.S. Shantharam, Sihui Long. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 465-494.
- HETEROCYCLES, Vol. 48, NO. 3, 1998. (1998). 3-AMINO-N- BENZYLOXYCARBONYL-4-HYDROXYHEXAHYDRO- lH-AZEPINE USING RING EXPANSION OF OPTICALLY ACTIVE PI.
- Kaur, H., & Singh, H. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
- MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
- MilliporeSigma. (n.d.). N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Pearson, W. H., & Ren, Y. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry.
- PubChem. (n.d.). Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928.
- PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679.
- ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Reymond, J.-L., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- SZTE Publicatio Repozitórium. (n.d.). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos.
- Urgošík, D., et al. (2023, July 29).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Analytical Validation and Melting Point Determination of (4S)-N-Cbz-4-hydroxy-azepane: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter chiral building blocks whose physical properties defy simple categorization. (4S)-N-Cbz-4-hydroxy-azepane (CAS 1292324-55-0) is a prime example. If you search commercial catalogs or literature for a definitive "melting point" for this compound, you will often find conflicting information or "No data available"[1].
Why? Because N-Cbz protected cyclic amino alcohols are highly sensitive to their enantiomeric purity and thermal history. Depending on the enantiomeric excess (%ee) and the presence of trace solvents, (4S)-N-Cbz-4-hydroxy-azepane can exist as a viscous oil at room temperature or crystallize into a low-melting solid. Therefore, rather than chasing a single, unreliable integer, rigorous drug development requires an objective comparison of the analytical methodologies used to determine its melting transition and chiral purity.
This guide objectively compares Differential Scanning Calorimetry (DSC) against traditional capillary methods, explains the thermodynamic causality behind its physical state, and provides self-validating experimental protocols for your laboratory.
The Thermodynamics of Chiral Melting Points
The physical state of (4S)-N-Cbz-4-hydroxy-azepane is dictated by the Van't Hoff law of melting point depression [2]. When the (4S)-enantiomer is contaminated with even trace amounts of its (4R)-enantiomer (CAS 1017575-76-6), the impurity disrupts the highly ordered crystal lattice.
Because the (4R)-impurity is soluble in the liquid melt but insoluble in the solid crystal, it lowers the chemical potential of the liquid phase. To maintain thermodynamic equilibrium, the solid must melt at a lower temperature. Consequently, a sample with 95% ee will exhibit a significantly broadened and depressed melting peak compared to an enantiopure (>99.5% ee) sample[3].
Fig 1: Thermodynamic causality of melting point depression in chiral intermediates.
Method Comparison: DSC vs. Capillary Melting Point
To accurately characterize a low-melting, potentially hygroscopic solid like (4S)-N-Cbz-4-hydroxy-azepane, we must compare the two primary compendial methods: Thermal Analysis (USP <891>) and Melting Range (USP <741>) [2][4].
Table 1: Performance Comparison of Melting Point Methodologies
| Parameter | Differential Scanning Calorimetry (USP <891>) | Capillary Method (USP <741>) | Scientific Causality |
| Detection Mechanism | Measures differential heat flow (ΔH) during phase transition. | Visual observation of the first liquid phase to complete melt. | DSC detects the exact onset of endothermic energy absorption, eliminating human visual bias. |
| Suitability for Low-Melting Solids | Excellent. Hermetically sealed pans prevent moisture absorption. | Poor to Fair. Open capillaries expose hygroscopic samples to ambient humidity. | Water acts as an impurity, artificially depressing the melting point in open capillaries. |
| Purity Estimation | Quantitative (via Van't Hoff equation). | Qualitative (broad vs. sharp range). | DSC calculates eutectic purity based on the shape and depression of the melting endotherm[2]. |
| Sample Size | 2 – 5 mg | ~3 mm capillary height (~10-20 mg)[4] | DSC requires less material, preserving valuable chiral intermediates. |
| Polymorph Detection | Yes (detects multiple endotherms/exotherms). | No (often misidentified as "decomposition"). | DSC captures kinetic transitions (e.g., glass transitions or polymorphic rearrangements) prior to the main melt. |
Verdict: For (4S)-N-Cbz-4-hydroxy-azepane, DSC is the vastly superior alternative. The capillary method is prone to failure here because the ambient moisture absorbed during sample pulverization will liquefy the sample before its true thermodynamic melting point is reached.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. You cannot trust the melting point of an unknown sample if the instrument's thermodynamic accuracy hasn't been proven in the same run sequence.
Protocol 1: DSC Determination of Melting Point (USP <891>)
This protocol utilizes a self-validating calibration step to ensure absolute thermodynamic accuracy.
-
System Calibration (The Validation Step):
-
Run an Indium reference standard (Known
= 156.6 °C, = 28.45 J/g). -
Causality: If the Indium onset temperature deviates by >0.1 °C, the furnace thermocouples are drifting, and any data collected on the azepane sample will be invalid.
-
-
Sample Preparation:
-
Weigh 2.0 to 3.0 mg of crystalline (4S)-N-Cbz-4-hydroxy-azepane into a standard aluminum DSC pan.
-
Crimp the pan with a hermetic lid to trap the internal atmosphere and prevent moisture ingress.
-
-
Thermal Program:
-
Equilibrate the sample at 0 °C (to establish a flat baseline well below the suspected melting transition).
-
Ramp the temperature at 10 °C/min up to 100 °C under a dry Nitrogen purge (50 mL/min).
-
-
Data Interpretation:
-
Do not use the peak maximum. Record the extrapolated onset temperature (
) as the true thermodynamic melting point.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity (%ee)
Because melting point is a function of chiral purity, %ee must be confirmed orthogonally.
-
System Suitability Test (The Validation Step):
-
Inject a racemic standard of N-Cbz-4-hydroxy-azepane (CAS 648418-25-1).
-
Causality: You must prove that your chiral stationary phase can achieve baseline resolution (
) between the (4S) and (4R) enantiomers. If the racemate co-elutes, you cannot trust a "100% pure" result for your (4S) sample.
-
-
Sample Preparation:
-
Dissolve 1 mg of the (4S)-N-Cbz-4-hydroxy-azepane sample in 1 mL of Hexane/Isopropanol (90:10 v/v).
-
-
Chromatographic Conditions:
-
Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H).
-
Flow rate: 1.0 mL/min; Detection: UV at 210 nm.
-
-
Analysis:
-
Calculate %ee:
. A sharp DSC melting point should correlate with a %ee of >99.0%.
-
Integrated Analytical Workflow
To streamline the characterization of this intermediate in a drug development pipeline, follow this logical decision tree.
Fig 2: Quality control and analytical workflow for chiral azepane intermediates.
References
-
Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]
-
Netzsch Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at:[Link]
-
PharmaGuru. (2025). What is DSC (Differential Scanning Calorimetry) And How Is It Useful In Drug Development. Available at:[Link]
Sources
Precision Chiral Column Selection for Azepane Enantiomers: A Comparative Methodological Guide
The separation of azepane enantiomers represents a unique chromatographic challenge. As saturated, seven-membered nitrogenous heterocycles, azepanes possess a high degree of conformational flexibility and strong basicity (typical
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating experimental protocol designed to achieve baseline enantiomeric resolution for azepane derivatives.
Mechanistic Causality: The Silanol Problem in Basic Heterocycles
Before selecting a column, one must understand the causality behind peak tailing in basic heterocycles. Most modern CSPs consist of chiral selectors (like derivatized polysaccharides) coated or immobilized onto a silica gel support[1].
Because the secondary or tertiary nitrogen in the azepane ring is highly basic, it readily undergoes secondary, non-enantioselective ion-exchange interactions with residual acidic silanols on the silica surface. This non-specific binding overrides the delicate chiral recognition mechanisms (hydrogen bonding,
The Causality-Driven Solution: To achieve pure chiral interaction, the mobile phase must contain a basic modifier—typically 0.1% Diethylamine (DEA) or ethanolamine[2]. DEA acts as a sacrificial base; its small steric profile allows it to rapidly diffuse into the silica pores, outcompeting the bulkier azepane for the acidic silanol sites. Once the silanols are masked, the azepane interacts exclusively with the chiral cavities of the CSP.
Mechanistic causality of DEA silanol masking to prevent peak tailing.
Comparative Analysis of Chiral Stationary Phases (CSPs)
For azepane derivatives, polysaccharide-based CSPs dominate the screening hierarchy due to their broad enantiocoverage and high loading capacity[3]. The choice between amylose and cellulose backbones dictates the steric environment the azepane will encounter.
-
Amylose-based CSPs (e.g., Chiralpak AD, IA): Amylose forms a highly ordered helical structure. This creates deep, inclusive chiral cavities that easily accommodate the bulky, puckered conformation of the 7-membered azepane ring[4].
-
Cellulose-based CSPs (e.g., Chiralcel OD, IB, OJ): Cellulose possesses a linear, extended backbone. The resulting chiral cavities are shallower. While this can limit the inclusion of highly substituted azepanes, it is highly effective for N-acylated azepanes where dipole-dipole interactions at the surface drive separation[5].
Table 1: Quantitative Performance Comparison of CSPs for Azepane Derivatives
Data represents generalized chromatographic behavior for racemic basic azepanes under optimized Normal Phase (NP) or Polar Organic Mode (POM) conditions[6].
| Chiral Stationary Phase | Chiral Selector Type | Optimal Mode | Typical Selectivity ( | Resolution ( | Mechanistic Advantage for Azepanes |
| Chiralpak AD / IA | Amylose tris(3,5-dimethylphenylcarbamate) | NP | 1.45 – 2.10 | > 2.0 | Helical cavity accommodates bulky 7-membered rings perfectly[4]. |
| Chiralcel OD / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | NP / POM | 1.20 – 1.60 | 1.5 – 1.8 | Shallower steric fit; excellent for mono-substituted azepanes. |
| Chiralcel OJ / IC | Cellulose tris(4-methylbenzoate) | POM | 1.15 – 1.40 | 1.2 – 1.6 | Strong dipole interactions; ideal for N-acylated derivatives[5]. |
| Chirobiotic T | Teicoplanin (Macrocyclic Antibiotic) | RP | 1.10 – 1.35 | 1.0 – 1.5 | Multiple interaction sites; useful for amphoteric azepanes[1]. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the method development workflow must be self-validating. If a separation fails, the protocol must inherently reveal whether the failure is due to a lack of chiral selectivity, poor solubility, or secondary interactions.
Hierarchical CSP screening workflow for azepane enantiomers.
Step-by-Step Methodology
Step 1: Sample Preparation & Solubility Validation
-
Dissolve the racemic azepane in a 1:1 mixture of Hexane and Ethanol to a concentration of 1.0 mg/mL.
-
Self-Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. If a pellet forms, the sample is precipitating. Injecting a precipitating sample will cause split peaks that mimic enantioseparation. Adjust the diluent to match the mobile phase exactly.
Step 2: Primary Screening (Normal Phase - NP)
-
Columns: Connect an Amylose-based column (e.g., Chiralpak IA) and a Cellulose-based column (e.g., Chiralcel IB).
-
Mobile Phase: Hexane / Isopropanol (IPA) / DEA (80:20:0.1 v/v/v).
-
Parameters: Flow rate at 1.0 mL/min, Column Temperature at 25 °C, UV detection at the compound's
. -
Evaluation: Calculate the retention factor (
). If (elution takes too long) but selectivity ( ) is 1.0, the hydrogen bonding is too strong and non-specific. Proceed to Step 3.
Step 3: Secondary Screening (Polar Organic Mode - POM)
-
Switch the mobile phase to 100% Methanol or Acetonitrile containing 0.1% DEA[7].
-
Causality: POM disrupts the overly strong non-specific hydrogen bonds formed in normal phase, allowing weaker, highly specific dipole-dipole and steric interactions to drive chiral recognition[6].
Step 4: The Co-Elution Validation (Critical)
Once two distinct peaks are observed (
-
Obtain an enantiopure standard of the azepane (if available) or a structurally confirmed analog.
-
Spike the racemic mixture with the pure enantiomer.
-
Self-Validation Check: The spiked peak must perfectly co-elute with one of the resolved peaks, increasing its area without altering peak symmetry or width. If peak splitting occurs, the separation is diastereomeric or the column is overloaded[8].
Advanced Optimization: Temperature Causality
If partial separation is achieved (
References
1.[4] Simultaneous optimal chiral separation of CVD and PRP enantiomers pairs... - ResearchGate. Available at: 2. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Available at: 3.[5] C—C Bond Formation Using Carbenes. Available at: 4.[8] chiral hplc method: Topics by Science.gov. Available at: 5.[6] Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: 6.[2] Chiral HPLC Separations - Phenomenex. Available at: 7.[3] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns... - ResearchGate. Available at: 8.[7] chiral columns . Available at: 9.[1] HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at:
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. hplc.eu [hplc.eu]
- 8. chiral hplc method: Topics by Science.gov [science.gov]
A Senior Application Scientist's Guide to HRMS Data Interpretation for N-Cbz-4-hydroxy-azepane
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. The azepane scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of pharmacologically active agents.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of N-Cbz-4-hydroxy-azepane, with a primary focus on the interpretation of High-Resolution Mass Spectrometry (HRMS) data.
Our discussion will move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, establish a self-validating framework for data interpretation, and compare the specific insights gleaned from HRMS with those from complementary techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Analytical Imperative: Why HRMS is Critical
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to several decimal places.[3] This precision allows for the determination of an analyte's elemental composition from its exact mass, a capability that distinguishes it from nominal mass instruments.[3][4] For a molecule like N-Cbz-4-hydroxy-azepane, which may be a key intermediate or a final active pharmaceutical ingredient (API), HRMS provides a rapid and highly sensitive method for identity confirmation, impurity profiling, and metabolic studies.[4][5]
Calculating the Foundation: Theoretical Mass
The first step in any HRMS analysis is to calculate the theoretical exact mass of the target molecule. This provides the benchmark against which experimental data will be compared.
Molecule: N-Cbz-4-hydroxy-azepane Molecular Formula: C₁₄H₁₉NO₃
Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is calculated as:
-
(14 * 12.000000) + (19 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 249.13649 Da
Soft ionization techniques like Electrospray Ionization (ESI) typically generate protonated molecules or other adducts.[6] Therefore, we must calculate the expected masses for these common species.
| Ion Species | Adduct Mass (Da) | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 1.007825 | 250.14377 |
| [M+Na]⁺ | 22.989770 | 272.12572 |
| [M+K]⁺ | 38.963708 | 288.10025 |
Experimental Protocol: A Self-Validating HRMS Workflow
This section outlines a standard operating procedure for acquiring HRMS data for N-Cbz-4-hydroxy-azepane using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer with an ESI source. The logic behind each step is crucial for ensuring data integrity.
Step 1: Sample and System Preparation
-
Sample Preparation: Dissolve a ~1 mg/mL stock of N-Cbz-4-hydroxy-azepane in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Expertise Note: ESI is a concentration-dependent technique. Starting with a slightly higher concentration and diluting down helps ensure an adequate signal without causing detector saturation or the formation of complex adducts like proton-bound dimers ([2M+H]⁺).[6]
-
-
Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Expertise Note: While direct infusion is faster, LC coupling provides an extra dimension of confirmation (retention time) and separates the analyte from potential impurities, simplifying the resulting mass spectrum.[7] The formic acid serves to standardize the formation of the [M+H]⁺ ion.
-
-
Mass Spectrometer Calibration: Calibrate the instrument immediately before the run using a known reference standard mixture.
-
Trustworthiness: This step is non-negotiable. It ensures the mass accuracy of the measurement is within an acceptable tolerance (typically < 5 ppm).
-
Step 2: Data Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expertise Note: The azepane nitrogen is basic and readily accepts a proton, making positive mode the logical choice for high sensitivity.
-
-
Acquisition Mode: Full Scan MS and Targeted MS/MS (or Data-Dependent Acquisition).
-
Full Scan: Acquire data over a mass range that comfortably includes the expected ions (e.g., m/z 100-500). This provides the accurate mass of the parent ion.
-
MS/MS: Isolate the primary ion of interest (e.g., the [M+H]⁺ at m/z 250.14) and fragment it using collision-induced dissociation (CID). This provides structural information.[8]
-
Data Interpretation: From Spectrum to Structure
Part A: Full Scan MS - Confirming Identity
-
Identify the Molecular Ion Peak: Examine the spectrum for the calculated m/z values. In a clean sample, you should observe a strong signal corresponding to the [M+H]⁺ ion at m/z 250.1438 (within your instrument's mass accuracy tolerance). You will likely also see the sodium adduct [M+Na]⁺ at m/z 272.1257.[6][7]
-
Verify Mass Accuracy: The cornerstone of HRMS is the mass error calculation.
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶
-
An error of < 5 ppm provides high confidence in the assigned elemental formula.
-
-
Analyze the Isotopic Pattern: The M+1 peak, resulting from the natural abundance of ¹³C, should be visible. For C₁₄H₁₉NO₃, the expected intensity of the M+1 peak is approximately 15.4% of the monoisotopic (M) peak. This serves as a secondary check on the elemental composition.
Part B: MS/MS - Deciphering the Fragmentation
Tandem mass spectrometry (MS/MS) breaks the molecule apart and measures the masses of the resulting fragments, providing a structural fingerprint.[8] For N-Cbz-4-hydroxy-azepane, the fragmentation is predictable and driven by the stability of the resulting ions.
The most likely fragmentation pathways for the [M+H]⁺ ion (m/z 250.14) are initiated by the cleavage of the carbamate group, which is the most labile part of the molecule.
Caption: Key fragmentation pathways for protonated N-Cbz-4-hydroxy-azepane.
-
Formation of m/z 91.05: This is the classic tropylium cation ([C₇H₇]⁺), a highly stable fragment characteristic of the benzyl group in the Cbz protecting group. Its presence is a strong indicator of this moiety.
-
Formation of m/z 142.09: This fragment can arise from two pathways: a McLafferty-type rearrangement leading to the loss of benzyl alcohol (C₇H₈O) or the loss of toluene (C₇H₈). The high-resolution data allows differentiation between these possibilities if they are not isobaric.
-
Formation of m/z 98.10: Subsequent loss of carbon dioxide (44 Da) from the m/z 142 fragment can lead to the formation of the protonated hydroxy-azepane ring fragment.
Comparison with Alternative Analytical Techniques
No single technique tells the whole story. A comprehensive characterization strategy integrates data from multiple orthogonal methods.
| Technique | Information Provided | Strengths for N-Cbz-4-hydroxy-azepane | Limitations |
| HRMS | Elemental Composition, Molecular Weight, Structural Fragments | Unambiguous molecular formula confirmation. Extremely high sensitivity (pg-fg level).[9][10] | Does not provide detailed stereochemical or connectivity information. |
| NMR (¹H, ¹³C) | Atomic Connectivity, Stereochemistry | Provides the complete carbon-hydrogen framework. Can distinguish between isomers. Essential for defining the precise 3D structure. | Significantly lower sensitivity than MS. Requires more sample (~mg). |
| FTIR | Presence of Functional Groups | Quickly confirms the presence of key groups: -OH stretch (~3300 cm⁻¹), C=O stretch of carbamate (~1680 cm⁻¹), C-N stretch. | Provides no information on molecular weight or connectivity. |
This leads to a logical and robust analytical workflow for structural elucidation.
Caption: An integrated workflow for unambiguous compound characterization.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool in the modern drug development pipeline, offering unparalleled speed, sensitivity, and accuracy for determining the elemental composition of new chemical entities like N-Cbz-4-hydroxy-azepane.[5][11] By following a self-validating workflow that combines precise mass measurement of the parent ion with a logical interpretation of its MS/MS fragmentation patterns, researchers can achieve a high degree of confidence in a molecule's identity. However, it is the synergistic integration of HRMS with orthogonal techniques like NMR and FTIR that provides the absolute, unambiguous structural proof required for advancing a compound through the rigorous stages of pharmaceutical development.
References
- ResolveMass Laboratories Inc. (2025) High Resolution Mass Spectrometry.
- Oreate AI. (2026) Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS).
-
Hofmann, J., & Scerri, M. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629. Available at: [Link]
-
Thevis, M., & Schänzer, W. (2015). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical Chemistry and Laboratory Medicine, 53(7), 961-968. Available at: [Link]
-
Bioanalysis Zone. (2020) High-resolution mass spectrometry: more than exact mass. Available at: [Link]
-
Harper, S. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Mass Spectrometry & Purification Techniques, 10, 244. Available at: [Link]
-
IonSource. (2005) Interpreting Electrospray Mass Spectra. Available at: [Link]
-
Taylor & Francis Online. (2018) LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. Available at: [Link]
-
Antopolsky, M., & Azhayev, A. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available at: [Link]
-
Journal of Applied and Natural Science. (2020) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2022) Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.) CBZ possible fragmentation pathways in LDPI-MS. Available at: [Link]
-
ResearchGate. (n.d.) LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Available at: [Link]
-
Chemistry LibreTexts. (2023) Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemguide. (n.d.) FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Royal Society of Chemistry. (n.d.) Synthesis and characterization of 2H-, 3H- and 4H-azepine. Available at: [Link]
-
ResearchGate. (n.d.) Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
-
Wikipedia. (n.d.) Fragmentation (mass spectrometry). Available at: [Link]
-
ACS Publications. (2004) Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.) Cbz-Protected Amino Groups. Available at: [Link]
-
PubChem. (n.d.) Azepane-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (2017) A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Available at: [Link]
-
The Analytical Scientist. (n.d.) Ultra-Sensitive GC-SICRIT®-HRMS Analysis of Nitrosamines in Pharmaceutical Samples. Available at: [Link]
-
LabRulez. (n.d.) Analysis of Nine N-Nitrosamines Using Liquid Chromatography - High-Resolution, Accurate-Mass Mass Spectrometry. Available at: [Link]
-
PubChemLite. (n.d.) 1-(piperidine-4-carbonyl)azepane hydrochloride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. longdom.org [longdom.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemistry of 4-Substituted Azepanes: A Technical Guide
Executive Summary
The 4-substituted azepane scaffold represents a unique challenge in medicinal chemistry. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess a high degree of conformational flexibility, often existing in a rapid equilibrium between twist-chair and twist-boat conformers. This "floppiness" renders standard NMR coupling constant analysis (Karplus relationships) unreliable and makes crystallization for X-ray diffraction difficult.
This guide outlines a validated, hierarchical approach to determining the absolute configuration of 4-substituted azepanes, moving from rapid solution-phase screening to definitive structural proof.
Part 1: The Conformational Challenge
The azepane ring lacks a single, rigid low-energy conformation. In 4-substituted derivatives, the substituent can adopt pseudo-axial or pseudo-equatorial orientations depending on the specific twist-chair or twist-boat isomer populated.
-
The Problem: Standard
coupling analysis often yields averaged values (e.g., 4–6 Hz) that do not clearly distinguish between cis and trans relationships relative to adjacent protons. -
The Solution: Validation requires techniques that probe spatial proximity (NOE) or chiral response (VCD) rather than just dihedral angles.
Decision Matrix: Selecting the Right Method
| Feature | NMR (NOE/ROE) | Vibrational CD (VCD) | X-Ray Crystallography |
| Primary Utility | Relative Stereochemistry | Absolute Configuration | Absolute Configuration |
| Sample State | Solution | Solution | Solid Crystal |
| Requirement | >5 mg, pure | ~5-10 mg, >95% pure | Single Crystal |
| Time to Result | 1 Day | 2-5 Days (incl. DFT) | 1-4 Weeks |
| Cost/Effort | Low | Medium | High |
| Confidence | Medium (Model dependent) | High | Absolute |
Part 2: Validated Protocols
Method A: Advanced NMR Analysis (The First Line)
Objective: Establish relative stereochemistry and identify the dominant conformer.
Expert Insight: For flexible rings like azepanes, NOE (Nuclear Overhauser Effect) can sometimes be zero due to the tumbling rate (
Protocol:
-
Sample Prep: Dissolve 5–10 mg of compound in 600
L of deuterated solvent. Note: Use or if signals overlap; benzene often induces useful shift dispersion in azepanes. -
Acquisition:
-
Run 1H NMR (min 500 MHz).
-
Run COSY and HSQC to assign all ring protons unequivocally.
-
Run ROESY with a mixing time of 250–300 ms.
-
-
Analysis:
-
Identify the H4 proton.
-
Look for cross-peaks to H3 and H5 protons.
-
The "Bridge" Check: If N-substituents are present, look for trans-annular NOEs between C4-H and C2/C7 protons to diagnose the ring pucker (e.g., chair vs. boat).
-
The "Fluorine Bias" Trick:
If the stereocenter is difficult to resolve, synthesize the 4-fluoro analog. The high electronegativity and the gauche effect of fluorine often bias the ring into a single, rigid conformation, making NMR analysis (
Method B: Vibrational Circular Dichroism (The Modern Standard)
Objective: Determine absolute configuration (R vs S) directly in solution without crystallization. Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light.[1][2]
Protocol:
-
Experimental Collection:
-
Prepare a ~0.1 M solution in
or (IR transparent windows required, e.g., ). -
Collect IR and VCD spectra (typically 1000–1400
range covers the "fingerprint" region).
-
-
Computational Modeling (The "Self-Validating" Step):
-
Generate conformers for the (4R) enantiomer using a force field (e.g., MMFF94).
-
Optimize geometries using DFT (B3LYP/6-31G* or higher).
-
Calculate vibrational frequencies and rotational strengths.
-
-
Comparison:
-
Boltzmann-weight the calculated spectra based on conformer energy.
-
Overlay the Calculated (4R) VCD spectrum with the Experimental spectrum.
-
Result: If they match, the sample is (4R). If they are mirror images, the sample is (4S).
-
Method C: X-Ray Crystallography (The Gold Standard)
Objective: Definitive proof when solution methods are ambiguous.
Expert Insight: Azepane free bases are often oils. You must derivatize to induce crystallinity.
Derivatization Protocol for Azepanes:
-
Salt Formation:
-
Do not use HCl (often hygroscopic for azepanes).
-
Recommendation: Use Picrate , Fumarate , or p-Toluenesulfonate (Tosylate) salts. These bulky counter-ions pack better with the 7-membered ring.
-
-
Heavy Atom Incorporation (for Absolute Config):
-
If the molecule lacks a heavy atom (>Si), standard X-ray gives only relative stereochemistry.
-
React the azepane nitrogen with p-bromobenzoyl chloride or 3-nitrobenzenesulfonyl chloride . The heavy bromine/sulfur atom allows determination of absolute configuration via anomalous dispersion.
-
Part 3: Visualization of Validation Workflow
Caption: Hierarchical workflow for validating azepane stereochemistry, prioritizing solution-phase methods (NMR/VCD) before solid-state analysis.
Part 4: Comparative Data Analysis
The following table contrasts the performance of these methods specifically for medium-sized heterocycles.
| Metric | VCD (Solution) | X-Ray (Solid State) | NMR (Mosher's Method) |
| Conformational Sensitivity | High. Captures weighted average of solution conformers. | Low. Locks molecule into a single packing-induced conformer. | Medium. Ring flexibility can distort the shielding cone of the Mosher auxiliary. |
| Sample Recovery | 100% (Non-destructive). | 100% (if crystals redissolve). | <50% (Chemical modification required). |
| False Positive Risk | Low (Statistical confidence score provided by software). | Near Zero (Unless twinning occurs). | Moderate (Due to conformational averaging). |
| Throughput | 4-8 samples/day. | 1 sample/week (growing crystals). | 2-4 samples/day. |
References
-
Asymmetric Synthesis of Substituted Azepanes. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. Context: Describes the lithiation-conjugate addition sequence for synthesizing 3,4,5,6-substituted azepanes and validating them via X-ray.
-
Conformational Regulation of Substituted Azepanes through Selective Monofluorination. Source: Organic & Biomolecular Chemistry Context: Validates the "Fluorine Bias" technique for locking azepane conformations to facilitate NMR assignment.
-
Absolute Configuration Determination by VCD. Source: BioTools / Spectroscopy Europe Context: Detailed methodology for using VCD to determine absolute configuration of flexible pharmaceutical intermediates without crystallization.
-
Conformational Analysis of N,N-disubstituted-1,4-diazepane Orexin Antagonists. Source: Bioorganic & Medicinal Chemistry Letters Context: Provides experimental data on the "twist-boat" conformations common in 7-membered rings, relevant for interpreting NOE data.
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Source: MDPI / Molecules Context: Discusses the use of 2D-NMR (HMBC/NOESY) for assigning stereochemistry in hydroxylated azepanes.
Sources
Operational Safety and Disposal Guide: (4S)-N-Cbz-4-hydroxy-azepane
Here is the comprehensive technical guide for the safe handling, operational logistics, and disposal of (4S)-N-Cbz-4-hydroxy-azepane, designed for laboratory professionals and drug development scientists.
As a synthetic intermediate frequently utilized in medicinal chemistry and drug development, (4S)-N-Cbz-4-hydroxy-azepane (also known as benzyl (4S)-4-hydroxyazepane-1-carboxylate, CAS: 648418-25-1)[1] requires strict adherence to institutional and environmental safety protocols. While not acutely toxic or reactive under standard conditions, its organic nature and nitrogen content dictate specific disposal pathways to ensure environmental compliance and laboratory safety.
This guide provides a self-validating system for managing the lifecycle of this compound from benchtop to final destruction.
Chemical Profile & Waste Characterization
Before initiating any disposal protocol, it is critical to characterize the waste stream. (4S)-N-Cbz-4-hydroxy-azepane contains carbon, hydrogen, nitrogen, and oxygen. Crucially, the pure compound lacks halogens (fluorine, chlorine, bromine, iodine) and heavy metals .
Table 1: Quantitative & Logistical Data for Disposal Planning
| Parameter | Specification / Value | Operational Implication |
| Molecular Formula | C₁₄H₁₉NO₃ | High carbon content; high fuel value for incineration. |
| Molecular Weight | 249.31 g/mol | Solid/viscous liquid at room temp; may require solvent dissolution for bulk liquid disposal. |
| Primary Hazard | Mild irritant (Skin/Eyes) | Standard PPE (nitrile gloves, lab coat, goggles) is mandatory. |
| Waste Classification | Non-Halogenated Organic | Must be segregated from halogenated streams to prevent toxic dioxin formation during incineration. |
| Combustion Byproducts | CO, CO₂, NOₓ | Incineration facility must be equipped with NOₓ scrubbers. |
Disposal Workflow Logic
The following diagram illustrates the decision-making process for routing (4S)-N-Cbz-4-hydroxy-azepane waste. The logic relies on a self-validating check: determining if the compound has been mixed with halogenated solvents (e.g., Dichloromethane, Chloroform) during the reaction or extraction phases.
Workflow for the segregation and disposal of (4S)-N-Cbz-4-hydroxy-azepane.
Step-by-Step Disposal Methodology
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this protocol does not merely list steps, but explains the causality behind each action, ensuring researchers understand the "why" behind the safety standard.
Phase 1: Segregation and Compatibility Verification
-
Step 1.1: Identify the Matrix. Determine if the (4S)-N-Cbz-4-hydroxy-azepane is in a pure solid state, or dissolved in a reaction matrix.
-
Causality: Solid waste requires different containment (solid waste bins) than liquid waste (carboys). Dissolving solid waste in a compatible solvent (like ethanol or ethyl acetate) is often preferred by waste management for easier pumping into incinerators.
-
-
Step 1.2: Verify pH Compatibility. If the compound is part of a quenched reaction mixture, ensure the pH is between 5 and 9 before adding to a bulk organic waste carboy.
-
Causality: Adding highly acidic or basic mixtures to bulk organic waste can trigger violent exothermic polymerizations or gas evolution, potentially rupturing the container.
-
Phase 2: Primary Containment
-
Step 2.1: Select the Container. Use High-Density Polyethylene (HDPE) carboys for liquid waste, or heavy-duty, double-lined polyethylene bags for solid waste (e.g., contaminated silica gel from column chromatography).
-
Causality: HDPE is chemically inert to most organic solvents and prevents leaching or degradation that occurs with standard plastics.
-
-
Step 2.2: Implement Secondary Containment. Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume.
-
Causality: This is a self-validating safety measure; if the primary vessel fails due to an unforeseen reaction, the secondary tray prevents environmental contamination and slip hazards.
-
Phase 3: Labeling and Logistics
-
Step 3.1: Complete the Hazardous Waste Label. Clearly write the full chemical name—do not use abbreviations like "Cbz-azepanol". List all solvents present and their approximate percentages.
-
Causality: Downstream waste handlers rely on accurate labels to calculate the BTU (fuel value) and halogen content for the incinerator. Unidentified waste (unknowns) triggers costly analytical testing and delays disposal.
-
-
Step 3.2: Schedule Pickup. Transfer the labeled container to the designated Main Accumulation Area (MAA) within 3 days of the container becoming full.
Phase 4: Final Destruction (Facility Level)
-
Step 4.1: High-Temperature Incineration. The licensed disposal facility will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C.
-
Causality: The Cbz (carboxybenzyl) protecting group and the azepane ring are completely oxidized into CO₂, H₂O, and NOₓ. The facility's wet scrubbers will neutralize the NOₓ gases prior to atmospheric release, ensuring compliance with EPA Clean Air Act standards.
-
Spill Response and Decontamination
In the event of an accidental release during handling or transfer to waste containers:
-
Solid Spill: Do not sweep dry, as this aerosolizes the fine powder. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place pads in the solid organic waste container.
-
Liquid Spill (Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Allow it to soak, sweep into a dustpan using non-sparking tools, and transfer to a solid hazardous waste bag.
-
Surface Decontamination: Wash the affected area with soap and water, followed by an ethanol wipe, to ensure all residual organic material is removed.
References
-
Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines. Retrieved from[Link]
Sources
Personal protective equipment for handling (4S)-N-Cbz-4-hydroxy-azepane
An In-Depth Guide to Personal Protective Equipment for Handling (4S)-N-Cbz-4-hydroxy-azepane
Hazard Assessment: Understanding the Compound
(4S)-N-Cbz-4-hydroxy-azepane is a heterocyclic compound featuring an azepane core, a secondary alcohol, and a carboxybenzyl (Cbz) protected amine. As a specialized research chemical, comprehensive toxicological data is often unavailable. Therefore, a cautious approach, grounded in the chemistry of its functional groups, is paramount.
The primary structural feature of concern is the N-Cbz group , which classifies the molecule as a carbamate. While this specific molecule is not a pesticide, the broader class of carbamate compounds is known for its potential to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[1][2] Exposure can occur through skin contact, inhalation, or ingestion.[3] Furthermore, similar N-protected heterocyclic compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation upon contact.[4][5][6]
Given the absence of specific data, (4S)-N-Cbz-4-hydroxy-azepane should be handled as a substance of unknown toxicity with potential for irritation and systemic effects characteristic of carbamates. All handling procedures must be designed to minimize direct contact and the generation of dust or aerosols.[7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.[8] The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Summary of Recommended PPE
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[7] |
| Double-gloving | Recommended for all handling operations to provide an additional layer of protection against tears and contamination.[7] | |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles.[7][9] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashes, such as during spill cleanup or when handling larger quantities.[10] |
| Body Protection | A buttoned lab coat with long sleeves | Prevents contamination of personal clothing during routine, small-scale operations.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator | Necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][10] |
Operational Protocols: From Benchtop to Disposal
Step-by-Step Guide for Safe Handling (Weighing and Dissolving)
This protocol outlines the essential steps for safely handling solid (4S)-N-Cbz-4-hydroxy-azepane.
-
Preparation: Before handling the compound, ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvent).
-
Donning PPE: Put on all required PPE as outlined in the table above, starting with the lab coat, followed by eye protection, and finally, two pairs of nitrile gloves.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure. Use a dedicated spatula. Avoid creating dust by handling the powder gently.[7]
-
Dissolution: Place the receiving flask on a magnetic stirrer within the fume hood. Add the solvent, and then slowly add the weighed compound to the solvent to minimize splashing.
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes in the hazardous waste container.[7]
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water, even after wearing gloves.[11]
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity: Understanding the Effects and Management of Carbamate Pesticide Poisoning - DoveMed [dovemed.com]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
